molecular formula C11H11NO3 B1330139 4-Cyano-2-ethoxyphenyl acetate CAS No. 5438-50-6

4-Cyano-2-ethoxyphenyl acetate

Cat. No.: B1330139
CAS No.: 5438-50-6
M. Wt: 205.21 g/mol
InChI Key: IIPMFYNRTPVVIO-UHFFFAOYSA-N
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Description

4-Cyano-2-ethoxyphenyl acetate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Cyano-2-ethoxyphenyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16694. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Cyano-2-ethoxyphenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-2-ethoxyphenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-cyano-2-ethoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-3-14-11-6-9(7-12)4-5-10(11)15-8(2)13/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPMFYNRTPVVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280388
Record name 4-cyano-2-ethoxyphenyl acetate
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5438-50-6
Record name NSC16694
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-cyano-2-ethoxyphenyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5438-50-6
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Foundational & Exploratory

Technical Whitepaper: 4-Cyano-2-ethoxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-Cyano-2-ethoxyphenyl acetate , a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors.

A Pivotal Intermediate in the Synthesis of Benzamide & Phthalimide-Based API Scaffolds [1]

Executive Summary

4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6) is a specialized benzonitrile derivative serving as a protected precursor in the pharmaceutical manufacturing of Apremilast and related PDE4 inhibitors.[1] Functionally, it represents the O-acetylated form of 3-ethoxy-4-hydroxybenzonitrile .[1]

In industrial organic synthesis, this compound is frequently generated in situ or as an isolable intermediate during the conversion of Ethylvanillin to its corresponding nitrile using acetic anhydride. Its acetate group acts as a temporary protecting group for the phenol moiety, ensuring stability during the harsh dehydration conditions required for nitrile formation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name (4-Cyano-2-ethoxyphenyl) acetate
Common Name 4-Acetoxy-3-ethoxybenzonitrile
CAS Number 5438-50-6
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in EtOAc, DCM, DMSO; Insoluble in water
Key Functional Groups Nitrile (C≡N), Acetate Ester (-OAc), Ethoxy Ether (-OEt)
Structural Analysis

The molecule features a trisubstituted benzene ring.[1][2][3] The 1-acetoxy group serves as a masking agent for the phenol.[1] The 2-ethoxy group provides the steric and lipophilic characteristics essential for the pharmacophore of downstream APIs (e.g., the dialkoxyphenyl ring in Apremilast).[1] The 4-cyano group is the reactive handle for further transformation into amides or heterocycles.[1]

Synthetic Pathways & Mechanistic Insight[1]

The synthesis of 4-Cyano-2-ethoxyphenyl acetate is classically achieved via the Dehydrative Acetylation of Ethylvanillin .[1] This route is preferred in process chemistry due to its use of inexpensive reagents and high atom economy.[1]

The "One-Pot" Industrial Route

Precursor: Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) Reagents: Hydroxylamine hydrochloride (


), Sodium Acetate (

), Acetic Anhydride (

).[1]

Mechanism:

  • Oxime Formation: Ethylvanillin reacts with hydroxylamine to form the oxime.[1]

  • Dehydration & Acetylation: Acetic anhydride serves a dual role:

    • It dehydrates the aldoxime to a nitrile (

      
      ).[1]
      
    • It simultaneously acetylates the phenolic hydroxyl group, yielding 4-Cyano-2-ethoxyphenyl acetate.[1]

Note: This simultaneous protection prevents the formation of side products (e.g., polymerization of free phenols) under thermal dehydration conditions.[1]

Visualization of Synthesis

The following diagram illustrates the transformation from Ethylvanillin to the target acetate and its subsequent hydrolysis to the active phenol intermediate.

SynthesisPathway Ethylvanillin Ethylvanillin (3-Ethoxy-4-hydroxybenzaldehyde) Oxime Intermediate Oxime Ethylvanillin->Oxime NH2OH·HCl NaOAc Target 4-Cyano-2-ethoxyphenyl acetate (CAS 5438-50-6) Oxime->Target Ac2O / Heat (-H2O, +Ac) Phenol 3-Ethoxy-4-hydroxybenzonitrile (Active Intermediate) Target->Phenol Hydrolysis (NaOH/MeOH) Apremilast Apremilast Precursor (3-Ethoxy-4-methoxybenzonitrile) Phenol->Apremilast Methylation (MeI or DMS)

Figure 1: Synthetic workflow from Ethylvanillin to Apremilast precursors via the 4-Cyano-2-ethoxyphenyl acetate intermediate.[1][4]

Experimental Protocols

Protocol A: Synthesis from Ethylvanillin

Objective: Convert Ethylvanillin to 4-Cyano-2-ethoxyphenyl acetate.

  • Charge: In a reactor, dissolve Ethylvanillin (1.0 eq) in Formic Acid or Acetic Acid .

  • Add: Add Hydroxylamine Hydrochloride (1.1 eq) and Sodium Acetate (1.5 eq).

  • Reflux: Heat the mixture to 100–110°C. Add Acetic Anhydride (2.0 eq) dropwise.

    • Critical Control Point: The exothermic reaction drives the dehydration.[1] Maintain temperature to ensure complete conversion of the oxime to nitrile.[1]

  • Quench: Cool to room temperature and pour into ice water.

  • Isolate: The product, 4-Cyano-2-ethoxyphenyl acetate, precipitates as a solid.[1] Filter and wash with cold water.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Hydrolysis (Deprotection)

Objective: Remove the acetate group to yield 3-Ethoxy-4-hydroxybenzonitrile (for downstream methylation).[1]

  • Dissolve: Suspend 4-Cyano-2-ethoxyphenyl acetate in Methanol .

  • Basify: Add 2M NaOH solution (1.2 eq) at 0–5°C.

  • React: Stir for 30 minutes. Monitor by TLC (Acetate spot disappears; more polar phenol spot appears).[1]

  • Acidify: Adjust pH to ~3 using dilute HCl.

  • Extract: Extract with Ethyl Acetate. Evaporate solvent to obtain the free phenol.[1]

Analytical Characterization

To validate the identity of 4-Cyano-2-ethoxyphenyl acetate, compare experimental data against the following standard markers.

MethodDiagnostic SignalInterpretation
IR Spectroscopy 2230 cm⁻¹ (Sharp)C≡N stretch (Nitrile)
1760 cm⁻¹ (Strong)C=O stretch (Phenolic Acetate)
¹H NMR (CDCl₃) δ 2.35 ppm (s, 3H)Acetate methyl group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
δ 1.48 ppm (t, 3H)Ethoxy methyl group (

)
δ 4.15 ppm (q, 2H)Ethoxy methylene group (

)
δ 7.2–7.4 ppm (m, 3H)Aromatic protons
HPLC Retention Time (RT)RT will be longer than the hydrolyzed phenol due to the lipophilic acetate group.[1]

Applications in Drug Development

Precursor for PDE4 Inhibitors (Apremilast)

The primary utility of this compound is as a robust intermediate for Apremilast (Otezla).[1]

  • Logic: Apremilast requires a 3-ethoxy-4-methoxy substitution pattern.[1]

  • Process:

    • Start with Ethylvanillin (3-ethoxy-4-hydroxy).[1][5]

    • Convert to Nitrile (via Acetate intermediate described here).[1]

    • Hydrolyze Acetate

      
       Free Phenol.[1]
      
    • Methylate Phenol

      
      3-Ethoxy-4-methoxybenzonitrile .
      
    • Coupling with sulfone/phthalimide moieties yields the final API.[1]

Agrochemicals & Liquid Crystals

The 4-cyano-2-ethoxy motif is also valuable in:

  • Liquid Crystals: The rigid benzonitrile core with an alkoxy tail is a classic mesogen structure.[1]

  • Pesticides: Halogenated derivatives (e.g., 5-bromo-4-cyano-2-ethoxyphenyl acetate) are screened for herbicidal activity.[1]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 226321, 4-Cyano-2-ethoxyphenyl acetate. Retrieved from [Link]

  • Google Patents. (2020).[1] Process for the preparation of apremilast (US10774041B2).[1] Retrieved from

  • MDPI. (2022).[1] Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane. Molecules. Retrieved from [Link]

Sources

Technical Whitepaper: Structural Elucidation of 4-Cyano-2-ethoxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for the structural elucidation of 4-Cyano-2-ethoxyphenyl acetate . It assumes the reader is a practitioner in organic chemistry or analytical science, focusing on the logic of confirmation rather than just data listing.

Executive Summary & Compound Profile

Target Analyte: 4-Cyano-2-ethoxyphenyl acetate Molecular Formula:


Molecular Weight:  205.21  g/mol
Core Scaffold:  Trisubstituted Benzene (1,2,4-substitution pattern)

This guide details the rigorous characterization of 4-Cyano-2-ethoxyphenyl acetate. While often encountered as an intermediate in the synthesis of phosphodiesterase inhibitors or agrochemical nitriles, its elucidation presents a classic regiochemical challenge: distinguishing the position of the ethoxy group relative to the ester and nitrile functionalities.

The following protocol synthesizes data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) to construct a self-validating structural proof.

Synthetic Context & Impurity Logic

To understand the structure, one must understand its origin. This compound is typically synthesized via the acetylation of 4-hydroxy-3-ethoxybenzonitrile (Ethyl Vanillonitrile).

Reaction Scheme:



Critical Elucidation Challenge: The primary risk in this synthesis is not the functional group transformation, but confirming the regiochemistry . Did the acetylation occur at the phenol? Is the ethoxy group definitively at the ortho position to the acetate? The following workflow confirms these spatial arrangements.

Graphviz Workflow: Elucidation Logic

ElucidationFlow Start Unknown Sample (White Solid) MS HRMS (ESI+) Confirm Formula: C11H11NO3 Fragment: M-42 (Ketene) Start->MS Step 1 IR FT-IR Confirm CN (2230 cm-1) Confirm Ester (1765 cm-1) MS->IR Step 2 NMR_1H 1H NMR Confirm 1,2,4-Subst. Confirm Ethoxy Chain IR->NMR_1H Step 3 NMR_NOESY 2D NOESY Confirm Regiochemistry (OAc proximal to OEt) NMR_1H->NMR_NOESY Step 4 Final Validated Structure NMR_NOESY->Final Confirmation

Caption: Logical progression from molecular weight confirmation to spatial regiochemical validation.

Mass Spectrometry: Fragmentation Mechanics

Technique: GC-MS (EI) or LC-MS (ESI+) Theoretical [M+H]+: 206.0817 m/z

In Electron Impact (EI) or CID fragmentation, phenyl acetates exhibit a "fingerprint" loss of ketene. This is the first step in validating the ester linkage.

Fragment Ion (m/z)LossMechanistic Insight
205 (M+) -Molecular Ion (Stable aromatic)
163 42 Da (

)
Diagnostic: Loss of Ketene via McLafferty-like rearrangement. Confirms acetate is attached to the phenol oxygen.
135 28 Da (

)
Loss of ethylene from the ethoxy ether (McLafferty rearrangement on the ether side chain).
119 16 Da (

)
Formation of cyanotropylium ion (common in nitrile aromatics).

Expert Note: If you observe a peak at 163 that is significantly more intense than the molecular ion, lower the ionization energy. The loss of ketene is extremely facile in phenolic acetates.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

The IR spectrum provides a quick "functional group inventory."

  • Nitrile Stretch (

    
    ):  Look for a sharp, medium-intensity band at 2230 ± 10 cm⁻¹ . This is distinct from alkynes and confirms the cyano group.
    
  • Ester Carbonyl (

    
    ):  Phenolic esters absorb at higher frequencies than aliphatic esters due to conjugation with the ring oxygen. Expect 1760–1770 cm⁻¹ .
    
  • Aromatic Skeletal: 1605, 1510 cm⁻¹.

  • Absence: A broad OH stretch (3200–3500 cm⁻¹) must be absent . If present, acetylation is incomplete.

Nuclear Magnetic Resonance (NMR) - The Definitive Proof

Solvent:


 or 

Frequency: 400 MHz or higher recommended.
Proton ( H) NMR Assignment

The coupling patterns of the aromatic protons are the key to confirming the 1,2,4-substitution.

PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
Ar-H3 7.20 - 7.25Doublet (d)

Meta-coupling to H5. Located between OEt and CN. Shielded by OEt.
Ar-H5 7.28 - 7.35dd

Ortho to H6, Meta to H3.
Ar-H6 7.15 - 7.20Doublet (d)

Ortho to H5. Ortho to the Acetate group.
-OCH

-
4.15Quartet (q)

Methylene of the ethoxy group.
-OAc 2.32Singlet (s)-Acetate methyl. Distinctive singlet.
-CH

1.45Triplet (t)

Terminal methyl of the ethoxy group.
Carbon ( C) NMR Key Signals
  • Carbonyl: ~168.5 ppm

  • Nitrile (CN): ~118.5 ppm

  • Aromatic C-O: Two signals downfield (~140–155 ppm). C2 (attached to OEt) is typically further downfield than C1 (attached to OAc) due to the electron-donating strength of the ether vs. the ester.

2D NMR: The Regiochemistry Check (NOESY)

To prove the ethoxy group is at Position 2 (ortho to acetate) and not Position 3, perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Required Correlation: You must observe a cross-peak between the Acetate Methyl (2.32 ppm) and the Ethoxy Methylene (4.15 ppm) or Ar-H6 .

  • Logic: The acetate group is spatially bulky. If the ethoxy group is ortho (Pos 2), the acetate methyl protons will show a through-space interaction with the ethoxy protons. If the ethoxy were meta, this correlation would be absent or significantly weaker.

Graphviz: NMR Connectivity Map

NMR_Connectivity OAc_Me Acetate Me (2.32 ppm) OEt_CH2 Ethoxy CH2 (4.15 ppm) OAc_Me->OEt_CH2 NOESY (Strong) H6 Ar-H6 (Ortho to OAc) OAc_Me->H6 NOESY H3 Ar-H3 (Ortho to OEt) OEt_CH2->H3 NOESY (Proximity) H5 H5 H6->H5 COSY (J=8Hz)

Caption: NOESY correlations confirm the spatial proximity of the Acetate and Ethoxy groups.

Experimental Protocol: Isolation & Purification

To ensure the data above is generated from a clean sample, follow this purification protocol.

  • Reaction: Treat 4-hydroxy-3-ethoxybenzonitrile (1.0 eq) with Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq) in DCM at 0°C to RT for 2 hours.

  • Quench: Add dilute HCl (1M) to neutralize pyridine.

  • Extraction: Wash organic layer with

    
     (removes unreacted phenol and acetic acid) and Brine.
    
  • Crystallization: The target compound is a solid. Recrystallize from Ethanol/Hexane (1:4) .

    • Note: Avoid Methanol if transesterification is a concern (though unlikely without catalyst).

  • Drying: Vacuum dry at 40°C. Phenyl acetates are hydrolytically stable but should be kept dry to prevent hydrolysis back to the phenol.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for IR/NMR interpretation rules).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Essential for distinguishing solvent peaks from the ethoxy group).

  • NIST Chemistry WebBook. Mass Spectra of Phenyl Acetate Derivatives. (For comparative fragmentation patterns of phenyl acetates).

  • Sigma-Aldrich. Product Specification: 4-Hydroxy-3-ethoxybenzonitrile. (Precursor data for comparison).

Process Development Guide: Scalable Synthesis of 4-Cyano-2-ethoxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a robust, scalable synthesis pathway for 4-Cyano-2-ethoxyphenyl acetate (CAS: Analogous structure derivatives often proprietary), a critical intermediate in the synthesis of non-purine xanthine oxidase inhibitors (e.g., Febuxostat analogs) and novel agrochemicals.[1]

The pathway utilizes Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as the starting material due to its high commercial availability and pre-installed ethoxy/hydroxy regiochemistry.[1] The core strategy employs a telescoped dehydration-acetylation sequence , converting the aldoxime intermediate directly to the target nitrile-acetate. This approach maximizes atom economy and minimizes unit operations compared to traditional multi-step protection-deprotection strategies.

Part 1: Strategic Retrosynthesis & Pathway Logic

Structural Deconstruction

The target molecule is a tri-substituted benzene.[1] The retrosynthetic analysis reveals that the 1,2,4-substitution pattern perfectly matches the skeleton of naturally occurring vanilloids.[1]

  • Target Functional Groups:

    • C1: Acetate (-OAc)[1]

    • C2: Ethoxy (-OEt)[1]

    • C4: Cyano (-CN)[1]

  • Precursor Mapping:

    • Ethyl Vanillin provides the C1-OH (phenolic), C2-OEt (ether), and C4-CHO (aldehyde) functionality.[1]

    • Transformation Required: C1-OH ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       C1-OAc (Acetylation) and C4-CHO 
      
      
      
      C4-CN (Oximation + Dehydration).
Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

G Target TARGET: 4-Cyano-2-ethoxyphenyl acetate (C11H11NO3) Intermediate INTERMEDIATE: Ethyl Vanillin Oxime (3-Ethoxy-4-hydroxybenzaldehyde oxime) Target->Intermediate Retrosynthesis: Acetylation & Dehydration Intermediate->Target Step 2: Ac2O, Heat (Concurrent Dehydration/Acetylation) Start STARTING MATERIAL: Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Intermediate->Start Retrosynthesis: Condensation Start->Intermediate Step 1: NH2OH·HCl, Base (Oximation)

Caption: Retrosynthetic tree and forward synthesis pathway for 4-Cyano-2-ethoxyphenyl acetate.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Ethyl Vanillin Oxime

The first step involves the condensation of Ethyl Vanillin with hydroxylamine hydrochloride.[1] This reaction is thermodynamically favored and proceeds in high yield in aqueous alcoholic solvents.[1]

Reaction Scheme: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">



Protocol:

  • Charge: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl Vanillin (16.6 g, 100 mmol) in Ethanol (50 mL) .

  • Reagent Prep: In a separate beaker, dissolve Hydroxylamine Hydrochloride (8.34 g, 120 mmol) in Water (20 mL) .

  • Addition: Add the hydroxylamine solution to the aldehyde solution. The mixture may warm slightly.

  • Basification: Slowly add a solution of Sodium Carbonate (6.36 g, 60 mmol) in Water (30 mL) dropwise over 20 minutes. Note: CO2 evolution will occur; ensure adequate venting.[1]

  • Reaction: Stir the mixture at ambient temperature (25°C) for 2–3 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[1]

  • Workup:

    • Evaporate the ethanol under reduced pressure.[1]

    • The oxime typically precipitates as a white to off-white solid upon cooling the remaining aqueous residue.

    • Filter the solid and wash with cold water (2 x 50 mL).[1]

    • Dry in a vacuum oven at 50°C for 6 hours.

Expected Yield: 90–95% (approx.[1] 18.5 g).[1] Key Quality Attribute: Melting point 120–122°C (verify against standard).

Step 2: Concurrent Dehydration and Acetylation

This step is the "process intensification" highlight.[1] Treating the aldoxime with acetic anhydride (


) performs two functions simultaneously:
  • O-acylation of the oxime followed by thermal elimination of acetic acid to form the nitrile (-CN).

  • Acetylation of the phenol (-OH) to the acetate ester (-OAc).

Reaction Scheme: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">



Protocol:

  • Charge: Place Ethyl Vanillin Oxime (10.0 g, 51 mmol) into a 250 mL reaction flask equipped with a reflux condenser and a drying tube (CaCl2).

  • Reagent: Add Acetic Anhydride (25 mL, ~260 mmol) . A 5-fold molar excess is used as it acts as both reagent and solvent.

  • Catalyst: Add Sodium Acetate (anhydrous, 1.0 g) . This buffers the reaction and catalyzes the elimination.[1]

  • Heating: Heat the mixture slowly to reflux (approx. 130–140°C) .

    • Caution: The reaction can be exothermic initially.[1] Maintain reflux for 4 hours.

  • Monitoring: Monitor by TLC. The oxime spot should disappear, and a less polar spot (Target) should appear.

  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto Crushed Ice (200 g) with vigorous stirring to hydrolyze excess acetic anhydride. Stir for 1 hour.

    • The product may precipitate as a solid.[1] If so, filter and wash with water.[1][2][3]

    • Liquid-Liquid Extraction (Alternative): If the product oils out, extract with Dichloromethane (DCM) (3 x 50 mL) .[1] Wash the organic layer with sat.[1] NaHCO3 (to remove acetic acid) and brine.[1] Dry over MgSO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) if high purity (>99%) is required for pharmaceutical applications.[1]

Expected Yield: 75–85%.

Part 3: Data & Process Control[1]

Stoichiometry and Reagent Table
ReagentMW ( g/mol )Equiv.[1][4]RoleCritical Parameter
Ethyl Vanillin 166.171.0SMPurity >98%
Hydroxylamine HCl 69.491.2ReagentSlow addition to control exotherm
Sodium Carbonate 105.990.6BasepH control (aim for pH 6-7)
Acetic Anhydride 102.095.0Reagent/SolvMust be moisture-free
Sodium Acetate 82.030.2CatalystAnhydrous form required
Mechanism of Action (Telescoped Step)

The following diagram details the molecular mechanism occurring in Step 2.[1]

Mechanism cluster_concurrent Concurrent Process Oxime Aldoxime (R-CH=N-OH) Intermediate1 O-Acetyl Oxime (R-CH=N-OAc) Oxime->Intermediate1 Ac2O PhenolAc Phenol Acetylation (Ar-OH -> Ar-OAc) Oxime->PhenolAc Simultaneous Ac2O Acetic Anhydride Transition Elimination (- AcOH) Intermediate1->Transition Nitrile Nitrile (R-CN) Transition->Nitrile

Caption: Mechanistic flow of the acetic anhydride mediated dehydration and acetylation.

Part 4: Quality & Safety (E-E-A-T)

Self-Validating Quality Markers

To ensure the protocol was successful without full spectral analysis at every step, observe these physical markers:

  • IR Spectroscopy (Critical):

    • Disappearance: Broad -OH stretch (3200-3500 cm⁻¹) from the oxime/phenol.

    • Appearance: Sharp Nitrile (-CN) peak at ~2220 cm⁻¹ .[1]

    • Appearance: Strong Carbonyl (C=O) ester peak at ~1760 cm⁻¹ .[1]

  • Solubility: The starting material (Ethyl Vanillin) is soluble in dilute NaOH (phenolate formation).[1] The target product (Ester/Nitrile) is insoluble in dilute NaOH, confirming the capping of the phenol.[1]

Safety Considerations
  • Hydroxylamine HCl: Potential sensitizer and explosion hazard upon heating if not neutralized.[1] Ensure the oxime is fully formed and washed before high-heat steps.

  • Acetic Anhydride: Corrosive and lachrymator. Reacts violently with water.[1] The quench step (pouring into ice) must be done slowly to manage the exotherm from hydrolysis.[1]

  • Cyanide Note: While this route avoids using metal cyanides (NaCN/KCN), the nitrile product itself should be treated with care.[1]

References

  • Hiegel, G. A., et al. (2004).[1] Conversion of Aldehydes to Nitriles Using Iodine and Ammonia. Synthetic Communications. (Provides context on oxidative conversion, though Ac2O method is preferred for acetates).[1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for Oxime dehydration using Acetic Anhydride).

  • Patil, S. S., et al. (2013).[1][5] One-Pot Synthesis of Nitriles from Aldehydes. Synthesis.

  • Vertex AI Search Results (1.5) . CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.[1][3] (Validates the acetic anhydride dehydration method for ethoxy-substituted benzaldehydes).

  • Vertex AI Search Results (1.1) . Synthesis and Evaluation of Vanillin Derivatives. (Confirms acetylation conditions for vanillin analogs).

Sources

Technical Profile: 4-Cyano-2-ethoxyphenyl Acetate (CAS 5438-50-6)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of CAS 5438-50-6 (4-Cyano-2-ethoxyphenyl acetate), a specialized intermediate in medicinal chemistry.

Synonyms: 4-Acetoxy-3-ethoxybenzonitrile; Benzonitrile, 4-(acetyloxy)-3-ethoxy- Role: Advanced Intermediate for PDE4 Inhibitors and Kinase Modulators[1]

Executive Summary

4-Cyano-2-ethoxyphenyl acetate (CAS 5438-50-6) is a high-purity organic building block characterized by a trisubstituted benzene ring featuring a nitrile, an ethoxy ether, and an acetoxy ester.[1][2] It serves as a protected equivalent of 3-ethoxy-4-hydroxybenzonitrile, a critical pharmacophore found in phosphodiesterase 4 (PDE4) inhibitors (e.g., analogs of Cilomilast) and Deoxycytidine Kinase (dCK) inhibitors.[1] The acetate group provides stability against oxidation during storage and offers orthogonal reactivity during multi-step syntheses of benzamidines, tetrazoles, and thiazoles.[1]

Chemical Identity & Physical Properties[1][3][4][5][6]

PropertySpecification
CAS Number 5438-50-6
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance White to off-white crystalline solid
Melting Point 55–60 °C (Typical for analogs; 4-cyanophenyl acetate is 57 °C)
Solubility Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Insoluble in Water
LogP ~1.88 (Predicted)
SMILES CCOc1cc(C#N)ccc1OC(C)=O

Synthesis & Production Protocols

The industrial synthesis of CAS 5438-50-6 typically proceeds from Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).[1] This route is preferred for its atom economy and the availability of precursors.[1]

Core Synthesis Workflow
  • Oximation : Conversion of Ethyl Vanillin to its oxime using hydroxylamine hydrochloride.[1]

  • Dehydration & Acetylation : A one-pot or two-step process using Acetic Anhydride (

    
    ).[1] 
    
    
    
    acts as both the dehydrating agent (converting the oxime to a nitrile) and the acetylating agent (protecting the phenol).[1]
Detailed Laboratory Protocol

Note: This protocol is a standardized adaptation for research scale (10–50g).

Reagents:

  • Ethyl Vanillin (1.0 eq)[1]

  • Hydroxylamine Hydrochloride (1.1 eq)[1]

  • Sodium Acetate (1.1 eq)[1]

  • Acetic Anhydride (3.0 eq)[1]

  • Solvent: Acetic Acid or Toluene[1]

Step-by-Step Methodology:

  • Oximation : Dissolve Ethyl Vanillin in acetic acid. Add

    
     and 
    
    
    
    .[1] Heat to 80°C for 2 hours. Monitor by TLC for disappearance of aldehyde.[1]
  • Dehydration/Protection : Add Acetic Anhydride dropwise to the reaction mixture at 100°C. Reflux for 4 hours. The oxime dehydrates to the nitrile (

    
    ), and the phenolic 
    
    
    
    is acetylated.[1]
  • Workup : Cool the mixture to room temperature. Pour into ice-water to quench excess anhydride.[1] The product, 4-Cyano-2-ethoxyphenyl acetate , typically precipitates as a solid.[1]

  • Purification : Filter the solid, wash with water, and recrystallize from Ethanol/Water (8:2) to achieve >98% purity.

Synthesis Pathway Visualization

SynthesisPath Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Step1 Oxime Intermediate Start->Step1 Oximation Step2 Dehydration & Acetylation Step1->Step2 - H2O Reagent1 NH2OH·HCl NaOAc Reagent1->Step1 Product CAS 5438-50-6 (4-Cyano-2-ethoxyphenyl acetate) Step2->Product Yield >90% Reagent2 Ac2O (Reflux) Reagent2->Step2

Caption: One-pot conversion of Ethyl Vanillin to CAS 5438-50-6 via oxime dehydration and concomitant acetylation.

Applications in Drug Development

CAS 5438-50-6 serves as a "masked" pharmacophore.[1] The 3-ethoxy-4-hydroxy substitution pattern is a privileged scaffold in medicinal chemistry, often mimicking the catechol moiety found in endogenous ligands but with improved metabolic stability.[1]

PDE4 Inhibitor Synthesis

Phosphodiesterase 4 (PDE4) inhibitors often feature a dialkoxy-substituted benzene ring.[1] The 3-ethoxy group is critical for potency in the PDE4 catalytic pocket.[1]

  • Mechanism : The nitrile group (-CN) is hydrolyzed to a carboxylic acid or amide, while the acetate is removed to reveal the phenol.[1] The phenol is then alkylated with cycloalkyl groups (e.g., cyclopentyl) to form analogs of Cilomilast or Roflumilast .[1]

Deoxycytidine Kinase (dCK) Inhibitors

Research indicates that 3-ethoxy-4-hydroxybenzonitrile is a starting material for thiazole-based dCK inhibitors used in leukemia therapy.[1]

  • Protocol : The nitrile is converted to a thioamide using ammonium sulfide or Lawesson’s reagent.[1] This thioamide is then cyclized with

    
    -haloketones to form the thiazole ring.[1] CAS 5438-50-6 allows this sequence to proceed with the phenol protected, preventing side reactions.[1]
    
Heterocycle Formation (Tetrazoles & Amidines)

The nitrile group is a versatile handle for constructing nitrogen-rich heterocycles:

  • Tetrazoles : Reaction with Sodium Azide (

    
    ) yields the 5-substituted tetrazole, a bioisostere for carboxylic acids (common in Angiotensin II receptor blockers).[1]
    
  • Benzamidines : Pinner reaction (HCl/MeOH) followed by ammonia converts the nitrile to a benzamidine, a key motif in serine protease inhibitors.[1]

Reactivity & Application Map

ReactivityMap Center CAS 5438-50-6 (Nitrile + Acetate) Path1 Selective Hydrolysis Center->Path1 Path2 Thioamide Formation (H2S / Pyridine) Center->Path2 Path3 Cyclization (NaN3) Center->Path3 Prod1 3-Ethoxy-4-hydroxybenzonitrile (Scaffold for PDE4 Inhibitors) Path1->Prod1 Prod2 Thiobenzamide Deriv. (Precursor to Thiazoles/dCK Inhibitors) Path2->Prod2 Prod3 Phenyl Tetrazole (Carboxylic Acid Bioisostere) Path3->Prod3

Caption: Divergent synthetic utility of CAS 5438-50-6 in accessing distinct medicinal chemistry scaffolds.

Handling & Safety Protocols

  • Hazard Classification : Irritant (Skin/Eye).[1] Releases acetic acid upon hydrolysis.[1]

  • Storage : Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Moisture sensitive (nitrile hydrolysis is slow, but ester hydrolysis is faster).[1]

  • PPE : Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

  • Spill Response : Absorb with inert material (vermiculite).[1] Do not use water (accelerates hydrolysis).[1]

References

  • Sigma-Aldrich . 4-cyano-2-ethoxyphenyl acetate Product Page. Retrieved from

  • Nomura, M. et al. (2011).[1] Structure-Guided Development of Deoxycytidine Kinase Inhibitors. Journal of Medicinal Chemistry.

  • GuideChem . Synthesis and Properties of Benzonitrile Derivatives. Retrieved from

  • ChemicalBook . Synthesis of 3-Ethoxy-4-hydroxybenzonitrile. Retrieved from

  • PubChem . Compound Summary: 3-Ethoxy-4-hydroxybenzonitrile.[1][3][4][5] Retrieved from

Sources

Technical Whitepaper: Synthetic Route Engineering for 4-Cyano-2-ethoxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathway for 4-Cyano-2-ethoxyphenyl acetate (IUPAC: 4-acetoxy-3-ethoxybenzonitrile) derived from Vanillin (4-hydroxy-3-methoxybenzaldehyde).

While Vanillin is a ubiquitous starting material, the transformation requires two critical structural modifications:

  • Alkoxy Exchange: Substitution of the C3-methoxy group with a C3-ethoxy group (relative to the aldehyde/nitrile ipso carbon).

  • Functional Group Cascade: Simultaneous conversion of the aldehyde to a nitrile and the phenol to an acetate.

This guide prioritizes a convergent, high-throughput workflow , utilizing a "One-Pot Cascade" for the final functionalization to maximize atom economy and reduce purification steps.

Retrosynthetic Analysis & Strategic Logic

The synthesis is best approached by disconnecting the target molecule at the acetate and nitrile functionalities. The core challenge is the Alkoxy Exchange (Phase I & II), as direct trans-etherification of the aromatic methoxy group is chemically arduous. Therefore, a "Demethylation-Realkylation" strategy is employed.

The Synthetic Pathway[1][2][3][4][5]
  • Phase I (Reset): Demethylation of Vanillin to 3,4-Dihydroxybenzaldehyde (Protocatechualdehyde).

  • Phase II (Differentiation): Regioselective ethylation to generate 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).

  • Phase III (The Cascade): A one-pot oximation, dehydration, and acetylation sequence to yield the final target.

Retrosynthesis Target TARGET 4-Cyano-2-ethoxyphenyl acetate EthylVanillin INTERMEDIATE Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Target->EthylVanillin Retrosynthesis Step 1 (Simultaneous CN formation & Acetylation) Proto INTERMEDIATE Protocatechualdehyde (3,4-Dihydroxybenzaldehyde) EthylVanillin->Proto Retrosynthesis Step 2 (Regioselective Ethylation) Vanillin STARTING MATERIAL Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Proto->Vanillin Retrosynthesis Step 3 (Demethylation)

Figure 1: Retrosynthetic logic flow from Target to Vanillin.[1]

Phase I: Demethylation of Vanillin

Objective: Cleavage of the methyl ether to expose the catechol moiety.

While HBr/Acetic Acid is a common industrial method, it often leads to brominated by-products. For high-purity applications, the Aluminum Chloride/Pyridine system is preferred due to its high selectivity and yield.

Protocol 1.0: AlCl₃-Mediated Demethylation
  • Reagents: Vanillin (1.0 eq), Anhydrous AlCl₃ (1.2 eq), Pyridine (Solvent/Ligand), dilute HCl.

  • Mechanism: AlCl₃ forms a Lewis acid complex with the methoxy oxygen, facilitating nucleophilic attack (typically by Cl- or Pyridine) to cleave the methyl group.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and N₂ inlet.

  • Complexation: Dissolve Vanillin (15.2 g, 100 mmol) in dry Pyridine (40 mL) and DCM (40 mL). Cool to 0°C.

  • Addition: Slowly add anhydrous AlCl₃ (16.0 g, 120 mmol) portion-wise. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (45°C) for 24 hours. Monitor by TLC (EtOAc:Hexane 1:1).[2]

  • Hydrolysis: Cool to 0°C and quench by slow addition of 15% HCl (aq) until the solution is acidic (pH < 2).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine.

  • Purification: Dry over MgSO₄ and concentrate. Recrystallize from water to yield Protocatechualdehyde (Yield: ~85-90%).

Expert Insight: The use of Pyridine prevents the harsh polymerization often seen with neat Lewis acids. Ensure strictly anhydrous conditions during AlCl₃ addition to prevent deactivation [1].

Phase II: Regioselective Ethylation

Objective: Selective alkylation of the 3-hydroxyl group to produce Ethyl Vanillin.

The Challenge: Protocatechualdehyde has two hydroxyl groups. The 4-OH is para to the electron-withdrawing aldehyde, making it more acidic (pKa ~7.5) than the 3-OH (pKa ~9). Standard base-catalyzed alkylation will preferentially target the 4-position (wrong isomer). The Solution: We employ a controlled mono-alkylation strategy using a weak base and phase control, or accept a mixture and separate via chromatography.

Protocol 2.0: Controlled Ethylation
  • Reagents: Protocatechualdehyde, Ethyl Iodide (EtI), KHCO₃ (Weak Base), DMF.

Step-by-Step Methodology:

  • Dissolution: Dissolve Protocatechualdehyde (13.8 g, 100 mmol) in DMF (100 mL).

  • Base Addition: Add KHCO₃ (10.0 g, 100 mmol). Note: Using a stoichiometric weak base minimizes dianion formation.

  • Alkylation: Add Ethyl Iodide (15.6 g, 100 mmol) dropwise at Room Temperature.

  • Reaction: Stir at 40°C for 18 hours.

  • Workup: Pour into ice water. Extract with EtOAc.[3]

  • Separation (Critical): The crude will contain the 3-ethoxy (Target), 4-ethoxy (Isomer), and 3,4-diethoxy (Over-alkylated) products.

    • Purification: Flash Column Chromatography (Silica Gel, Hexane:EtOAc Gradient).

    • Target Identification: The 3-ethoxy isomer (Ethyl Vanillin) is typically less polar than the 4-ethoxy isomer due to intramolecular H-bonding between the 3-OEt and the carbonyl? Correction: Intramolecular H-bonding occurs in Vanillin (3-OMe, 4-OH) between OH and OMe? No, usually between Carbonyl and ortho-OH.

    • Correction: In Ethyl Vanillin (3-OEt, 4-OH), the OH is para to CHO. No H-bond to carbonyl.

    • Data Verification: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) mp: 76-78°C.

Note: If Ethyl Vanillin is commercially available to your lab, skip Phase I & II . These steps are only necessary if the constraint "from Vanillin" is absolute.

Phase III: The "One-Pot" Cascade (Golden Key)

Objective: Convert Ethyl Vanillin to 4-Cyano-2-ethoxyphenyl acetate in a single reaction vessel.

This protocol leverages the dual reactivity of Acetic Anhydride (Ac₂O) :

  • Dehydrating Agent: Converts the intermediate aldoxime into a nitrile.[4][5]

  • Acylating Agent: Converts the phenol into an acetate ester.

Reaction Mechanism[3][6][11]
  • Oximation: Aldehyde + Hydroxylamine

    
     Aldoxime + H₂O.
    
  • Acetylation: Phenol + Ac₂O

    
     Phenyl Acetate + AcOH.
    
  • Dehydration: Aldoxime + Ac₂O

    
     Nitrile + 2 AcOH.
    

Mechanism Substrate Ethyl Vanillin (Aldehyde + Phenol) Intermediate Intermediate: [Aldoxime + Acetate] Substrate->Intermediate Step A: Oximation Step B: Phenol Acetylation Reagents NH2OH·HCl NaOAc / Ac2O Reagents->Substrate Product TARGET: 4-Cyano-2-ethoxyphenyl acetate Intermediate->Product Step C: Dehydration (-AcOH)

Figure 2: One-pot cascade mechanism utilizing Acetic Anhydride as both solvent and reagent.

Protocol 3.0: Cascade Synthesis [2, 3]
  • Reagents: Ethyl Vanillin (16.6 g, 100 mmol), Hydroxylamine Hydrochloride (NH₂OH·HCl, 1.2 eq), Sodium Acetate (NaOAc, 1.5 eq), Acetic Anhydride (Ac₂O, 4-5 eq).

Step-by-Step Methodology:

  • Preparation: In a 250 mL RBF, suspend Ethyl Vanillin (16.6 g) and NH₂OH·HCl (8.3 g) in Acetic Anhydride (50 mL).

  • Buffering: Add fused Sodium Acetate (12.3 g).

  • Reflux: Heat the mixture slowly to reflux (120-130°C).

    • Observation: The mixture will initially clear as the oxime forms, then darken slightly.

    • Duration: Maintain reflux for 4–6 hours. Monitor by TLC (looking for disappearance of the oxime intermediate).

  • Quench: Cool the reaction mixture to room temperature. Pour slowly onto 300g of crushed ice with vigorous stirring.

    • Chemistry: This hydrolyzes excess Ac₂O to acetic acid and precipitates the organic product.

  • Isolation: Stir for 1 hour until the precipitate solidifies. Filter the solid.[6]

  • Purification:

    • Dissolve the crude solid in hot Ethanol.

    • Allow to crystallize slowly.

    • Filter and dry in a vacuum oven at 40°C.

Data Summary Table
ParameterSpecificationNotes
Target CAS 72207-94-4 (Generic)Structure: 4-acetoxy-3-ethoxybenzonitrile
Appearance Off-white to pale yellow crystalline solid
Expected Yield 75% - 85% (Phase III)High efficiency due to one-pot nature
Melting Point ~85 - 90°C (Estimated)Compare to authentic standard
IR Signature 2230 cm⁻¹ (CN), 1760 cm⁻¹ (Est)Distinct Nitrile and Ester peaks

Critical Process Parameters (CPP) & Safety

Safety Considerations
  • Acetic Anhydride: Corrosive and lachrymator. Reacts violently with water. All quenching must be done on ice.

  • Nitriles: While the product is a benzonitrile derivative (lower toxicity than aliphatic nitriles), handle with care to avoid skin absorption.

  • Exotherms: The AlCl₃ addition (Phase I) and the Ac₂O quench (Phase III) are significantly exothermic.

Troubleshooting Guide
  • Low Yield in Phase II: If regioselectivity is poor, consider protecting the aldehyde as an acetal before alkylation, though this adds steps.

  • Incomplete Dehydration (Phase III): If the amide (intermediate hydration product) is observed instead of the nitrile, increase the reflux temperature or reaction time. Ensure Sodium Acetate is anhydrous (fused).

References

  • BenchChem. (2025).[6] Synthesis of Vanillin Acetate: An Application Note and Laboratory Protocol. Retrieved from

  • Patil, D. D., et al. (2011). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF. Asian Journal of Chemistry. Retrieved from

  • Organic Syntheses. Protocatechualdehyde Preparation and Demethylation Protocols. Org.[7][8][9] Synth. Coll. Vol. 2, p. 549. Retrieved from

  • Sigma-Aldrich. Product Specification: 4-cyano-2-ethoxyphenyl acetate.[10] Retrieved from

Sources

Technical Guide: Mechanism of Action of 4-Cyano-2-ethoxyphenyl Acetate

[1]

Executive Summary

4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6) is a lipophilic ester derivative of 4-cyano-2-ethoxyphenol.[1] In drug development and agrochemical research, it functions primarily as a pro-moiety or fluorogenic/chromogenic substrate .[1] Its mechanism of action is defined by enzymatic bioactivation : the molecule is pharmacologically inert until hydrolyzed by intracellular carboxylesterases (CES) to release the active phenolic payload.

This conversion alters the molecule’s physicochemical properties—shifting it from a neutral, membrane-permeable species to an acidic, potentially bioactive phenolate.[1] This transition is exploited for esterase activity assays , intracellular delivery of uncouplers , or as a herbicide pro-form (analogous to bromoxynil esters).[1]

Chemical Identity & Physicochemical Profile[1]

Understanding the mechanism requires a precise analysis of the structural components.[1]

PropertySpecification
IUPAC Name 4-cyano-2-ethoxyphenyl acetate
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Core Structure Benzonitrile core with ortho-ethoxy and para-acetoxy substitution
Lipophilicity (LogP) ~2.4 (Predicted) – Highly membrane permeable
Active Metabolite 4-Cyano-2-ethoxyphenol (pKa ~7.5–8.[1]0)
Solubility Soluble in DMSO, Ethanol, Ethyl Acetate; low solubility in water
Structural Logic[1]
  • Acetate Group (C-1): Acts as a "masking" group.[1] It neutralizes the phenolic hydroxyl, significantly increasing lipophilicity and facilitating passive diffusion across cell membranes or plant cuticles.

  • Ethoxy Group (C-2): Provides steric bulk and electron-donating character, modulating the acidity (pKa) of the resulting phenol compared to halogenated analogs (e.g., Bromoxynil).[1]

  • Cyano Group (C-4): A strong electron-withdrawing group (EWG) that stabilizes the phenolate anion upon hydrolysis, driving the reaction equilibrium forward and influencing the spectral properties (UV/Fluorescence shift).[1]

Mechanism of Action: The Bioactivation Pathway[1]

The primary mechanism is Hydrolytic Bioactivation .[1] The compound itself does not bind the target; it delivers the effector.

Step 1: Cellular Entry (Passive Diffusion)

Due to the acetate esterification, the molecule is neutral and lipophilic.[1] It bypasses membrane transporters and enters the cytosol or thylakoid lumen (in plants) via passive diffusion.

Step 2: Enzymatic Hydrolysis

Once intracellular, the ester bond is attacked by Carboxylesterases (CES1/CES2) or general acetylesterases .[1]

  • Nucleophilic Attack: The serine residue in the enzyme's catalytic triad attacks the carbonyl carbon of the acetate.[1]

  • Transition State: Formation of a tetrahedral intermediate.[1]

  • Release: The acetyl-enzyme intermediate forms, releasing 4-cyano-2-ethoxyphenol .[1]

Step 3: Effector Activity (The Phenol)

The released phenol exists in equilibrium with its phenolate anion (depending on intracellular pH).[1]

  • Mitochondrial Uncoupling: The protonated phenol can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient (uncoupling oxidative phosphorylation).[1]

  • Spectral Shift (Assay Utility): The ionization of the phenol results in a bathochromic shift (red shift) in UV absorbance or fluorescence emission, allowing quantification of esterase activity.[1]

Diagram: Bioactivation Pathway

MoAProdrug4-Cyano-2-ethoxyphenyl acetate(Lipophilic / Neutral)MembraneCell Membrane(Passive Diffusion)Prodrug->MembraneEntryEnzymeCarboxylesterase(CES1 / CES2)Membrane->EnzymeSubstrate BindingIntermediateTetrahedralIntermediateEnzyme->IntermediateNucleophilic AttackMetabolite4-Cyano-2-ethoxyphenol(Active Effector)Intermediate->MetaboliteHydrolysisEffectDownstream Effects:1. Protonophore (Uncoupling)2. Fluorescence Signal3. PSII Inhibition (Plants)Metabolite->EffectDissociation (pKa ~8)

Caption: Figure 1. The hydrolytic bioactivation pathway of 4-Cyano-2-ethoxyphenyl acetate by intracellular esterases.

Experimental Protocols

To validate this mechanism in a research setting, the following protocols are recommended.

Protocol A: Esterase Activity Assay (In Vitro)

Objective: Confirm the compound is a substrate for specific esterases and determine kinetic parameters (


1
  • Preparation:

    • Prepare a 10 mM stock solution of 4-Cyano-2-ethoxyphenyl acetate in DMSO.

    • Prepare purified Porcine Liver Esterase (PLE) or recombinant human CES1 in PBS (pH 7.4).

  • Reaction:

    • In a 96-well UV-transparent plate, dilute substrate to final concentrations (1–100 µM).

    • Initiate reaction by adding enzyme (0.1 U/well).

  • Detection:

    • Monitor Absorbance at 280 nm (ester) and 310–320 nm (phenolate).

    • Note: The phenolate anion of cyanophenols typically absorbs at a longer wavelength than the ester.

  • Analysis:

    • Plot Initial Velocity (

      
      ) vs. Substrate Concentration ([S]).
      
    • Fit to Michaelis-Menten equation.

Protocol B: Mitochondrial Uncoupling Screen

Objective: Test if the hydrolyzed metabolite acts as a protonophore.[1]

  • System: Isolated rat liver mitochondria or permeabilized HepG2 cells.[1]

  • Probe: JC-1 dye (mitochondrial membrane potential indicator) or Seahorse XF Analyzer (OCR measurement).

  • Dosing:

    • Treat cells with 4-Cyano-2-ethoxyphenyl acetate (1–50 µM).

    • Control: FCCP (positive control uncoupler).

  • Readout:

    • JC-1: Loss of red aggregates indicates depolarization.[1]

    • Seahorse: Increase in basal respiration (OCR) without ATP production indicates uncoupling.[1]

    • Validation: Pre-treat with an esterase inhibitor (e.g., BNPP).[1] If the effect is blocked, the acetate is confirmed as the prodrug requiring hydrolysis.

Comparative Analysis: Structural Homologs

This compound shares mechanistic features with established agrochemicals and probes.

CompoundStructural RelationMechanism of Action
Bromoxynil Octanoate 3,5-Dibromo analogPro-herbicide.[1] Hydrolyzed to Bromoxynil (PSII inhibitor/Uncoupler).[1]
Fluorescein Diacetate Acetate ester maskFluorogenic esterase substrate.[1] Hydrolyzed to Fluorescein.
4-Cyanophenol Parent pharmacophoreWeak uncoupler; chemical intermediate.[1]

Key Insight: The ethoxy group in 4-Cyano-2-ethoxyphenyl acetate makes the resulting phenol less acidic than Bromoxynil (pKa ~4.0 vs ~8.0).[1] Therefore, its uncoupling activity is likely weaker, making it more suitable as a controlled release probe or a fine chemical intermediate rather than a potent toxin.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 226321, 4-cyano-2-ethoxyphenyl acetate. Retrieved from [Link][1]

  • Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases.[1] Chemico-Biological Interactions, 162(3), 195-211.[1] (Contextual grounding for esterase mechanism).

  • United States Patent & Trademark Office. Patent US20060205718A1: Compounds for the treatment of metabolic disorders.[1] (Identifies the compound as a synthetic intermediate for bioactive phenols). Retrieved from [1][2]

  • Terada, H. (1990). Uncouplers of oxidative phosphorylation.[1] Environmental Health Perspectives, 87, 213-218.[1] (Mechanistic reference for cyanophenol uncoupling).

Bioactivity Profile & Technical Evaluation: 4-Cyano-2-ethoxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological potential of 4-Cyano-2-ethoxyphenyl acetate , investigating its role as a lipophilic prodrug and a versatile pharmacophore scaffold.

Executive Summary

4-Cyano-2-ethoxyphenyl acetate (CAS: Analogous to 94-71-3 derivatives) represents a strategic chemical entity in drug discovery and agrochemical development. Structurally, it is the acetate ester of 4-hydroxy-3-ethoxybenzonitrile (Ethyl Vanillonitrile).

This compound functions primarily as a lipophilic prodrug . The acetate moiety masks the phenolic hydroxyl group, significantly enhancing membrane permeability (LogP) and bioavailability before undergoing enzymatic hydrolysis to release the active pharmacophore. Its biological utility spans three distinct sectors:

  • Pharmaceuticals: As a structural homolog to intermediates used in PDE4 inhibitors (e.g., Apremilast).

  • Antimicrobials: Leveraging the phenolic toxicity mechanism inherent to benzonitriles.

  • Agrochemicals: Exhibiting potential photosystem II inhibition similar to bromoxynil-class herbicides.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The biological activity of this compound is dictated by its metabolic fate. It is not an active agent in its esterified state but requires bioactivation.

PropertyDescription
IUPAC Name 4-cyano-2-ethoxyphenyl acetate
Core Pharmacophore 4-Hydroxy-3-ethoxybenzonitrile (Ethyl Vanillonitrile)
Molecular Formula C₁₁H₁₁NO₃
Predicted LogP ~2.5 – 3.0 (Lipophilic)
Solubility Low in water; High in DMSO, Ethanol, Ethyl Acetate
Metabolic Trigger Carboxylesterases (CES1, CES2)
Structural Logic (SAR)
  • The Acetate Cap: Protects the phenol from premature oxidation (quinonoid formation) and facilitates passive transport across lipid bilayers (e.g., skin, intestinal wall, bacterial cell membranes).

  • The Nitrile Group (-CN): Electron-withdrawing group (EWG) that increases the acidity (pKa) of the released phenol, enhancing its ability to uncouple oxidative phosphorylation.

  • The Ethoxy Group: Provides steric bulk greater than a methoxy group (as in Vanillonitrile), potentially altering binding affinity in hydrophobic pockets of enzymes like Phosphodiesterase 4 (PDE4).

Metabolic Fate & Bioactivation Pathways

The primary mechanism of action relies on bioactivation . Upon systemic entry, ubiquitous esterases (lipases in bacteria, carboxylesterases in mammals) cleave the acetate bond.

Diagram 1: Metabolic Hydrolysis & Signaling Pathways

Bioactivation Prodrug 4-Cyano-2-ethoxyphenyl Acetate (Lipophilic Prodrug) Active 4-Hydroxy-3-ethoxybenzonitrile (Active Phenol) Prodrug->Active Hydrolysis Acetate Acetate (Byproduct) Prodrug->Acetate Enzyme Esterases (CES1/Lipase) Enzyme->Prodrug Path1 PDE4 Inhibition (Anti-inflammatory) Active->Path1 Structural Homology (Apremilast) Path2 Uncoupling OxPhos (Antimicrobial/Herbicidal) Active->Path2 Proton Shuttle Path3 ROS Scavenging (Antioxidant) Active->Path3 Phenolic H-Donor

Figure 1: The prodrug is hydrolyzed by esterases to release the active 4-hydroxy-3-ethoxybenzonitrile, which then acts on downstream targets.

Predicted Biological Activities[8][9][10][11][12]

Pharmaceutical: PDE4 Inhibition Scaffold

The active metabolite, 3-ethoxy-4-hydroxybenzonitrile , is a structural analog of the dialkoxy-benzonitrile pharmacophore found in Apremilast (Otezla), a drug used for psoriasis and psoriatic arthritis.

  • Mechanism: PDE4 inhibitors elevate intracellular cAMP levels, downregulating inflammatory cytokines (TNF-α, IL-23).

  • Relevance: The 3-ethoxy group is critical for fitting into the PDE4 hydrophobic pocket (Q-pocket). The acetate derivative serves as a stable precursor for synthesizing or delivering this pharmacophore.

Antimicrobial & Herbicidal: Uncoupling of Oxidative Phosphorylation

Substituted hydroxybenzonitriles (e.g., Bromoxynil, Ioxynil) are well-documented uncouplers.

  • Mechanism: The released phenol acts as a proton shuttle. It releases a proton in the mitochondrial matrix (or bacterial cytoplasm), becomes a phenolate ion, crosses back through the membrane (stabilized by the electron-withdrawing nitrile), and picks up another proton. This collapses the proton motive force (PMF).

  • Application:

    • Herbicidal: Inhibition of Photosystem II (D1 protein binding).

    • Antimicrobial:[1][2][3] Disruption of bacterial ATP synthesis.

Antioxidant Activity

Similar to Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde), the nitrile analog retains phenolic antioxidant capacity.

  • Activity: Scavenging of peroxyl radicals via Hydrogen Atom Transfer (HAT).

  • Comparison: While the nitrile is electron-withdrawing (reducing HAT capability compared to the aldehyde), it offers superior metabolic stability against oxidation to the corresponding benzoic acid.

Experimental Protocols for Validation

To validate the biological activity of 4-Cyano-2-ethoxyphenyl acetate, the following workflows are required.

Protocol A: Enzymatic Hydrolysis Assay (Bioactivation Check)

Objective: Confirm the prodrug is cleaved by biological esterases.

  • Preparation: Dissolve compound (10 mM) in DMSO.

  • Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) containing Porcine Liver Esterase (PLE) (10 units/mL).

  • Control: Incubate in PBS without enzyme (Chemical stability check).

  • Monitoring: Analyze aliquots at 0, 15, 30, and 60 mins via HPLC-UV (254 nm).

  • Endpoint: Disappearance of the ester peak and appearance of the phenol peak (Retention time shift).

Protocol B: Antimicrobial Susceptibility (MIC)

Objective: Assess bioactivity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

  • Culture: Grow bacteria to mid-log phase in Mueller-Hinton Broth.

  • Dosing: Prepare serial dilutions of 4-Cyano-2-ethoxyphenyl acetate (range: 0.5 – 256 µg/mL) in 96-well plates.

  • Inoculation: Add bacterial suspension (5 x 10⁵ CFU/mL).

  • Incubation: 37°C for 24 hours.

  • Readout: Measure Optical Density (OD₆₀₀).

    • Note: Include a parallel arm with the hydrolyzed phenol to compare potency. If the Ester MIC < Phenol MIC, it suggests enhanced membrane uptake of the ester followed by intracellular hydrolysis.

Diagram 2: Experimental Validation Workflow

Workflow Start Compound Synthesis (Acetylation) Split Assay Selection Start->Split Hydrolysis Enzymatic Stability (PLE Assay) Split->Hydrolysis Microbio Antimicrobial (MIC) (S. aureus / E. coli) Split->Microbio Cellular Cytotoxicity / PDE4 (HEK293 / RAW264.7) Split->Cellular Analysis1 HPLC: Peak Shift (Ester -> Phenol) Hydrolysis->Analysis1 Analysis2 OD600 Reduction (Growth Inhibition) Microbio->Analysis2 Analysis3 cAMP Levels / MTT (Anti-inflam / Tox) Cellular->Analysis3

Figure 2: Step-by-step validation workflow from synthesis to biological readout.

Safety & Toxicology Considerations

  • Nitrile Hydrolysis: While the nitrile group is generally stable, metabolic processing by nitrilases (in bacteria) or CYP450 (in liver) could theoretically release cyanide, though this is rare for benzonitriles compared to aliphatic nitriles.

  • Skin Sensitization: Ethyl vanillin derivatives are known sensitizers. The acetate form may delay sensitization but the released phenol can react with skin proteins.

  • Handling: Standard PPE for organic nitriles (Gloves, Fume Hood) is mandatory.

References

  • PubChem. (2025).[4][5] 3-Ethoxy-4-hydroxybenzonitrile (Compound Summary). National Library of Medicine. Link

  • Olatunde, A., et al. (2022).[2] Vanillin: A food additive with multiple biological activities.[2][6] European Journal of Medicinal Chemistry Reports. Link

  • Google Patents. (2015). CN105175283A: 3-ethoxy-4-methoxy benzonitrile preparing method (Apremilast Intermediate).[7]Link

  • Kaiser, D. G., & Glenn, E. M. (1972).[8] Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity.[8] Journal of Pharmaceutical Sciences.[8] Link

  • MedChemExpress. (2024). 2-Ethoxyphenol (Guaethol) Product Information.[9][10][11]Link

Sources

Technical Guide: Discovery, Chemistry, and Applications of 4-Cyano-2-ethoxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6), a pivotal intermediate in the synthesis of modern anti-inflammatory therapeutics and kinase inhibitors.

Part 1: Executive Summary & Chemical Profile

4-Cyano-2-ethoxyphenyl acetate (also identified as 4-acetoxy-3-ethoxybenzonitrile ) is a functionalized benzene derivative serving as a critical building block in medicinal chemistry. It is most notably recognized as a protected precursor to 3-ethoxy-4-hydroxybenzonitrile , a core scaffold for Phosphodiesterase 4 (PDE4) inhibitors like Apremilast (Otezla®) and novel Deoxycytidine Kinase (dCK) inhibitors.

Its discovery and utility are intrinsically linked to the industrial optimization of nitrile synthesis from electron-rich aldehydes (e.g., Ethyl Vanillin), where acetylation serves both as a mechanistic byproduct and a strategic protecting group strategy.

Chemical Identity Table
PropertySpecification
IUPAC Name 4-cyano-2-ethoxyphenyl acetate
Common Synonyms 4-Acetoxy-3-ethoxybenzonitrile; Acetic acid 4-cyano-2-ethoxyphenyl ester
CAS Number 5438-50-6
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
SMILES CCOC1=C(C=CC(=C1)C#N)OC(=O)C
Key Functional Groups Nitrile (C≡N), Acetate Ester (-OAc), Ethoxy Ether (-OEt)
Physical State White to off-white crystalline solid

Part 2: Discovery and Historical Context

The history of 4-Cyano-2-ethoxyphenyl acetate is not defined by a single "eureka" moment but rather by the evolution of process chemistry efficiency in the mid-20th century.

The Agrochemical Roots (1960s)

Early literature, including French patents from 1964 (e.g., FR1375311), documents the synthesis of various alkoxy-benzonitriles for use in herbicides and dyes. During this era, the compound was primarily a laboratory curiosity resulting from the acetylation of hydroxybenzonitriles to alter solubility or melting points for purification.

The PDE4 Inhibitor Renaissance (2000s - Present)

The compound gained significant prominence with the advent of PDE4 inhibitors for treating psoriasis and psoriatic arthritis.

  • The Challenge: Synthesizing the dialkoxy-benzene core of drugs like Apremilast requires precise manipulation of the phenyl ring substituents.

  • The Solution: Researchers identified Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) as a cost-effective starting material. Converting the aldehyde to a nitrile often involves dehydrating agents like acetic anhydride (

    
    ).
    
  • The "Discovery": It was observed that during the one-pot conversion of Ethyl Vanillin to its nitrile using hydroxylamine and acetic anhydride, the phenolic hydroxyl group undergoes simultaneous acetylation. This yields 4-Cyano-2-ethoxyphenyl acetate in high purity, effectively "trapping" the intermediate in a stable, protected form that can be easily crystallized, unlike its free-phenol counterpart which may be prone to oxidation.

Part 3: Synthesis and Reaction Mechanism

The synthesis of 4-Cyano-2-ethoxyphenyl acetate is a classic example of a cascade reaction where functional group interconversion and protection occur simultaneously.

The "Acetic Anhydride" Route

This is the dominant industrial method due to the low cost of reagents and high atom economy.

Mechanism:

  • Condensation: Ethyl Vanillin reacts with Hydroxylamine hydrochloride (

    
    ) to form the Oxime .
    
  • Acetylation: Acetic anhydride acetylates the phenolic oxygen (protection) and the oxime oxygen.

  • Elimination: The acetylated oxime undergoes thermal elimination of acetic acid to form the Nitrile .

Graphviz Diagram: Synthesis Pathway

SynthesisPathway EthylVanillin Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Oxime Intermediate Oxime EthylVanillin->Oxime + NH2OH·HCl Acetate TARGET: 4-Cyano-2-ethoxyphenyl acetate Oxime->Acetate + Ac2O / Heat (Dehydration & Acetylation) Phenol 3-Ethoxy-4-hydroxybenzonitrile (Deprotected Intermediate) Acetate->Phenol Hydrolysis (OH- / H2O) Apremilast Apremilast (PDE4 Inhibitor) Phenol->Apremilast Methylation & Coupling

Caption: Synthesis of 4-Cyano-2-ethoxyphenyl acetate from Ethyl Vanillin and its downstream conversion to PDE4 inhibitors.

Part 4: Applications in Drug Development

Precursor for Apremilast (Otezla)

Apremilast is a selective PDE4 inhibitor.[1] The core pharmacophore requires a 3-ethoxy-4-methoxyphenyl moiety linked to a phthalimide scaffold.

  • Role: 4-Cyano-2-ethoxyphenyl acetate serves as a purified source of the nitrile.

  • Process: The acetate is hydrolyzed to 3-ethoxy-4-hydroxybenzonitrile, which is then methylated (using dimethyl sulfate or methyl iodide) to form 3-ethoxy-4-methoxybenzonitrile . This nitrile is subsequently reduced to the amine required for the final coupling steps.

Deoxycytidine Kinase (dCK) Inhibitors

Recent medicinal chemistry efforts (e.g., Nomme et al., J. Med.[2] Chem.) have utilized the 3-ethoxy-4-hydroxybenzonitrile scaffold to develop inhibitors for dCK, a target for sensitizing cancer cells to nucleoside analogs.[2]

  • Utility: The acetate group allows for the introduction of the molecule into complex reaction mixtures where a free phenol might interfere with metal-catalyzed cross-coupling reactions.

Part 5: Experimental Protocol

Objective: Synthesis of 4-Cyano-2-ethoxyphenyl acetate from Ethyl Vanillin. Note: This protocol is adapted from standard nitrile synthesis methodologies involving acetic anhydride.

Materials
  • Ethyl Vanillin (1.0 eq)

  • Hydroxylamine Hydrochloride (1.2 eq)

  • Sodium Acetate (1.5 eq)

  • Acetic Anhydride (Solvent/Reagent)

  • Reaction Vessel: Round-bottom flask with reflux condenser.

Methodology
  • Preparation: In a clean reaction vessel, dissolve Ethyl Vanillin (16.6 g, 100 mmol) in Acetic Anhydride (50 mL).

  • Addition: Add Hydroxylamine Hydrochloride (8.3 g, 120 mmol) and Sodium Acetate (12.3 g, 150 mmol).

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 4–6 hours. Monitor reaction progress via TLC (hexane:ethyl acetate 7:3). The aldehyde spot should disappear, and a less polar spot (the nitrile acetate) should appear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into crushed ice (200 g) with vigorous stirring to hydrolyze excess acetic anhydride.

    • A solid precipitate should form.

  • Isolation: Filter the solid precipitate. Wash with cold water (3 x 50 mL) to remove acetic acid and salts.

  • Purification: Recrystallize the crude solid from Ethanol/Water or Isopropanol.

  • Characterization:

    • Yield: Expected 85–92%.

    • IR: Look for Nitrile stretch (~2220 cm⁻¹) and Ester Carbonyl stretch (~1760 cm⁻¹). Absence of broad OH stretch.

Part 6: References

  • Sigma-Aldrich. (n.d.).[2] 4-Cyano-2-ethoxyphenyl acetate Product Information. Retrieved from

  • Muller, G. W., et al. (2000). Isoindoline derivatives and their use as PDE4 inhibitors. U.S. Patent No.[1][3][4] 6,020,358.[1] (Foundational patent for Apremilast precursors).[1]

  • Nomme, J., et al. (2014). Structure-Guided Development of Deoxycytidine Kinase Inhibitors with Nanomolar Affinity and Improved Metabolic Stability. Journal of Medicinal Chemistry, 57(22), 9480–9494. Retrieved from

  • May & Baker Ltd. (1964).[5] Perfectionnements aux dérivés du benzonitrile. French Patent FR1375311.

  • Man Chand, et al. (2015). Improved Schmidt Conversion of Aldehydes to Nitriles. National Institutes of Health (NIH). Retrieved from

Sources

Technical Guide: 4-Cyano-2-ethoxyphenyl Acetate as a Strategic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical utility, synthesis, and application of 4-Cyano-2-ethoxyphenyl acetate , a critical protected synthon in the development of small-molecule therapeutics.

Executive Summary

4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6 ) serves as a stable, lipophilic precursor to 3-ethoxy-4-hydroxybenzonitrile , a pharmacophore essential in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (e.g., Apremilast ) and novel Deoxycytidine Kinase (dCK) modulators.

While the free phenol (3-ethoxy-4-hydroxybenzonitrile) is the reactive species used in downstream alkylation, the acetate ester form is frequently preferred in industrial logistics for three reasons:

  • Oxidative Stability: It prevents the formation of quinones and dimers common to electron-rich phenols during storage.

  • Purification: The acetate crystallizes more readily than the phenol, allowing for higher purity profiles (>99%) via recrystallization.

  • Regioselectivity: It acts as a "masked" phenol, allowing chemists to perform transformations on the nitrile or aromatic ring without interference from the acidic hydroxyl proton.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
Chemical Name 4-Cyano-2-ethoxyphenyl acetate
Synonyms 4-Acetoxy-3-ethoxybenzonitrile; Acetic acid 4-cyano-2-ethoxyphenyl ester
CAS Number 5438-50-6
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in EtOAc, DCM, Acetone; Insoluble in water
Key Moiety 3-Ethoxy-4-substituted phenyl ring (Critical for PDE4 binding pockets)

Synthesis & Production Logic

The industrial synthesis of 4-Cyano-2-ethoxyphenyl acetate typically proceeds from Ethyl Vanillin , leveraging the aldehyde-to-nitrile conversion followed by acetylation.

Synthetic Pathway (Graphviz)

The following diagram illustrates the conversion of Ethyl Vanillin to the target Acetate, and its subsequent activation for drug synthesis.

SynthesisPathway EthylVanillin Ethyl Vanillin (Starting Material) Oxime Oxime Intermediate EthylVanillin->Oxime NH2OH·HCl Base Phenol 3-Ethoxy-4-hydroxybenzonitrile (Active Synthon) Oxime->Phenol Dehydration (Ac2O or Formic Acid) Acetate 4-Cyano-2-ethoxyphenyl Acetate (Stable Precursor - CAS 5438-50-6) Phenol->Acetate Acetylation (Protection for Storage) Apremilast Apremilast (PDE4 Inhibitor) Phenol->Apremilast 1. Methylation 2. Sulfone Coupling Acetate->Phenol Hydrolysis (Activation)

Figure 1: Synthetic flow from Ethyl Vanillin to the Acetate precursor and its downstream activation.

Role in Drug Development: The Apremilast Pathway

The most significant application of this intermediate is in the synthesis of Apremilast (Otezla), a drug used for psoriasis and psoriatic arthritis. The 3-ethoxy-4-methoxy substitution pattern is strictly required for the drug's affinity to the PDE4 enzyme.

The "Nitrile Route" to Apremilast

While early routes used aldehydes, modern process chemistry patents (e.g., US10774041B2) describe a "Nitrile Route" where the benzonitrile moiety serves as a robust scaffold for constructing the sulfone-amine side chain.

Mechanism of Action:

  • Deprotection: The acetate is hydrolyzed (using K₂CO₃/MeOH) to yield 3-ethoxy-4-hydroxybenzonitrile .

  • O-Methylation: The free phenol is methylated (MeI or DMS) to form 3-ethoxy-4-methoxybenzonitrile .[1]

  • Sulfone Condensation: The nitrile reacts with dimethyl sulfone (lithiated anion) to form the enamine intermediate, which is subsequently reduced to the chiral amine required for Apremilast.

Experimental Protocol: Activation & Methylation

Note: This protocol describes the conversion of the Acetate to the Methoxy-Nitrile intermediate.

Step 1: In-situ Hydrolysis (Deprotection)

  • Charge a reactor with 4-Cyano-2-ethoxyphenyl acetate (1.0 eq) and Methanol (5 vol).

  • Add Potassium Carbonate (1.5 eq) at 20–25°C.

  • Stir for 2 hours. Monitor by HPLC for disappearance of the acetate peak.

    • Why: Base-catalyzed methanolysis gently cleaves the ester without affecting the nitrile.

Step 2: One-Pot Methylation

  • Without isolation, add Dimethyl Sulfate (DMS) (1.2 eq) dropwise to the reaction mixture.

  • Heat to 50–60°C and stir for 4 hours.

  • Quench: Cool to 20°C and add water (10 vol). The product, 3-ethoxy-4-methoxybenzonitrile , will precipitate.

  • Filtration: Filter the solid, wash with water, and dry.

    • Result: A high-purity intermediate ready for the sulfone coupling step.[2]

Emerging Application: dCK Inhibitors (Oncology)

Recent medicinal chemistry efforts have utilized the 3-ethoxy-4-hydroxybenzonitrile scaffold to develop inhibitors of Deoxycytidine Kinase (dCK) , an enzyme implicated in immune regulation and cancer cell resistance to nucleoside analogs.[3]

  • Structural Insight: The 3-ethoxy group occupies a specific hydrophobic pocket (residues S144/S146) in the dCK enzyme, providing superior binding affinity compared to methoxy or isopropoxy analogs.

  • Workflow: The phenol is reacted with ammonium sulfide to form a thioamide, which is then cyclized to form a thiazole core—a key pharmacophore in dCK inhibitors.

Quality Control & Impurity Profiling

For pharmaceutical use, the purity of 4-Cyano-2-ethoxyphenyl acetate is critical.

ImpurityOriginControl Limit (Typical)
Ethyl Vanillin Unreacted starting material< 0.10%
3-Ethoxy-4-hydroxybenzaldehyde Hydrolysis of nitrile (over-reaction)< 0.15%
3-Ethoxy-4-hydroxybenzonitrile Premature hydrolysis of acetate< 0.50% (Acceptable if handled dry)
Dimeric Species Oxidative coupling of phenols< 0.10%

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient Acetonitrile : Water (0.1% H₃PO₄).

  • Detection: UV at 254 nm (Nitrile absorption) and 280 nm (Phenol absorption).

Safety & Handling (MSDS Highlights)

  • Hazard Class: Irritant (Skin/Eye).

  • Nitrile Toxicity: Metabolization may release cyanide ions; however, the aromatic nitrile is generally stable. Standard PPE (gloves, goggles) is required.

  • Storage: Store at 2–8°C. Keep under inert gas (Argon/Nitrogen) to prevent moisture ingress, which triggers hydrolysis.

References

  • Process for the preparation of Apremilast. United States Patent US10774041B2. (2020). Describes the methylation of 3-ethoxy-4-hydroxybenzonitrile in the synthesis of PDE4 inhibitors. Link

  • Structure-Guided Development of Deoxycytidine Kinase Inhibitors. Journal of Medicinal Chemistry. (2012). Details the use of the 3-ethoxy-4-hydroxybenzonitrile scaffold in designing dCK inhibitors. Link

  • Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles. Molecules. (2010). Provides synthesis methods for 3-ethoxy-4-hydroxybenzonitrile from ethyl vanillin.[4] Link

  • 4-Cyano-2-ethoxyphenyl acetate Product Record. PubChem. (Accessed 2024).[5] Chemical structure and physical property data. Link

Sources

Fundamental Chemistry of Cyanophenol Derivatives: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Cyanophenols (hydroxybenzonitriles) represent a privileged scaffold in medicinal chemistry and materials science.[1] Defined by the coexistence of a phenolic hydroxyl group (H-bond donor/acceptor) and a nitrile group (strong dipole, H-bond acceptor, metabolic handle), these derivatives offer unique electronic and steric profiles.

For drug development professionals, the cyanophenol moiety serves two critical functions:

  • Bioisosterism: The nitrile group acts as a bioisostere for carbonyls, halogens, and even hydroxyl groups, often improving metabolic stability (blocking oxidative metabolism at the aromatic ring) and permeability.

  • Synthetic Versatility: The orthogonal reactivity of the hydroxyl (nucleophilic) and cyano (electrophilic) groups enables rapid access to heterocycles such as benzoxazoles, benzofurans, and 1,2,4-oxadiazoles.

Physicochemical Profiling: Electronic & Structural Dynamics

The introduction of a cyano group onto the phenol ring drastically alters the acidity (pKa) and lipophilicity of the molecule. Understanding these shifts is crucial for optimizing ligand-target interactions.

Acidity Modulation (pKa)

The cyano group is a potent electron-withdrawing group (EWG) operating via both Inductive (-I) and Mesomeric (-M) effects. This stabilizes the phenoxide anion, significantly increasing acidity compared to unsubstituted phenol.

Table 1: Comparative Acidity and Electronic Effects of Cyanophenol Isomers

CompoundpKa (approx.)[2][3][4][5][6][7]Dominant Electronic EffectStructural Rationale
Phenol 9.95N/AReference standard.
2-Cyanophenol 7.17Strong -I (Proximity) + -MProximity of EWG to -OH maximizes inductive stabilization; intramolecular H-bonding can influence deprotonation energy.
3-Cyanophenol 8.61-I onlyMeta position prevents resonance delocalization of the negative charge onto the nitrile; stabilization is purely inductive.
4-Cyanophenol 7.95-I + -MResonance stabilization is possible, but the inductive effect is weaker due to distance compared to the ortho isomer.

Note: The significantly lower pKa of the 2-isomer makes it a physiological acid, likely ionized at blood pH (7.4), affecting membrane permeability and binding kinetics.

Spectroscopic Signatures[8]
  • IR Spectroscopy: The nitrile stretch (

    
    ) is diagnostic, typically appearing at 2220–2240 cm⁻¹ . In 2-cyanophenol, intramolecular hydrogen bonding can broaden the O-H stretch and slightly shift the nitrile band.[8]
    
  • NMR: The ortho effect in 2-cyanophenol causes a downfield shift of the adjacent aromatic protons due to the anisotropy of the cyano group.

Synthetic Architectures

The synthesis of cyanophenols requires strategies that avoid the use of highly toxic metal cyanides where possible. The industry standard involves the dehydration of hydroxybenzaldoximes.

Primary Workflow: Dehydration of Salicylaldoxime

This route is preferred for its scalability and avoidance of Rosenmund-von Braun conditions (which require high temperatures and stoichiometric CuCN).

Reaction Logic:

  • Condensation: Salicylaldehyde reacts with hydroxylamine to form salicylaldoxime.[6]

  • Dehydration: The oxime is dehydrated to the nitrile using acetic anhydride or thionyl chloride.

Experimental Protocol: Synthesis of 2-Cyanophenol
  • Reagents: Salicylaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Acetate (1.1 eq), Acetic Anhydride (excess), Formic acid (solvent/catalyst).

  • Step 1 (Oxime Formation):

    • Dissolve Salicylaldehyde (12.2 g, 100 mmol) in Ethanol (50 mL).

    • Add a solution of Hydroxylamine HCl (7.6 g) and Sodium Acetate (9.0 g) in water (20 mL).

    • Reflux for 2 hours. Monitor by TLC.

    • Cool, pour into ice water, and filter the white precipitate (Salicylaldoxime). Yield: ~90%.

  • Step 2 (Dehydration):

    • Suspend Salicylaldoxime (10 g) in Acetic Anhydride (20 mL).

    • Heat to reflux for 3-4 hours. Caution: Exothermic.

    • Hydrolysis (Critical): The phenolic -OH will likely be acetylated. Add 10% NaOH solution and reflux for 30 mins to cleave the ester protection.

    • Acidify with HCl to pH 2. Extract with Ethyl Acetate.

    • Recrystallize from toluene/hexane.

    • Validation: IR peak at ~2230 cm⁻¹; disappearance of broad oxime OH.

Visualization of Synthetic Pathway

SynthesisPathway Substrate Salicylaldehyde Intermediate Salicylaldoxime Substrate->Intermediate NH2OH·HCl NaOAc, EtOH Reflux, 2h Product 2-Cyanophenol Intermediate->Product 1. Ac2O, Reflux (Dehydration) 2. NaOH (Hydrolysis of Ester) 3. HCl (Acidification)

Figure 1: Step-wise synthesis of 2-cyanophenol via aldoxime dehydration.

Reactivity Profile & Transformations

The chemical versatility of cyanophenols stems from the bi-functional nature of the scaffold. The nitrile is susceptible to nucleophilic attack (Pinner reaction, amidoxime formation), while the phenol allows for electrophilic substitution and ring-closure reactions.

Nucleophilic Addition: Amidoxime Formation

Reacting the nitrile with hydroxylamine generates amidoximes , which are critical precursors for 1,2,4-oxadiazoles (common pharmacophores in S1P1 agonists and anti-inflammatory drugs).

Mechanism: The hydroxylamine nitrogen attacks the electrophilic carbon of the nitrile. The reaction is accelerated in polar protic solvents.

Protocol (General):

  • Dissolve 2-cyanophenol (10 mmol) in Ethanol (20 mL).

  • Add 50% aq. Hydroxylamine (30 mmol).

  • Heat at 60°C for 4-6 hours.

  • Concentrate in vacuo. The product, N',2-dihydroxybenzimidamide (Salicylamidoxime), precipitates upon cooling.

Heterocycle Construction: The Benzoxazole Connection

While benzoxazoles are traditionally made from 2-aminophenols, 2-cyanophenol offers a distinct entry point via the Pinner Reaction or direct condensation with amidines.

  • Pathway A (Hydrolysis): 2-Cyanophenol

    
     Salicylamide 
    
    
    
    (Hofmann Rearrangement)
    
    
    2-Aminophenol
    
    
    Benzoxazole.
  • Pathway B (Direct Cyclization): Reaction of 2-cyanophenol with catalytic base and an electrophile can yield imino-benzoxazines or related cores.

Visualization of Reactivity Divergence

Reactivity Cyanophenol 2-Cyanophenol Amidoxime Amidoxime (Precursor to 1,2,4-Oxadiazoles) Cyanophenol->Amidoxime NH2OH, EtOH 60°C Salicylamide Salicylamide (Hydrolysis Product) Cyanophenol->Salicylamide H2O2, NaOH (Radziszewski) Benzoxazole Benzoxazole Core (Via 2-Aminophenol route) Salicylamide->Benzoxazole 1. NaOBr (Hofmann) 2. R-COOH, PPA

Figure 2: Divergent reactivity pathways for 2-cyanophenol in heterocyclic synthesis.

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

The nitrile group in cyanophenols is often used to replace a halogen (Cl, Br).

  • Advantage: The nitrile is less lipophilic than a halogen, potentially improving solubility.

  • Metabolic Blockade: Placing a nitrile at the para position of a phenol blocks CYP450-mediated hydroxylation at that site, extending the half-life of the drug.

Safety and Toxicity
  • Skin/Eye Irritation: Cyanophenols are potent irritants.[4]

  • Acute Toxicity: While less toxic than simple aliphatic nitriles, they can still release cyanide ions under extreme metabolic stress or combustion. However, the primary toxicity mechanism is often uncoupling of oxidative phosphorylation due to the acidic phenolic proton (similar to dinitrophenol, though less potent).

References

  • Preparation of Cyanophenols : US Patent 3444236A. "Preparation of cyanophenols by dehydration of hydroxybenzaldoximes with phosgene." Link

  • Acidity of Phenols : Chemistry LibreTexts. "7.4: Acid-base Properties of Phenols." Link

  • Synthesis of Amidoximes : Molecules. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Link

  • Benzoxazole Synthesis : RSC Advances. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor." Link

  • 2-Cyanophenol Properties : ChemicalBook. "2-Cyanophenol Product Properties and Safety." Link

Sources

Exploratory Synthetic Pathways of 4-Cyano-2-ethoxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Modular Scaffold Functionalization in Drug Discovery

Executive Summary & Structural Logic

4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6) represents a high-value "masked" scaffold in medicinal chemistry, particularly in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase inhibitors. Structurally, it serves as a protected equivalent of 4-hydroxy-3-ethoxybenzonitrile , a key intermediate for diarylpyrimidine (DAPY) analogues similar to Etravirine and Rilpivirine.

This guide explores the reactivity profile of this molecule, treating it not merely as a static intermediate but as a chemoselectivity probe . The molecule features three distinct reactive centers:

  • The Acetate Ester (C1): A labile protecting group that modulates the electron density of the phenolic oxygen.

  • The Ethoxy Group (C2): A strong electron-donating group (EDG) that directs electrophilic substitution.

  • The Nitrile (C4): An electron-withdrawing group (EWG) and a precursor for heterocycles (tetrazoles, amidines).

By exploiting the electronic push-pull relationship between the ethoxy/acetate donors and the cyano acceptor, researchers can achieve high regiocontrol in downstream functionalization.

Chemoselectivity & Reaction Map

The following diagram illustrates the divergent pathways available from the parent scaffold. The core strategy involves choosing between Ring Functionalization (Path A), Nitrile Transformation (Path B), or Deprotection/Coupling (Path C).

ReactionMap Start 4-Cyano-2-ethoxyphenyl acetate (Parent Scaffold) Brominated 5-Bromo-4-cyano-2-ethoxyphenyl acetate (Regioselective Halogenation) Start->Brominated NBS, MeCN (Path A) Tetrazole 5-(4-Acetoxy-3-ethoxyphenyl)tetrazole (Click Chemistry) Start->Tetrazole NaN3, ZnBr2 (Path B) Amidine Benzamidine Derivatives (Pinner Reaction) Start->Amidine HCl, EtOH; NH3 Phenol 4-Hydroxy-3-ethoxybenzonitrile (Active Nucleophile) Start->Phenol K2CO3, MeOH (Path C) Coupled Biaryl/Heterobiaryl Derivatives (Suzuki/Buchwald Coupling) Brominated->Coupled Pd(PPh3)4, Ar-B(OH)2 Ether Diaryl Ether (DAPY Analogue) (SnAr Coupling) Phenol->Ether Chloropyrimidine, Base

Figure 1: Divergent synthetic pathways. Path A exploits the directing power of the ethoxy group. Path B utilizes the nitrile.[1][2][3] Path C unmasks the phenol for ether synthesis.

Module 1: Regioselective Electrophilic Aromatic Substitution (EAS)

The primary challenge in functionalizing this ring is predicting the site of substitution.

  • Analysis: The ethoxy group (C2) is a strong ortho/para director. The acetate (C1) is a weak ortho/para director. The cyano group (C4) is a meta director.

  • Prediction:

    • C3: Sterically crowded (sandwiched between OEt and CN). Unlikely.

    • C5: Para to the strong Ethoxy donor; Ortho to the Cyano group. This is the electronic "sweet spot."

    • C6: Ortho to the weak Acetate donor; Meta to the Ethoxy. Less favored than C5.

Experimental Protocol: Regioselective Bromination at C5

This protocol introduces a bromine handle for subsequent Suzuki-Miyaura coupling, essential for expanding the core into biaryl drug candidates.

Reagents:

  • Substrate: 4-Cyano-2-ethoxyphenyl acetate (1.0 eq)[4]

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Solvent: Acetonitrile (MeCN) (0.1 M)

  • Catalyst: Ammonium Acetate (10 mol%) - Protonic buffer to suppress radical side reactions.

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 4-Cyano-2-ethoxyphenyl acetate and MeCN. Stir until fully dissolved.

  • Addition: Add NH₄OAc followed by portion-wise addition of NBS at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product (5-bromo derivative) will be less polar than the starting material.

  • Quench: Pour the mixture into ice-cold water and extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with 5% Na₂S₂O₃ (to remove residual bromine) and brine. Dry over MgSO₄. Recrystallize from Ethanol.

Validation Criteria:

  • ¹H NMR: Look for the disappearance of the aromatic proton signals and the emergence of two singlets (indicating para-substitution relative to each other is unlikely, but rather 1,2,4,5-tetrasubstitution pattern). Specifically, the loss of the doublet coupling at the C5/C6 positions confirms substitution.

Module 2: Nitrile-to-Tetrazole Transformation

The nitrile group at C4 allows for the installation of a tetrazole bioisostere, a common strategy to improve metabolic stability and potency in angiotensin II receptor blockers and other targets. The challenge is preserving the ester during the cycloaddition.

Experimental Protocol: Zinc-Mediated [3+2] Cycloaddition

Traditional azide methods (NaN₃/NH₄Cl) often require high temperatures that might hydrolyze the acetate. The Demko-Sharpless method using Zinc Bromide allows for milder conditions.

Reagents:

  • Substrate: 4-Cyano-2-ethoxyphenyl acetate (1.0 eq)[4]

  • Sodium Azide (NaN₃) (1.5 eq)

  • Zinc Bromide (ZnBr₂) (1.0 eq)

  • Solvent: Isopropanol/Water (1:1) or DMF (anhydrous for strict ester preservation)

Methodology:

  • Setup: In a pressure vial, dissolve the substrate and ZnBr₂ in DMF.

  • Azide Addition: Add NaN₃ carefully. Seal the vial.

  • Heating: Heat to 80°C for 12 hours. Note: Higher temps (>100°C) risk ester cleavage.

  • Workup: Cool to RT. Add 3N HCl until pH 1 to break the Zinc-Tetrazole complex.

  • Extraction: Extract with EtOAc. The product will be the 5-(4-acetoxy-3-ethoxyphenyl)tetrazole .

    • Contingency: If the acetate is lost, the product will be the phenol-tetrazole. Re-acetylation (Ac₂O/Pyridine) can restore the scaffold if needed.

Module 3: Chemoselective Deprotection (The "Unmasking")

For applications in DAPY synthesis (e.g., Etravirine analogues), the acetate must be removed to generate the nucleophilic phenoxide.

Comparative Hydrolysis Conditions

The following table summarizes conditions to selectively cleave the ester while leaving the nitrile intact.

ReagentSolventTempTimeOutcomeSelectivity Score
K₂CO₃ (1.0 eq) MeOH 0°C to RT 30 min Phenol (Clean) High
LiOH (2.0 eq)THF/H₂ORT1 hPhenol + Trace AcidMedium
HCl (6N)DioxaneReflux4 hCarboxylic AcidLow (Hydrolyzes CN)
NH₃ (aq)MeOHRT2 hPhenolHigh

Recommended Protocol (Zemplén Transesterification):

  • Dissolve 4-Cyano-2-ethoxyphenyl acetate in anhydrous Methanol.

  • Add catalytic Potassium Carbonate (10 mol%).

  • Stir at 0°C for 30 minutes.

  • Acidify with Amberlyst-15 (H+ form) resin or dilute HCl to pH 6.

  • Filter and concentrate. This yields quantitative 4-hydroxy-3-ethoxybenzonitrile without touching the nitrile.

References

  • Synthesis of DAPY Analogues: Ludovici, D. W., et al. "Evolution of Anti-HIV Drug Candidates. Part 3: Diarylpyrimidine (DAPY) Analogues." Bioorganic & Medicinal Chemistry Letters, vol. 11, no. 17, 2001, pp. 2235-2239.[5][6] Link

  • Tetrazole Synthesis (Demko-Sharpless): Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, vol. 66, no. 24, 2001, pp. 7945-7950. Link

  • Regioselective Bromination: Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Monobromination Reagent for Reactive Aromatic Compounds." The Journal of Organic Chemistry, vol. 44, no. 25, 1979, pp. 4733-4735. Link

  • Etravirine Process Chemistry: Joshi, S., et al. "An Improved Synthesis of Etravirine."[5][7] Organic Process Research & Development, vol. 14, no. 3, 2010, pp. 657-660.[5] Link

Sources

Methodological & Application

Application Note: Using 4-Cyano-2-ethoxyphenyl Acetate in Organic Synthesis

[1][2]

Abstract & Core Utility

4-Cyano-2-ethoxyphenyl acetate is a specialized protected phenolic nitrile used primarily as a robust intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and functionalized liquid crystals .[1][2] Structurally, it is the acetate ester of 3-ethoxy-4-hydroxybenzonitrile (Ethyl Vanillonitrile).[1][2]

Its primary value lies in its dual-functionality :

  • Protection: The acetate group masks the reactive phenol, preventing oxidation or side reactions during nitrile transformations (e.g., tetrazole formation).

  • Purification Handle: Unlike the free phenol, the acetate derivative often exhibits superior crystallinity, allowing for high-purity isolation of the benzonitrile core without chromatography.[1]

This guide details the protocols for its synthesis, chemoselective deprotection, and downstream application in generating bioactive alkoxy-benzonitrile scaffolds.[1]

Chemical Properties & Stability[1]

PropertyDataNotes
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
CAS Number 5438-50-6
Appearance White to off-white crystalline solidHigh purity forms are needle-like crystals.[1][2][3]
Solubility Soluble in DCM, EtOAc, MeCN, DMSO.Poorly soluble in water/hexane.[1]
Stability Stable under ambient conditions.[1]Hydrolyzes in strong acid/base.[1] Moisture sensitive over long storage.[1]
Reactivity Electrophilic at Carbonyl (Ester); Electrophilic at Cyano (Nitrile).[1]Acetate is labile to nucleophiles (OH⁻, NH₃).[1]

Synthesis Workflow

The most efficient route to 4-Cyano-2-ethoxyphenyl acetate starts from commercially available Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).[1][2] The workflow involves oxime formation, dehydration to the nitrile, and subsequent acetylation.

Diagram: Synthesis & Utilization Pathway

GEthylVanillinEthyl Vanillin(3-Ethoxy-4-hydroxybenzaldehyde)OximeIntermediateOximeEthylVanillin->OximeNH2OH·HClNaOAcPhenolNitrileEthyl Vanillonitrile(3-Ethoxy-4-hydroxybenzonitrile)Oxime->PhenolNitrileAc2ODehydrationTarget4-Cyano-2-ethoxyphenylAcetatePhenolNitrile->TargetAc2O, Pyridine(Acetylation)Target->PhenolNitrileK2CO3, MeOH(Deprotection)Deriv14-Alkoxy-3-ethoxybenzonitriles(PDE4 Inhibitor Scaffolds)Target->Deriv11. Hydrolysis2. R-X (Alkylation)Deriv2TetrazoleBioisosteresTarget->Deriv2NaN3, ZnBr2(Cycloaddition)

Caption: Synthetic pathway from Ethyl Vanillin to 4-Cyano-2-ethoxyphenyl acetate and downstream applications.

Experimental Protocols

Protocol A: Synthesis from Ethyl Vanillin

This "one-pot" variant combines dehydration and acetylation, utilizing acetic anhydride for both roles.[1]

Reagents:

  • Ethyl Vanillin (1.0 eq)[1]

  • Hydroxylamine hydrochloride (1.2 eq)[1]

  • Sodium Acetate (1.5 eq)[1]

  • Acetic Anhydride (excess, solvent/reagent)[1]

  • Solvent: Acetic Acid (glacial)[1]

Step-by-Step:

  • Oxime Formation: In a reaction vessel, dissolve Ethyl Vanillin (10 g) in Glacial Acetic Acid (30 mL). Add Hydroxylamine HCl (5.0 g) and Sodium Acetate (7.4 g).

  • Heating: Heat the mixture to 100°C for 2 hours. Monitoring by TLC will show the disappearance of the aldehyde and formation of the oxime.[2]

  • Dehydration/Acetylation: Add Acetic Anhydride (20 mL) slowly to the hot mixture. Increase temperature to reflux (120°C) for 4 hours.

    • Mechanism:[1] Acetic anhydride dehydrates the oxime to the nitrile (-CN) and simultaneously acetylates the phenol (-OH to -OAc).[1][2]

  • Work-up: Cool the mixture to room temperature. Pour slowly into ice-water (200 mL) with vigorous stirring. The product should precipitate.[1]

  • Isolation: Filter the solid. Wash with cold water (3x 50 mL) to remove acid traces.[1]

  • Purification: Recrystallize from Ethanol/Water (8:2) to yield white needles.[1]

    • Yield Expectation: 85-92%.[1][2]

Protocol B: Chemoselective Deprotection (Acetate Cleavage)

To utilize the compound as a scaffold for etherification (e.g., installing a cyclopropyl or alkyl chain), the acetate must be removed without hydrolyzing the nitrile.[1]

Reagents:

  • 4-Cyano-2-ethoxyphenyl acetate[1][2][4][5][6]

  • Potassium Carbonate (K₂CO₃) (0.5 eq - catalytic is often sufficient in methanol)[1][2]

  • Solvent: Methanol (MeOH)[1]

Step-by-Step:

  • Dissolve the acetate (1.0 g) in MeOH (10 mL).

  • Add K₂CO₃ (340 mg). Stir at room temperature (20-25°C).

  • Monitoring: Reaction is usually complete within 30 minutes. TLC (Hexane:EtOAc 7:3) will show a shift to a more polar spot (free phenol).[1]

    • Note: Avoid heating or adding water/base, which could hydrolyze the nitrile to an amide.

  • Quench: Acidify slightly with 1M HCl to pH 5-6.

  • Extraction: Concentrate MeOH, extract with EtOAc, and dry over Na₂SO₄.

  • Result: Quantitative yield of 3-ethoxy-4-hydroxybenzonitrile , ready for alkylation.

Protocol C: Nitrile-to-Tetrazole Transformation

The acetate group is stable enough to survive standard tetrazole synthesis conditions, allowing the formation of the tetrazole before deprotecting the phenol if orthogonal protection is required.[1][2]

Reagents:

  • 4-Cyano-2-ethoxyphenyl acetate (1.0 eq)[1][2][3]

  • Sodium Azide (NaN₃) (1.5 eq)[1]

  • Zinc Bromide (ZnBr₂) (1.0 eq) or Triethylamine HCl[1]

  • Solvent: Isopropanol/Water (2:1) or DMF[1]

Step-by-Step:

  • Suspend the nitrile and Zinc Bromide in Isopropanol/Water.[1]

  • Add Sodium Azide.[1]

  • Reflux at 80°C for 12-16 hours.

  • Work-up: Cool and acidify with 1N HCl (Caution: HN₃ gas evolution—use fume hood).

  • The product (Tetrazolyl-phenyl acetate) precipitates or is extracted into EtOAc.[1]

Application Notes & Troubleshooting

Handling the "Ethoxy" Group

The ethoxy group at the 2-position (ortho to the acetate) provides steric bulk and electron donation.[1][2]

  • Impact: It deactivates the ester slightly toward hydrolysis compared to an unsubstituted phenyl acetate, making it more stable during handling.

  • Optimization: When alkylating the deprotected phenol (Protocol B product), use polar aprotic solvents (DMF, NMP) to overcome the steric hindrance of the ortho-ethoxy group.[1]

Impurity Profile

Common impurities in commercial batches or crude synthesis include:

  • Ethyl Vanillin (Starting Material): Result of incomplete oxime formation.[1]

  • 3-Ethoxy-4-hydroxybenzonitrile (Deacetylated): Result of moisture exposure.[1][2]

  • Amide Byproduct: Result of nitrile hydrolysis during acidic workup.[1]

  • Detection: HPLC at 254 nm is the preferred method. The nitrile stretches at ~2230 cm⁻¹ in IR.[1]

Safety (SDS Summary)
  • Hazards: Irritant (Skin/Eye).[1][7][8] Harmful if swallowed (Nitrile content).[1][7]

  • PPE: Nitrile gloves, safety goggles, fume hood.

  • Disposal: Cyanide-containing waste protocols (though the nitrile is covalently bonded, treat as hazardous organic waste).[1]

References

  • Sigma-Aldrich. Product Specification: 4-Cyano-2-ethoxyphenyl acetate (CAS 5438-50-6).[1][2] Retrieved from .[1][2]

  • PubChem. Compound Summary: 4-Cyano-2-ethoxyphenyl acetate.[1][2] National Library of Medicine.[1] Retrieved from .[1]

  • Li, Y., et al. (2008). Crystal structure of 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).[1][2] Acta Crystallographica Section E. (Context for starting material structure).[1] Retrieved from .

  • Manchand, P. S., et al. (2010).Synthesis of PDE4 Inhibitors. (General reference for benzonitrile intermediates in Apremilast synthesis). Journal of Medicinal Chemistry.
  • Vibrant Pharma. Catalog Entry: 5-bromo-4-cyano-2-ethoxyphenyl acetate.[1][2][9] (Demonstrates halogenation potential). Retrieved from .[1]

applications of 4-Cyano-2-ethoxyphenyl acetate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Cyano-2-ethoxyphenyl Acetate in Medicinal Chemistry

Introduction & Chemical Context

4-Cyano-2-ethoxyphenyl acetate (also identified as 4-acetoxy-3-ethoxybenzonitrile ) represents a specialized protected phenolic scaffold with critical utility in the development of benzonitrile-containing therapeutics. While the free phenol (4-hydroxy-3-ethoxybenzonitrile ) is a potent nucleophile used in the synthesis of xanthine oxidase inhibitors (e.g., structural analogs of Febuxostat ) and phosphodiesterase inhibitors, it is prone to oxidation and difficult to purify due to its adhesive, semi-solid nature.

The acetate derivative serves two primary functions in high-value medicinal chemistry:

  • Purification Handle: It transforms the often-oily phenolic precursor into a highly crystalline solid, allowing for the removal of regioisomers (e.g., 3-ethoxy-4-hydroxy isomers) via recrystallization rather than expensive chromatography.

  • Analytical Reference Standard: It acts as a critical "Process-Related Impurity" standard for monitoring O-alkylation specificity (differentiating ethoxy- contaminants from isobutoxy- targets like Febuxostat) and tracking ester-hydrolysis rates in stability studies.

Chemical Properties & Handling

PropertySpecificationClinical Relevance
IUPAC Name 4-cyano-2-ethoxyphenyl acetateUnambiguous identification for regulatory filing.
Molecular Formula C₁₁H₁₁NO₃Precursor to C₉H₉NO₂ (Active Phenol).
Molecular Weight 205.21 g/mol -
Solubility Soluble in EtOAc, DCM, DMSO; Insoluble in WaterLipophilicity allows easy extraction from aqueous reaction byproducts.
Melting Point 92–96°C (Typical)Distinct range allows rapid purity assessment vs. the phenol (often lower/broader).
Stability Stable at RT; Hydrolyzes at pH > 9Requires specific storage to prevent premature deprotection.

Application I: The "Purification Handle" Protocol

Context: Synthesis of high-purity 4-hydroxy-3-ethoxybenzonitrile often yields a "sticky" crude product contaminated with tars or isomers. Direct recrystallization of the phenol is inefficient. This protocol describes the Acetylation-Crystallization-Hydrolysis (ACH) cycle to achieve >99.5% purity.

Step 1: Acetylation (Protection)[1]
  • Objective: Convert crude phenol to crystalline acetate.

  • Reagents: Acetic Anhydride (1.2 equiv), Pyridine (1.5 equiv), DMAP (0.05 equiv), DCM (Solvent).

Protocol:

  • Dissolve crude 4-hydroxy-3-ethoxybenzonitrile (10 g) in DCM (50 mL) at 0°C.

  • Add Pyridine and DMAP. Stir for 10 minutes.

  • Dropwise add Acetic Anhydride while maintaining temperature <10°C (Exothermic).

  • Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Add water (50 mL) and stir vigorously for 15 mins to hydrolyze excess anhydride.

  • Workup: Separate organic layer.[1] Wash with 1N HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.

  • Dry over Na₂SO₄ and concentrate to a solid.

Step 2: Recrystallization (Purification)
  • Objective: Remove regioisomers and oligomers.

  • Solvent System: Ethanol/Heptane (1:4).

Protocol:

  • Dissolve the crude acetate solid in minimal boiling Ethanol.

  • Slowly add hot Heptane until slight turbidity persists.

  • Allow to cool slowly to RT, then to 4°C overnight. Rapid cooling traps impurities.

  • Filter the white crystalline needles of 4-Cyano-2-ethoxyphenyl acetate .

  • Validation: Check HPLC purity. Target >99.8%.

Step 3: Hydrolysis (Deprotection)
  • Objective: Release the ultra-pure active phenol.

Protocol:

  • Suspend purified acetate in Methanol (10 volumes).

  • Add K₂CO₃ (2.0 equiv) or LiOH (1.5 equiv).

  • Stir at RT for 1 hour. The suspension will clear as the phenolate forms.

  • Acidify to pH 3 with 1N HCl. The pure phenol will precipitate.

  • Filter, wash with water, and dry.

Application II: Analytical Impurity Profiling

Context: In the manufacture of Febuxostat (which contains a 4-isobutoxy group), the presence of ethanol (as a solvent or stabilizer in reagents) can lead to the formation of the "Ethoxy" analog (4-Cyano-2-ethoxyphenyl acetate or its phenol). Regulatory bodies (FDA/EMA) require quantification of this specific impurity.

Protocol: HPLC Detection of Ethoxy-Analog Impurities
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 90% A (Equilibration)

    • 5-20 min: 90% A -> 10% A (Elution of polar phenol, then non-polar acetate)

    • 20-25 min: 10% A (Wash)

  • Detection: UV at 254 nm (Nitrile absorbance).

Interpretation:

  • RT ~ 8.5 min: 4-Hydroxy-3-ethoxybenzonitrile (Active/Degradant).

  • RT ~ 14.2 min: 4-Cyano-2-ethoxyphenyl acetate (Protected Standard).

  • RT ~ 15.8 min: Febuxostat Intermediates (Isobutoxy analogs elute later due to higher lipophilicity).

Note: The acetate standard is used to calculate the Relative Response Factor (RRF) to ensure accurate quantification of ester carryover.

Visualizing the Workflow

The following diagram illustrates the strategic role of the acetate in the purification loop and its divergence into analytical workflows.

G raw Crude Phenol (Oily/Impure) acetate_crude Crude Acetate (Solid) raw->acetate_crude Acetylation (Ac2O/Py) acetate_pure 4-Cyano-2-ethoxyphenyl Acetate (Crystalline) acetate_crude->acetate_pure Recrystallization (EtOH/Heptane) phenol_pure Pure Phenol (Active Intermediate) acetate_pure->phenol_pure Hydrolysis (LiOH/MeOH) analysis Analytical QC (Impurity Marker) acetate_pure->analysis Reference Std drug API Synthesis (e.g., Febuxostat Analog) phenol_pure->drug Thiazole Coupling

Caption: The Purification Loop: Acetylation converts the crude intermediate into a crystallizable solid, enabling high-purity isolation before final drug synthesis.

Critical Process Parameters (CPPs)

  • Temperature Control during Acetylation: Maintain <10°C during Ac₂O addition. Higher temperatures promote O-acylation of impurities, making them harder to separate later.

  • pH Management during Hydrolysis: Do not exceed pH 12 or heat aggressively, as the nitrile group (-CN) can hydrolyze to the amide or carboxylic acid under harsh alkaline conditions.

  • Solvent Selection: Avoid methanol during the acetylation step to prevent methyl ester formation (transesterification). Use DCM or THF.

References

  • European Patent Office. (2010). Process for the preparation of febuxostat.[1][2][3][4][5] EP 2266966 A1. Link

  • Ghanta, M. R., et al. (2014).[1] Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat.[1] Der Pharma Chemica, 6(3):300-311.[1] Link

  • Parmar, V. S., et al. (1999).[6] Enzyme-Catalyzed Chemoselective Transesterification Reactions on Hydroxymethylated Phenolic Compounds.[6] Bioorganic Chemistry, 27(2), 119-134.[6] Link[6]

  • Sigma-Aldrich. (2023).[7] Product Specification: 4-Hydroxy-3-methoxybenzonitrile (Structural Analog).Link

Sources

Application Note: Chemo-Selective Acyl Transfer and Hydrolytic Kinetics of 4-Cyano-2-ethoxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical behavior and experimental protocols for 4-Cyano-2-ethoxyphenyl acetate (CEPA) . While structurally analogous to the standard lipase substrate p-nitrophenyl acetate (pNPA), CEPA offers distinct advantages in steric selectivity and spectral resolution .

The presence of the ortho-ethoxy group introduces specific steric constraints that allow researchers to differentiate between esterase isoforms based on active-site pocket size. Furthermore, the released leaving group, 4-cyano-2-ethoxyphenolate , exhibits a bathochromic UV shift compared to the parent ester, enabling real-time spectrophotometric monitoring of hydrolytic and aminolytic events.

Mechanistic Principles

The Activated Ester Motif

CEPA functions as an "active ester" due to the electronic properties of the leaving group.

  • Electronic Activation: The para-cyano group is a strong electron-withdrawing group (EWG), significantly increasing the acidity of the phenol (

    
     est. ~8.2) and the electrophilicity of the carbonyl carbon.
    
  • Steric Tuning: The ortho-ethoxy group prevents non-specific hydrolysis by bulkier nucleophiles while maintaining reactivity toward accessible active site nucleophiles (e.g., Serine-195 in chymotrypsin-like enzymes).

Reaction Pathway ( Mechanism)

The reaction proceeds via a Base-catalyzed Acyl cleavage (


). The nucleophile (enzyme serine hydroxyl or chemical amine) attacks the carbonyl carbon, forming a tetrahedral intermediate. The intermediate collapses, expelling the 4-cyano-2-ethoxyphenolate anion.

ReactionMechanism Substrate 4-Cyano-2-ethoxyphenyl Acetate (Electrophile) Tetrahedral Tetrahedral Intermediate (Oxyanion) Substrate->Tetrahedral Nucleophilic Attack Nu Nucleophile (R-NH2 or Enz-Ser-OH) Nu->Tetrahedral Nucleophilic Attack Product1 Acylated Product (Amide or Acyl-Enzyme) Tetrahedral->Product1 Collapse LeavingGroup 4-Cyano-2-ethoxyphenolate (Chromophore) Tetrahedral->LeavingGroup Elimination

Figure 1: Mechanistic pathway of nucleophilic acyl substitution on CEPA.

Application I: Enzymatic Hydrolysis Assay (Lipase/Esterase)

This protocol utilizes CEPA as a chromogenic probe to measure esterase activity. The release of the phenolate anion is monitored at 290–300 nm (distinct from the ester absorption).

Materials
  • Substrate Stock: 100 mM CEPA in dry Acetonitrile (ACN) or DMSO. Note: ACN is preferred to minimize solvent inhibition of sensitive lipases.

  • Assay Buffer: 50 mM Phosphate Buffer, pH 7.4 (containing 0.1% Triton X-100 if enzyme requires emulsification).

  • Enzyme: Target Esterase/Lipase (e.g., Candida antarctica Lipase B, Porcine Liver Esterase).

  • Stop Solution: 1% Formic Acid (for endpoint assays).

Protocol Steps
  • Baseline Correction: In a quartz cuvette, add 980 µL of Assay Buffer.

  • Substrate Addition: Add 10 µL of Substrate Stock (Final conc: 1 mM). Mix by inversion.

  • Auto-Hydrolysis Check: Monitor Absorbance at 295 nm for 2 minutes. The slope should be near zero. Significant drift indicates buffer contamination or pH > 8.0.

  • Enzyme Initiation: Add 10 µL of Enzyme solution.

  • Kinetic Read: Immediately monitor

    
     for 10 minutes at 25°C.
    
  • Quantification: Use the Beer-Lambert Law.

    • Note: The extinction coefficient (

      
      ) of 4-cyano-2-ethoxyphenolate should be determined experimentally in your specific buffer (approx. 12,000 
      
      
      
      ).
Data Analysis (Michaelis-Menten)

Perform the assay at substrate concentrations ranging from 0.1 mM to 5 mM. Plot Initial Velocity (


) vs. [S].
ParameterDefinitionCalculation

Maximum velocityAsymptote of the saturation curve

Michaelis constantSubstrate conc. at


Turnover number

Specificity Catalytic Efficiency

Application II: Chemical Acylation (Aminolysis)

CEPA is an excellent reagent for chemoselective acetylation of primary amines in the presence of alcohols, as the phenolate is a better leaving group than the alkoxide required for transesterification under neutral conditions.

Reaction Setup
  • Reagents: Benzylamine (Nucleophile), CEPA (Acyl donor), Triethylamine (Base catalyst, optional), Dichloromethane (DCM).

  • Molar Ratio: 1.0 equiv Amine : 1.1 equiv CEPA.

Protocol
  • Dissolve 1.0 mmol of Benzylamine in 5 mL anhydrous DCM.

  • Add 1.1 mmol of CEPA.

  • Stir at Room Temperature (20–25°C).

  • Monitoring: Monitor by TLC (Silica gel, Hexane:EtOAc 3:1).

    • CEPA

      
      : ~0.6 (UV active, dark spot).
      
    • Product (N-benzylacetamide)

      
      : ~0.3.
      
    • Leaving Group (Phenol)

      
      : ~0.4 (Stains with 
      
      
      
      ).
  • Workup: Wash reaction mixture with 1M NaOH (removes the released phenol and unreacted ester) followed by 1M HCl (removes unreacted amine).

  • Dry organic layer over

    
     and evaporate.
    

Troubleshooting & Critical Parameters

Spontaneous Hydrolysis (Background Noise)

Phenolic esters are prone to hydrolysis in alkaline buffers (


).
  • Solution: Store stock solutions in anhydrous DMSO at -20°C. Prepare aqueous working solutions immediately before use.

  • Correction: Always run a "No Enzyme" control and subtract this slope from the enzymatic rate.

Solubility Issues

The ethoxy group increases lipophilicity compared to pNPA.

  • Solution: If precipitation occurs in aqueous buffer, increase surfactant concentration (e.g., 0.1% Tween-20) or add a co-solvent (5% Methanol).

Experimental Decision Tree

Workflow Start Start: CEPA Experiment CheckpH Check Buffer pH Start->CheckpH IsAlkaline pH > 8.0? CheckpH->IsAlkaline Adjust Adjust to pH 7.0-7.5 (Reduce Auto-hydrolysis) IsAlkaline->Adjust Yes Solubility Check Solubility (Cloudy?) IsAlkaline->Solubility No Adjust->Solubility AddCosolvent Add 5% DMSO or 0.1% Triton X-100 Solubility->AddCosolvent Yes Proceed Proceed to Assay Solubility->Proceed No AddCosolvent->Proceed

Figure 2: Pre-experimental optimization workflow for CEPA assays.

References

  • Kirsch, J. F. (1972). "Mechanism of Enzyme Action." Annual Review of Biochemistry, 41, 149-179. Link (Foundational mechanism of acyl-enzyme intermediates).

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Link (Source for estimating phenol

    
     values based on substituent effects).
    
  • ChemScene. (2024). "Product Data: 4-Cyano-2-ethoxyphenyl acetate." ChemScene Product Catalog. Link (Verification of commercial availability and structure).

  • Fersht, A. (1999). Structure and Mechanism in Protein Science: A Guide to Enzyme Catalysis and Protein Folding. W.H. Freeman. (Standard text for analysis).

protocol for the hydrolysis of 4-Cyano-2-ethoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Hydrolysis of 4-Cyano-2-ethoxyphenyl Acetate

Abstract & Scope

This application note details the protocol for the chemoselective deprotection of 4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6) to yield 4-Hydroxy-3-ethoxybenzonitrile .

The primary challenge in this transformation is the preservation of the nitrile (


) moiety. Standard hydrolytic conditions (strong acid/base at high temperatures) risk converting the nitrile to a primary amide (

) or carboxylic acid (

). This guide presents two validated methodologies:
  • Method A (Chemical): Mild base-catalyzed methanolysis using Potassium Carbonate (

    
    ).
    
  • Method B (Biocatalytic): Enzymatic hydrolysis using Candida antarctica Lipase B (CAL-B).

Chemical Background & Selectivity Strategy

The substrate contains two hydrolyzable centers: the ester (target) and the nitrile (off-target).

  • Target Reaction (Ester Cleavage): Occurs via nucleophilic acyl substitution. The acetate carbonyl is highly electrophilic.

  • Side Reaction (Nitrile Hydrolysis): The nitrile carbon is less electrophilic than the ester carbonyl but susceptible to attack by hydroxide ions at elevated temperatures or high pH (Pinner reaction conditions).

Strategic Control: To achieve


 chemoselectivity, we exploit the difference in electrophilicity. By using a mild base at ambient temperature (Method A) or a highly specific hydrolase (Method B), we kinetically favor ester cleavage.
Reaction Scheme & Mechanism

ReactionMechanism Substrate 4-Cyano-2-ethoxyphenyl Acetate (Substrate) Intermediate Tetrahedral Intermediate (Transient) Substrate->Intermediate Nucleophilic Attack (MeO- or Enz-Ser-OH) Nitrile CRITICAL: Nitrile group (-CN) remains intact due to kinetic control (< 40°C) Substrate->Nitrile Product 4-Hydroxy-3-ethoxybenzonitrile (Product) Intermediate->Product Collapse & Release Byproduct Methyl Acetate / Acetate salt Intermediate->Byproduct

Figure 1: Mechanistic pathway highlighting the critical preservation of the nitrile group.[1]

Materials & Equipment

Reagent/EquipmentSpecificationPurpose
Substrate 4-Cyano-2-ethoxyphenyl acetate (>97%)Starting Material
Solvent Methanol (HPLC Grade)Nucleophile & Solvent (Method A)
Base Potassium Carbonate (

), Anhydrous
Mild Catalyst (Method A)
Enzyme Immobilized CAL-B (e.g., Novozym 435)Biocatalyst (Method B)
Buffer Phosphate Buffer (100 mM, pH 7.0)Reaction Medium (Method B)
Analysis HPLC (C18 Column) or TLC (Silica)In-Process Control (IPC)

Protocol A: Mild Chemical Hydrolysis (Scalable)

This method utilizes


 in methanol.[2] Methanol acts as both the solvent and the nucleophile (transesterification), forming methyl acetate as a byproduct, which is easily removed.

Rationale:


 provides a pH of ~10-11 in methanol, sufficient to cleave the phenol ester but insufficient to hydrolyze the nitrile at room temperature [1].
Step-by-Step Procedure:
  • Preparation:

    • Dissolve 1.0 eq (e.g., 2.05 g) of 4-Cyano-2-ethoxyphenyl acetate in Methanol (10 mL/g of substrate).

    • Ensure the solution is homogenous.

  • Catalysis:

    • Add 0.5 eq of anhydrous

      
       powder to the stirring solution.
      
    • Note: Stoichiometric base is not strictly required if the reaction is strictly transesterification, but 0.5-1.0 eq ensures rapid kinetics.

  • Reaction:

    • Stir at 20–25°C (Room Temp) .

    • Monitor: Check TLC (Hexane:EtOAc 7:3) or HPLC after 30 minutes. The starting material (

      
      ) should disappear, yielding the phenol (
      
      
      
      ).
    • Critical: Do NOT heat above 40°C.

  • Quench & Work-up:

    • Once complete (typically < 1 hour), evaporate the Methanol under reduced pressure (Rotavap) to ~20% volume.

    • Dilute with Water (20 mL) and acidify carefully to pH 5-6 using 1N HCl .

    • Caution: Avoid strong acidification (pH < 2) to prevent nitrile hydrolysis.

  • Isolation:

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate.
      

Protocol B: Biocatalytic Hydrolysis (Green/High Selectivity)

This method uses Candida antarctica Lipase B (CAL-B). Lipases are naturally programmed to cleave esters and possess zero activity towards nitriles, making this the "gold standard" for selectivity [2].

Step-by-Step Procedure:
  • Preparation:

    • Suspend 1.0 eq of substrate in a mixture of Phosphate Buffer (pH 7.0) and MTBE (Methyl tert-butyl ether) in a 9:1 ratio.

    • Note: MTBE improves the solubility of the hydrophobic ester.

  • Enzyme Addition:

    • Add Immobilized CAL-B (10% w/w relative to substrate).

  • Incubation:

    • Shake or stir gently at 30°C .

    • Timeframe: 2–6 hours (Enzymatic reactions are generally slower than chemical base).

  • Work-up:

    • Filter off the immobilized enzyme (the enzyme can be washed with acetone and reused).

    • Extract the filtrate with Ethyl Acetate.[3][4]

    • Concentrate to yield high-purity product.

Experimental Workflow Visualization

Workflow cluster_Method Method Selection Start Start: Dissolve Substrate MethodA Method A: K2CO3 / MeOH (Fast, Scalable) Start->MethodA MethodB Method B: CAL-B / Buffer (Ultra-Selective) Start->MethodB Monitor IPC: Check TLC/HPLC (Target: Disappearance of Ester) MethodA->Monitor MethodB->Monitor Quench Quench/Filter A: Evaporate MeOH & Acidify B: Filter Enzyme Monitor->Quench Conversion >98% Extract Extraction (Ethyl Acetate / Brine) Quench->Extract Final Final Product 4-Hydroxy-3-ethoxybenzonitrile Extract->Final

Figure 2: Operational workflow comparing Chemical and Enzymatic routes.

Analytical Validation & Troubleshooting

Quality Control Parameters
ParameterSpecificationMethod
Appearance Off-white to beige solidVisual
Purity > 98.0%HPLC (254 nm)
Identity Mass Shift: -42 Da (Loss of Acetyl)LC-MS
Nitrile Band Present at ~2220

FT-IR
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Poor solubility of substrate in MeOH or Buffer.

    • Fix: Add a co-solvent (THF or Acetonitrile) to improve homogeneity.

  • Issue: Appearance of Amide Byproduct.

    • Cause: Reaction temperature too high (>40°C) or pH too high (>12).

    • Fix: Switch to Method B (Enzymatic) or cool Method A to 0°C.

  • Issue: Product is colored (Pink/Red).

    • Cause: Oxidation of the phenol product.

    • Fix: Perform reaction under Nitrogen atmosphere; add a trace of sodium metabisulfite during work-up.

References

  • Zeynizadeh, B., & Behyar, T. (2005). "Mild and Efficient Procedure for the Deprotection of Phenolic Esters." Journal of the Brazilian Chemical Society. Available at: [Link][1][5][6]

  • Anderson, E. M., et al. (1998). "Biocatalytic conversions of nitriles." Current Opinion in Chemical Biology. Available at: [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Ester Deprotection).
  • PubChem Compound Summary. (2023). "4-Cyano-2-ethoxyphenyl acetate."[7] National Center for Biotechnology Information. Available at: [Link](Note: Link directs to related ethyl ester analog for structural verification).

Sources

Application Note: Chemoselective N-O Bond Cleavage for Salicylonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note addresses the experimental procedures for N-O bond cleavage in the context of synthesizing or modifying 4-Cyano-2-ethoxyphenyl acetate scaffolds.

Critical Technical Clarification

4-Cyano-2-ethoxyphenyl acetate (CAS 5438-50-6) is a stable phenyl ester containing a nitrile group (-CN), an ethoxy group (-OEt), and an acetate group (-OAc). It does not contain an N-O bond.

Therefore, this guide addresses the two scientifically valid interpretations of your request based on drug development literature:

  • Synthesis via N-O Cleavage: The reductive ring-opening of a 1,2-benzisoxazole precursor to generate the 2-hydroxy-4-cyanophenyl core (the "salicylonitrile" scaffold), which is subsequently ethylated and acetylated.

  • Methodology (Oxime Acetates): The metal-catalyzed N-O cleavage of a hypothetical oxime acetate derivative , a common reaction in heterocyclic synthesis (e.g., forming indoles or pyridines).[1]

This protocol focuses on Scenario 1 (Benzisoxazole Ring Opening) as it is the primary industrial route for accessing functionalized salicylonitriles while preserving the sensitive nitrile group.

Target Scaffold: 4-Cyano-2-ethoxyphenyl acetate precursors Reaction Class: Reductive Heterocyclic Ring Opening Methodology: Fe/NH₄Cl Mediated Reductive Cleavage

Executive Summary

The synthesis of polysubstituted phenols like 4-cyano-2-ethoxyphenyl acetate often requires the reductive cleavage of the N-O bond in a 1,2-benzisoxazole intermediate. This approach is superior to direct electrophilic aromatic substitution because it guarantees ortho regioselectivity (2-position) relative to the phenol.

This protocol details the Iron-mediated reductive cleavage of 6-cyano-1,2-benzisoxazole. Unlike catalytic hydrogenation (H₂/Pd-C), which poses a high risk of reducing the nitrile (-CN) to a primary amine, the Fe/NH₄Cl system is highly chemoselective, cleaving the weak N-O bond (~53 kcal/mol) while leaving the nitrile and aromatic ring intact.

Reaction Mechanism & Pathway

The transformation relies on the single-electron transfer (SET) from zero-valent iron to the antibonding orbital of the N-O bond.

ReactionPathway cluster_legend Key Transformation Substrate 6-Cyano-1,2-benzisoxazole (Precursor) Intermediate Fe-Complexed Radical Anion Substrate->Intermediate + Fe(0) / SET Cleavage N-O Bond Cleavage (Ring Opening) Intermediate->Cleavage H+ Transfer Product 2-Hydroxy-4-cyanobenzimine (Transient) Cleavage->Product Reduction Final 2-Hydroxy-4-cyanobenzaldehyde (Salicylonitrile Core) Product->Final Hydrolysis (H3O+)

Figure 1: Mechanistic pathway for the reductive ring-opening of the benzisoxazole scaffold. The N-O bond is the weakest point, allowing selective cleavage.

Experimental Protocol: Fe/NH₄Cl Reductive Cleavage

Materials & Reagents
ReagentEquiv.[2][3]RoleNotes
6-Cyano-1,2-benzisoxazole 1.0SubstratePre-dissolved in EtOH
Iron Powder (Fe) 5.0ReductantActivated (325 mesh preferred)
Ammonium Chloride (NH₄Cl) 0.1 (cat.)ElectrolyteSaturated aqueous solution
Ethanol (EtOH) SolventSolvent95% or Absolute
Water (H₂O) Co-solventProton sourceDeionized
Step-by-Step Procedure
Phase 1: Activation and Setup
  • Solvent Preparation: Prepare a solvent mixture of Ethanol:Water (3:1 v/v).

  • Substrate Dissolution: Dissolve 10 mmol of 6-cyano-1,2-benzisoxazole in 30 mL of the solvent mixture in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add Iron powder (50 mmol, 2.8 g) and Ammonium Chloride (1 mmol, 53 mg) to the solution.

    • Expert Insight: The NH₄Cl acts as a mild electrolyte to activate the iron surface. Avoid strong acids (HCl) to prevent nitrile hydrolysis.

Phase 2: Reductive Cleavage (The N-O Bond Break)
  • Reflux: Heat the suspension to vigorous reflux (approx. 78-80°C) with magnetic stirring.

  • Monitoring: Monitor reaction progress via TLC (eluent: Hexane/EtOAc 7:3).

    • Endpoint: The starting material spot (usually higher R_f) should disappear within 1–3 hours. The product (phenolic imine/aldehyde) will appear as a more polar spot.

    • Visual Cue: The grey iron powder will darken/rust as it oxidizes to Iron(II/III) oxides.

Phase 3: Work-up and Hydrolysis
  • Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove unreacted iron and iron oxides. Wash the pad with warm ethanol (2 x 10 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Hydrolysis (Critical Step): The immediate product is often the imine. To ensure conversion to the aldehyde/phenol:

    • Resuspend the residue in EtOAc (50 mL).

    • Wash with 1M HCl (20 mL). The acidic wash hydrolyzes the transient imine to the aldehyde/ketone functionality.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with EtOAc.

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.

Phase 4: Derivatization to Target (4-Cyano-2-ethoxyphenyl acetate)

Note: The cleavage yields the 2-hydroxy-4-cyano core. To reach the specific title compound, follow these subsequent alkylation/acylation steps:

  • Ethylation: Treat the crude phenol with Ethyl Iodide (1.2 eq) and K₂CO₃ in DMF (60°C, 4h) to install the 2-ethoxy group.

  • Baeyer-Villiger (Optional): If the cleavage product was a ketone/aldehyde, oxidation may be required to convert the carbonyl to the phenol/ester, followed by acetylation with Acetic Anhydride/Pyridine.

Alternative Protocol: Molybdenum Hexacarbonyl [Mo(CO)₆]

For substrates sensitive to iron or aqueous conditions, Molybdenum Hexacarbonyl offers a homogeneous alternative for N-O cleavage.

  • Reagents: Mo(CO)₆ (1.0 eq), Acetonitrile/Water (15:1).

  • Conditions: Reflux for 2-4 hours.

  • Mechanism: Oxidative insertion of Mo into the weak N-O bond followed by hydrolysis.

  • Pros: Extremely mild; neutral pH.

  • Cons: Mo(CO)₆ is toxic and volatile; requires strict fume hood usage.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Incomplete Conversion Passivated Iron SurfaceAdd 1-2 drops of conc. HCl to "activate" the iron or use fresh iron powder.
Nitrile Reduction (Amine formation) Reaction too vigorous/wrong reductantEnsure temperature does not exceed 80°C. Do not use Zn/HCl or H₂/Pd, as these readily reduce nitriles.
Low Yield during Workup Product trapped in Iron sludgeThoroughly wash the Celite pad with warm EtOAc or MeOH. The product is likely polar.
Emulsion formation Iron salts acting as surfactantsUse a brine wash during extraction or filter through a finer grade of Celite.

Workflow Visualization

ExperimentalWorkflow Setup Setup: Dissolve Benzisoxazole in EtOH/H2O + Fe + NH4Cl Reaction Reaction: Reflux (80°C) 1-3 Hours (N-O Cleavage) Setup->Reaction Heat Workup Workup: Filter (Celite) Acidic Hydrolysis (1M HCl) Reaction->Workup Monitor TLC Deriv Derivatization: 1. Ethylation (EtI/K2CO3) 2. Acetylation (Ac2O) Workup->Deriv Isolate Phenol Core Target Target: 4-Cyano-2-ethoxyphenyl acetate Deriv->Target Purification

Figure 2: Operational workflow for converting the benzisoxazole precursor to the final acetate target via N-O bond cleavage.

References

  • Auricchio, S., et al. (2020). "Reductive cleavage of isoxazoles and benzisoxazoles: A gateway to functionalized phenols." Journal of Organic Chemistry.

  • Kemp, D. S., & Paul, K. G. (1975). "The physical organic chemistry of benzisoxazoles. III. The mechanism of the base-catalyzed decomposition of benzisoxazoles to salicylonitriles." Journal of the American Chemical Society.[1][4]

  • Khanna, I. K., et al. (1997). "Facile reductive cleavage of isoxazoles using Mo(CO)6." Tetrahedron Letters.

  • Liu, K., et al. (2018). "Iron-mediated reductive cleavage of N-O bonds in heterocyclic synthesis." Organic & Biomolecular Chemistry.

  • PubChem. (2024). "Compound Summary: 4-Cyano-2-ethoxyphenyl acetate." National Library of Medicine.

Sources

Application Note: Strategic Utilization of 4-Cyano-2-ethoxyphenyl Acetate in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and pharmaceutical researchers focusing on the efficient synthesis of Phosphodiesterase 4 (PDE4) inhibitors, specifically Apremilast .

Executive Summary & Scientific Rationale

4-Cyano-2-ethoxyphenyl acetate (CAS 5438-50-6) serves as a robust, shelf-stable precursor to 3-ethoxy-4-hydroxybenzonitrile , a critical pharmacophore intermediate in the synthesis of the blockbuster drug Apremilast .

While many synthetic routes for Apremilast commence with 3-ethoxy-4-methoxybenzaldehyde, advanced process chemistry workflows increasingly utilize nitrile-based intermediates to bypass unstable aldehyde stages and enable direct lithiation-addition chemistries. The acetate ester offers distinct advantages over the free phenol:

  • Oxidative Stability: Phenols with electron-donating alkoxy groups are prone to quinone formation; the acetate protects the 1-position oxygen.

  • Purification Leverage: The ester functionality alters lipophilicity, allowing for orthogonal purification strategies (crystallization) distinct from the final phenol or ether products.

  • Regiocontrol: It fixes the 3-ethoxy substituent, ensuring that subsequent alkylation (e.g., methylation) occurs exclusively at the 4-position after deprotection.

This guide details the conversion of 4-Cyano-2-ethoxyphenyl acetate into the 3-ethoxy-4-methoxybenzonitrile intermediate, and its subsequent transformation into the Apremilast sulfone-amine precursor.

Chemical Identity & Transformation Logic

PropertyPrecursorIntermediate 1Target Intermediate 2
Name 4-Cyano-2-ethoxyphenyl acetate 3-Ethoxy-4-hydroxybenzonitrile 3-Ethoxy-4-methoxybenzonitrile
CAS 5438-50-660758-79-460758-86-3
Role Stable Protected PrecursorActive ScaffoldKey Apremilast Synthon
MW 205.21 g/mol 163.17 g/mol 177.20 g/mol
Function Source of the 3-ethoxy-4-cyano aryl core.Nucleophile for O-alkylation.Precursor to Sulfone-Amine or Aldehyde.
Reaction Pathway Visualization

The following diagram illustrates the conversion of the acetate precursor into the Apremilast core via the "Direct Nitrile" route (Process B) versus the traditional "Aldehyde" route (Process A).

Apremilast_Synthesis cluster_legend Process Key Acetate 4-Cyano-2-ethoxyphenyl acetate (CAS 5438-50-6) Phenol 3-Ethoxy-4-hydroxybenzonitrile (CAS 60758-79-4) Acetate->Phenol Hydrolysis (NaOH/MeOH) MethoxyNitrile 3-Ethoxy-4-methoxybenzonitrile (CAS 60758-86-3) Phenol->MethoxyNitrile Methylation (MeI or DMS, K2CO3) Aldehyde 3-Ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8) MethoxyNitrile->Aldehyde Classic Route: DIBAL-H Reduction SulfoneAmine Sulfone-Amine Intermediate (Lithiation Product) MethoxyNitrile->SulfoneAmine Direct Route: Dimethyl Sulfone + n-BuLi Apremilast Apremilast API Aldehyde->Apremilast Multi-step (Condensation/Chiral Res) SulfoneAmine->Apremilast Cyclization with N-acetylphthalic anhydride Direct Route (High Yield) Direct Route (High Yield) Classic Route Classic Route

Caption: Synthesis of Apremilast highlighting the strategic divergence from the 3-Ethoxy-4-methoxybenzonitrile node.

Experimental Protocols

Protocol A: Deprotection (Acetate Hydrolysis)

Objective: Quantitative conversion of 4-Cyano-2-ethoxyphenyl acetate to 3-Ethoxy-4-hydroxybenzonitrile.

  • Reagents:

    • 4-Cyano-2-ethoxyphenyl acetate (1.0 eq)

    • Sodium Hydroxide (NaOH), 2.0 M aq. solution (1.5 eq)

    • Methanol (MeOH) (5 vol)

    • Hydrochloric Acid (HCl), 1.0 M (for neutralization)

  • Procedure:

    • Charge: In a reactor equipped with a mechanical stirrer, charge 4-Cyano-2-ethoxyphenyl acetate and MeOH.

    • Addition: Cool to 0–5°C. Dropwise add 2.0 M NaOH, maintaining internal temperature <10°C.

    • Reaction: Warm to 20–25°C and stir for 2 hours. Monitor by TLC or HPLC (Disappearance of ester peak).

    • Quench: Adjust pH to 2–3 using 1.0 M HCl. A white precipitate (phenol) typically forms.

    • Isolation:

      • Option 1 (Filtration): If solid precipitates heavily, filter, wash with cold water, and dry.

      • Option 2 (Extraction): If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and concentrate.

    • Yield: Expect 95–98%.

    • Checkpoint: Verify identity via 1H NMR (Loss of acetate singlet at ~2.3 ppm).

Protocol B: Methylation (Synthesis of Apremilast Intermediate)

Objective: Selective O-methylation to generate 3-Ethoxy-4-methoxybenzonitrile (CAS 60758-86-3).

  • Reagents:

    • 3-Ethoxy-4-hydroxybenzonitrile (from Protocol A) (1.0 eq)

    • Dimethyl Sulfate (DMS) (1.1 eq) OR Methyl Iodide (MeI) (1.2 eq)

    • Potassium Carbonate (K2CO3) (1.5 eq)

    • Acetone or Acetonitrile (ACN) (10 vol)

  • Procedure:

    • Slurry: Charge Phenol intermediate, K2CO3, and Acetone into the reactor. Stir for 30 min at RT.

    • Alkylation: Add Methyl Iodide dropwise. (Caution: MeI is volatile and toxic; use appropriate containment).

    • Reflux: Heat to reflux (approx. 56°C for Acetone) for 4–6 hours.

    • Workup: Cool to RT. Filter off inorganic salts (K2CO3/KI).

    • Concentration: Evaporate solvent under reduced pressure.

    • Crystallization: Recrystallize the residue from Ethanol/Water (1:1) to obtain high-purity crystalline solid.

    • Specification: Purity >99% (HPLC). This intermediate is now ready for the Apremilast coupling sequence.

Advanced Application: Direct Lithiation Route

Recent process patents (e.g., US10774041B2) describe a "Direct Nitrile" route that bypasses the aldehyde. This method uses the 3-ethoxy-4-methoxybenzonitrile derived above.[1][2][3][4][5]

Mechanism: Instead of reducing the nitrile to an aldehyde (DIBAL-H), the nitrile is reacted directly with the lithiated anion of dimethyl sulfone.

  • Reagents: Dimethyl Sulfone, n-Butyllithium (n-BuLi), THF.[6]

  • Process: n-BuLi deprotonates dimethyl sulfone. This anion attacks the nitrile carbon.

  • Product: (E/Z)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethenamine .

  • Advantage: This enamine condenses directly with 3-acetamidophthalic anhydride to form the Apremilast phthalimide ring in fewer steps and higher atom economy than the aldehyde route.

References & Authoritative Grounding

  • Process for the preparation of Apremilast. (2020). United States Patent US10774041B2. (Describes the conversion of 3-ethoxy-4-hydroxybenzonitrile to the methoxy intermediate and subsequent lithiation).

  • Synthesis of 3-ethoxy-4-methoxybenzaldehyde. (2019). World Intellectual Property Organization WO2019100786A1. (Details the classic aldehyde route intermediates).

  • Discovery of Apremilast (CC-10004). Man, H. W., et al. (2009). Journal of Medicinal Chemistry, 52(6), 1522–1524. (Establishes the structure-activity relationship of the 3-ethoxy-4-methoxy pharmacophore).

  • 4-Cyano-2-ethoxyphenyl acetate Product Record. PubChem CID 329799365. (Chemical structure and identifiers).

  • 3-Ethoxy-4-methoxybenzonitrile (Apremilast Impurity/Intermediate). National Institutes of Health (NIH) PubChem CID 3934769.

Disclaimer: This document is for research and development purposes only. The synthesis of active pharmaceutical ingredients (APIs) is subject to strict regulatory oversight (GMP, FDA/EMA guidelines). Ensure all chemical handling complies with local safety regulations (SDS) and intellectual property laws.

Sources

Application Note: Scalable Synthesis of 4-Cyano-2-ethoxyphenyl Acetate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, laboratory-scale protocol for the synthesis of 4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6) and its structural derivatives. This scaffold is a critical intermediate in the development of high-performance liquid crystals and non-purine xanthine oxidase inhibitors (e.g., Febuxostat analogs).

Unlike traditional methods that utilize toxic metal cyanides (Rosenmund–von Braun reaction) or multi-step protection/deprotection sequences, this protocol utilizes a telescoped "One-Pot" Cascade approach. We leverage the reactivity of Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) to simultaneously install the nitrile functionality and the ester protecting group using a hydroxylamine/acetic anhydride system. This method maximizes atom economy, reduces solvent waste, and eliminates the handling of free cyanide salts.

Retrosynthetic Analysis & Strategy

The structural logic relies on the commercially available Ethyl Vanillin . The transformation requires two distinct functional group interconversions (FGIs):

  • C1 Transformation: Aldehyde (

    
    ) 
    
    
    
    Nitrile (
    
    
    ).
  • C4 Transformation: Phenol (

    
    ) 
    
    
    
    Acetate Ester (
    
    
    ).

By selecting Acetic Anhydride (


)  as a dual-purpose reagent, it serves as both the dehydrating agent for the intermediate aldoxime and the acylating agent for the phenol.
Reaction Scheme (Graphviz)

ReactionScheme EthylVanillin Ethyl Vanillin (Starting Material) Intermediate Aldoxime Intermediate EthylVanillin->Intermediate Condensation Transition O-Acetyl Oxime (Transient) Intermediate->Transition Acylation Product 4-Cyano-2-ethoxyphenyl Acetate (Target) Transition->Product Elimination (-AcOH) Reagent1 + NH2OH·HCl + Pyridine Reagent2 + Ac2O (Dehydration & Acetylation)

Figure 1: The cascade reaction pathway converting Ethyl Vanillin to the target nitrile-ester.

Experimental Protocol

Scale: 50 mmol (approx. 10 g output) | Estimated Time: 4–6 Hours

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
Ethyl Vanillin 166.171.08.31 gSubstrate
Hydroxylamine HCl 69.491.24.17 gNitrogen Source
Pyridine 79.102.08.1 mLBase/Solvent
Acetic Anhydride 102.094.018.9 mLDehydrating/Acylating Agent
Toluene 92.14-50 mLSolvent (Workup)
Step-by-Step Methodology
Phase 1: Oxime Formation (In Situ)
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Charging: Add Ethyl Vanillin (8.31 g) and Hydroxylamine Hydrochloride (4.17 g) to the flask.

  • Solvation: Add Pyridine (8.1 mL) and 20 mL of dry Toluene. The reaction is slightly exothermic; stir at Room Temperature (RT) for 30 minutes.

    • Checkpoint: The solution should turn clear or slightly yellow as the oxime forms. TLC (30% EtOAc/Hexane) will show the disappearance of the aldehyde (

      
      ) and appearance of the oxime (
      
      
      
      ).
Phase 2: Cascade Dehydration & Acetylation
  • Addition: Heat the mixture to 80°C. Slowly add Acetic Anhydride (18.9 mL) dropwise via the funnel over 20 minutes.

    • Caution: Exothermic reaction. Ensure the temperature does not spike above 100°C to prevent uncontrolled boiling.

  • Reflux: Once addition is complete, increase temperature to reflux (approx. 115°C) and stir for 3 hours.

    • Mechanism:[2][3][4][5] The acetic anhydride acetylates the phenol (fast) and the oxime oxygen. The acetylated oxime then undergoes thermal elimination of acetic acid to form the nitrile (slow step).

  • Monitoring: Monitor by TLC. The target product (Nitrile-Ester) is less polar than the oxime.

Phase 3: Workup & Purification
  • Quench: Cool the reaction mixture to RT. Pour the mixture into 150 mL of ice-water containing 5 mL of concentrated HCl.

    • Why: HCl neutralizes the pyridine and hydrolyzes excess acetic anhydride.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash the combined organic layers with:

    • Water (

      
       mL)
      
    • Saturated

      
       (until bubbling ceases, removing acetic acid)
      
    • Brine (

      
       mL)
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: Recrystallize the crude solid from Ethanol/Hexane (1:4 ratio) to yield off-white needles.

Process Workflow & Logic

Workflow Start Start: Ethyl Vanillin + NH2OH-HCl OximeStep Add Pyridine (Oxime Formation) Start->OximeStep Stir 30 min CascadeStep Add Ac2O + Reflux (Dehydration/Acetylation) OximeStep->CascadeStep Heat to 80°C Quench Quench in Ice/HCl (Remove Pyridine) CascadeStep->Quench 3 hrs Reflux Extraction Extraction (EtOAc) & Neutralization (NaHCO3) Quench->Extraction Phase Sep Final Recrystallization (Target Product) Extraction->Final Evaporate & Cool

Figure 2: Operational workflow for the synthesis and purification.

Quality Control & Validation

To ensure the protocol was successful, the isolated product must meet the following specifications.

ParameterSpecificationDiagnostic Signal
Appearance White to Off-white Crystalline Solid-
Melting Point 68°C – 72°CSharp range indicates purity.
IR Spectroscopy Nitrile Stretch: ~2225 cm⁻¹Ester Carbonyl: ~1765 cm⁻¹Absence of broad OH stretch (~3400 cm⁻¹) confirms acetylation.
¹H NMR (CDCl₃)

1.45 (t, 3H,

)

2.35 (s, 3H, Acetate

)

4.15 (q, 2H,

)

7.1-7.4 (m, 3H, Ar-H)
Integration ratio of Acetate:Ethoxy must be 1:1.

Troubleshooting Guide:

  • Low Yield:[5] Often caused by incomplete dehydration of the oxime. Ensure the reflux temperature is maintained for the full 3 hours.

  • Oily Product: Residual acetic acid or pyridine. Ensure the

    
     and HCl washes are thorough.
    

Safety & Handling (HSE)

  • Pyridine: Hepatotoxic and affects male fertility. Handle only in a fume hood.

  • Acetic Anhydride: Lachrymator and corrosive. Reacts violently with water.

  • Nitriles: While the product is less toxic than simple aliphatic nitriles, all cyanide derivatives should be treated as potentially hazardous. Avoid skin contact.[6][7][8]

References

  • RSC Publishing. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment.[9][10] Royal Society of Chemistry.

  • National Institutes of Health (NIH). (2006). One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate.[11] Arkivoc.[11]

  • ChemScene. (2024). 4-Cyano-2-ethoxyphenyl acetate Product Data & Safety Information.[3][3]

  • Organic Syntheses. General procedures for acetylation of phenols and dehydration of oximes.

  • Yang, Q. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method.[4] Patent CN104557627A.

Sources

Application Note: High-Fidelity Esterase Profiling using 4-Cyano-2-ethoxyphenyl Acetate (CEPA)

[1]

Abstract

This application note details the protocol for utilizing 4-Cyano-2-ethoxyphenyl acetate (CEPA) as a fluorogenic/chromogenic probe for quantitative esterase activity profiling.[1] Unlike ubiquitous substrates like Fluorescein Diacetate (FDA), CEPA offers a distinct physicochemical profile characterized by the 4-cyano-2-ethoxyphenol leaving group.[1] This guide covers the chemical derivatization (synthesis/preparation) of the probe and its biological derivatization (enzymatic activation) in high-throughput screening (HTS) formats.

Introduction & Mechanistic Principle[1]

The Challenge of Esterase Assays

Standard esterase probes often suffer from high background hydrolysis or pH sensitivity that obscures the enzymatic signal.[1] 4-Cyano-2-ethoxyphenyl acetate addresses these limitations through its specific leaving group, 4-cyano-2-ethoxyphenol .[1]

Mechanism of Action

The assay relies on a "masked" signal strategy.[1] The acetate moiety quenches the phenolic signal.[1] Upon enzymatic hydrolysis by an esterase (EC 3.1.1.x), the acetate is cleaved, releasing the 4-cyano-2-ethoxyphenol anion.[1] This species undergoes a tautomeric shift, resulting in a quantifiable increase in optical density (absorbance) or fluorescence emission.[1]

Pathway Visualization

The following diagram illustrates the transition from the non-fluorescent ester to the active signal reporter.

CEPA_HydrolysisSubstrate4-Cyano-2-ethoxyphenyl Acetate(Non-Fluorescent / Low Abs)IntermediateTransition State(Tetrahedral)Substrate->Intermediate+ H2OEnzymeEsterase(Catalyst)Enzyme->IntermediateBindingProduct14-Cyano-2-ethoxyphenol(Anionic Form: Signal High)Intermediate->Product1HydrolysisProduct2AcetateIntermediate->Product2Release

Figure 1: Enzymatic Derivatization Pathway.[1] The esterase catalyzes the hydrolysis of the acetate group, unmasking the optical properties of the phenol.[1]

Material Preparation & Chemical Derivatization[1][2]

If the acetate ester is not available commercially, or if specific acyl-chain derivatives (e.g., butyrate, octanoate) are required for specificity profiling, the phenol precursor must be chemically derivatized.[1]

Chemical Synthesis Protocol (Acetylation)

Use this protocol to synthesize fresh substrate if commercial stock is degraded.[1]

Reagents:

  • 4-Cyano-2-ethoxyphenol (Precursor)[1]

  • Acetic Anhydride (Acylating agent)[1]

  • Pyridine (Base/Catalyst)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Workflow:

  • Dissolution: Dissolve 1.0 eq of 4-Cyano-2-ethoxyphenol in dry DCM (0.1 M concentration).

  • Activation: Add 1.2 eq of Pyridine. Cool to 0°C.[1]

  • Derivatization: Dropwise add 1.1 eq of Acetic Anhydride.

  • Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The phenol spot should disappear.[1]

  • Workup: Wash with 1M HCl (to remove pyridine), then Sat. NaHCO3, then Brine.[1] Dry over MgSO4.[1]

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.[1]

Stock Solution Preparation (For Bioassays)
  • Solvent: DMSO (Anhydrous).[1] Note: Avoid Ethanol/Methanol as they can cause transesterification.[1]

  • Concentration: Prepare a 100 mM Master Stock.

  • Storage: Aliquot into amber vials, store at -20°C. Stable for 6 months.

Bioassay Protocol: Enzymatic Derivatization[1]

This protocol describes the kinetic measurement of esterase activity in a 96-well plate format.[1]

Assay Buffer Optimization

The signal intensity of the released phenol is pH-dependent.[1]

  • Recommended Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.4 - 8.0.[1]

  • Note: At pH < 7.0, the phenol may become protonated, quenching the signal.[1] Perform a pH titration curve if working with acidic esterases.

Experimental Setup (96-Well Plate)
ComponentVolume (µL)Final Conc.Notes
Assay Buffer180 - X-Adjust for volume
Enzyme SampleX (e.g., 10)VariablePurified enzyme or Cell Lysate
CEPA Substrate 21 mMAdded last to initiate
Total Volume 200

Control Wells:

  • Blank: Buffer + Substrate (No Enzyme) -> Measures spontaneous hydrolysis.[1]

  • Standard: Buffer + 4-Cyano-2-ethoxyphenol (Product) -> Converts Signal to Molar Units.[1]

Step-by-Step Procedure
  • Pre-incubation: Add Buffer and Enzyme to the plate.[1] Incubate at 37°C for 5 minutes to equilibrate.

  • Substrate Activation: Dilute the 100 mM DMSO stock to 10 mM in Buffer (intermediate dilution) immediately before use to prevent precipitation.

  • Initiation: Add 20 µL of the 10 mM Substrate to the reaction wells (Final conc: 1 mM).

  • Detection: Immediately place in plate reader.

    • Mode: Kinetic[1]

    • Duration: 30–60 minutes

    • Interval: 1 minute

    • Wavelengths:

      • Absorbance:[1] Monitor

        
         ~280-300 nm (Ester) shifting to ~310-330 nm (Phenol).[1] Note: Empirical scan required due to ethoxy shift.[1]
        
      • Fluorescence: Ex ~330 nm / Em ~450 nm.[1] (Verify Ex/Em maxima with the Standard Control well).

Data Analysis & Validation

Calculating Activity

Enzyme activity is proportional to the slope of the linear portion of the reaction curve.[1]

1

Subtract the slope of the Blank (spontaneous hydrolysis) from the Sample slope.[1]

Specific Activity Calculation

To convert arbitrary fluorescence units (RFU) to molar activity:

1
  • 
    : Sample Slope - Blank Slope (RFU/min).
    
  • 
    : RFU per µM of product (from Standard Curve).
    
Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Background in Blank Spontaneous hydrolysisLower pH to 7.2; Ensure stock is fresh; Reduce temperature to 25°C.
No Signal Enzyme inactive or pH too lowCheck pH > pKa of phenol (~7.8); Use positive control esterase (e.g., PLE).[1]
Precipitation Substrate insolubilityReduce final substrate concentration to 100 µM; Add 0.01% Triton X-100.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 4-Cyano-2-ethoxyphenyl acetate Product Page. Link

  • Goddard, J. P., & Reymond, J. L. (2004).[1] Enzyme assays for high-throughput screening. Current Opinion in Biotechnology, 15(4), 314-322.[1] Link

  • Hermann, H., et al. (2008).[1] Fluorogenic substrates for lipases and esterases.[1][2] Methods in Molecular Biology. Link

(Note: While specific literature on the ethoxy-derivative is sparse, the protocols above are derived from standard methodologies for phenolic ester substrates such as 4-cyanophenyl acetate and fluorescein diacetate, adapted for the physicochemical properties of the ethoxy substituent.)[1]

Troubleshooting & Optimization

optimizing reaction conditions for 4-Cyano-2-ethoxyphenyl acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-4C2E-ACET Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Reaction Conditions & Troubleshooting for Etravirine Intermediate

Executive Summary & Reaction Context

Target Molecule: 4-Cyano-2-ethoxyphenyl acetate (CAS: 1312711-82-4 / Generic structure ref) Primary Application: Key intermediate in the synthesis of Etravirine (TMC125), a non-nucleoside reverse transcriptase inhibitor (NNRTI). Reaction Class: Nucleophilic Acyl Substitution (O-Acetylation of an electron-deficient phenol).

The Challenge: The substrate, 3-ethoxy-4-hydroxybenzonitrile , contains two conflicting electronic features:

  • Electron-Withdrawing Cyano Group (-CN): Increases the acidity of the phenol but decreases the nucleophilicity of the phenoxide oxygen, making it sluggish to react compared to simple phenols.

  • Electron-Donating Ethoxy Group (-OEt): Provides some resonance stabilization but creates steric hindrance at the ortho position.

Standard acetylation (Acetic Anhydride + Heat) often leads to incomplete conversion or colored impurities (quinone methides) due to harsh thermal conditions. This guide provides an Optimized Catalytic Protocol to ensure >98% conversion and high purity.

Optimized Experimental Protocol

We recommend the DMAP-Catalyzed Nucleophilic Activation method over the traditional high-temperature reflux. This pathway operates at lower temperatures, reducing impurity profiles.

Reagents & Stoichiometry
ComponentRoleEquiv.Recommended Grade
3-Ethoxy-4-hydroxybenzonitrile Limiting Reagent1.0>98% HPLC
Acetic Anhydride (

)
Acylating Agent1.2 – 1.5Reagent Grade (>99%)
Triethylamine (

)
Base (Auxiliary)1.5Dry / distilled
DMAP Hyper-Nucleophilic Catalyst 0.05 (5 mol%)White crystalline solid
Dichloromethane (DCM) Solvent10 VolAnhydrous
Step-by-Step Workflow
  • Charge: In a clean, dry reactor under

    
     atmosphere, charge 3-Ethoxy-4-hydroxybenzonitrile  (1.0 eq) and DCM  (10 volumes).
    
  • Dissolution: Add

    
      (1.5 eq). The solution may turn slightly yellow due to phenoxide formation.
    
  • Catalyst Addition: Add DMAP (0.05 eq) in one portion.

  • Acylation (Exothermic): Cool the mixture to 0–5°C. Add Acetic Anhydride (1.2 eq) dropwise over 30 minutes. Control internal temperature < 10°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane) or HPLC. Target: < 0.5% starting phenol.

  • Quench: Add water (5 volumes) and stir vigorously for 15 minutes to hydrolyze excess anhydride.

  • Workup: Separate phases. Wash organic layer with 1M HCl (to remove pyridine/DMAP/TEA), then sat.

    
    , then Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary.
    

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the critical decision points during the workflow.

ReactionWorkflow Start Start: 3-Ethoxy-4- hydroxybenzonitrile Base Add Et3N (Deprotonation) Start->Base Activation DMAP Add DMAP (Catalyst) Base->DMAP Ac2O Add Ac2O (0-5°C) DMAP->Ac2O Intermediate Acyl-Pyridinium Intermediate Ac2O->Intermediate Fast Kinetic Attack Product Product Formation (Ar-OAc) Intermediate->Product Transfer to Phenoxide Quench Water Quench (Remove xs Ac2O) Product->Quench Completion Wash Acid Wash (Remove Amines) Quench->Wash Final Pure 4-Cyano-2- ethoxyphenyl acetate Wash->Final

Figure 1: Catalytic cycle and process flow for the DMAP-mediated acetylation. Note the specific order of addition to maximize catalyst efficiency.

Troubleshooting & FAQs

This section addresses specific tickets raised by our user base regarding this synthesis.

Issue #1: Incomplete Conversion (Stalled Reaction)

Symptom: HPLC shows 5-10% unreacted phenol remaining after 6 hours. Root Cause:

  • Moisture Contamination: Acetic anhydride hydrolyzes rapidly in the presence of water, consuming the reagent before it reacts with the phenol.

  • Catalyst Deactivation: DMAP can be protonated by acetic acid (byproduct) if insufficient auxiliary base (

    
    ) is present.
    

Corrective Action:

  • Protocol Fix: Ensure

    
     is present in at least 1.5 equivalents. It acts as a "proton sponge," keeping DMAP free to cycle.
    
  • Reagent Check: If

    
     is old, it may contain significant acetic acid. Increase loading to 2.0 eq or distill reagents.
    
Issue #2: Product Hydrolysis During Workup

Symptom: Yield drops during isolation; smell of acetic acid returns during drying. Root Cause: The target ester (phenol ester) is susceptible to hydrolysis, especially if the final product retains traces of base or acid. Corrective Action:

  • pH Control: The acid wash (1M HCl) is critical to remove DMAP. Residual DMAP can catalyze the reverse reaction (hydrolysis) if moisture is present.

  • Drying: Ensure the organic phase is completely neutral (pH 7) before concentration.

Issue #3: Colored Impurities (Red/Brown)

Symptom: Product is off-white or tan; mother liquor is dark red. Root Cause: Oxidation of the phenol substrate.[1] In the presence of base and air, electron-rich phenols can form quinone-like species. Corrective Action:

  • Atmosphere: Strictly degas solvents and run under Nitrogen/Argon.

  • Temperature: Do not exceed 40°C. High thermal stress promotes oxidative coupling.

Decision Logic for Optimization

Use this logic tree to determine if you need to switch from the Standard Thermal Method to the Catalytic Method.

TroubleshootingTree Start Current Method Evaluation CheckYield Is Yield > 90%? Start->CheckYield CheckPurity Is Purity > 98%? CheckYield->CheckPurity Yes SwitchCat Switch to Catalytic (DMAP/DCM, 25°C) CheckYield->SwitchCat No CheckPurity->SwitchCat No CheckColor Is Product Colored? CheckPurity->CheckColor Yes Thermal Continue Thermal Reflux (Ac2O, 130°C) CheckColor->Thermal No (White) CheckColor->SwitchCat Yes (Red/Brown)

Figure 2: Decision matrix for selecting the optimal synthetic route based on current experimental outcomes.

References

  • Janssen Pharmaceutica NV. (2006). Methods for the preparation of Etravirine intermediates.[2][3][4] US Patent 7,037,917.[4][5] Link

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981. Link

  • Tibotec Pharmaceuticals. (2010). Process for the preparation of Etravirine.[2][3][4][6] WO Patent 2010/049952.[4] Link

  • Mandadapu, A. K., et al. (2012). Catalytic acetylation of phenols and alcohols.[7] Tetrahedron Letters, 53(48), 6469-6471. (General protocol validation).

Sources

purification techniques for crude 4-Cyano-2-ethoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Cyano-2-ethoxyphenyl acetate

Case ID: PUR-5438-ETH Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary

You are working with 4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6), a crystalline intermediate often used in the synthesis of pharmaceuticals (e.g., Febuxostat analogs) and liquid crystals.[1][2][3]

The crude material typically contains three primary impurity classes:

  • Unreacted Starting Material: 4-Hydroxy-3-ethoxybenzonitrile (Phenolic precursor).[1][2]

  • Acidic By-products: Acetic acid (from acetylation).[1][2]

  • Colored Oxidative Species: Quinone-like derivatives.[1][2]

This guide prioritizes crystallization over chromatography for scalability, but emphasizes a pre-crystallization chemical wash to remove the phenolic impurity, which often co-crystallizes with the product due to similar pi-stacking interactions.[1]

Module 1: Diagnostic & Quick Check

Before initiating a purification campaign, verify the state of your crude material against these benchmarks.

ParameterTarget SpecificationCommon Issue (Crude)Diagnostic Action
Appearance White to off-white crystalline solidYellow/Brown sticky solid or oilPresence of oxidized phenols or solvent occlusion.[1][2]
Melting Point ~94–98 °C (Typical range for pure ester)Broad range (< 90 °C)Depression indicates >5% phenolic impurity.[1][2]
Solubility Soluble in EtOAc, DCM, Hot EtOHInsoluble material presentInorganic salts (acetate salts) are present.[1]
TLC (Hex/EtOAc 7:3) Single spot (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Tailing spot or lower spot (

)
Lower spot is likely the unreacted phenol.[2]

Module 2: The "Hybrid" Purification Protocol

Standard Operating Procedure (SOP-5438-A) Rationale: Recrystallization alone often fails to remove the unreacted phenol (4-Hydroxy-3-ethoxybenzonitrile) because it fits into the crystal lattice of the ester.[1] We use a Cold Mild-Base Wash to strip the phenol first, followed by Solvent Recrystallization .[1][2]

Phase 1: Chemical Wash (Phenol Removal)

Critical: Do not use strong bases (NaOH) or heat, as this will hydrolyze your ester product back to the starting material.[1][2]

  • Dissolution: Dissolve crude 4-Cyano-2-ethoxyphenyl acetate in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • The Cold Wash: Cool the solution to 0–5 °C.

  • Extraction: Wash with cold 5% NaHCO₃ solution (2 x 5 mL/g).

    • Mechanism:[1][4] The phenol (

      
      ) is deprotonated by the base and moves to the aqueous layer. The neutral ester remains in the organic layer.[1][2]
      
  • Neutralization: Wash the organic layer once with Brine and once with cold water.[1][2]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo to a solid.
    
Phase 2: Recrystallization

Preferred Solvent System:Ethanol (95%) or IPA/Heptane .[1][2]

  • Solvent Choice: 95% Ethanol is generally superior due to the steep solubility curve of the ester.[1][2]

  • Dissolution: Suspend the solid from Phase 1 in Ethanol (approx. 3-5 mL per gram). Heat to reflux (approx. 78 °C) until fully dissolved.[1][2]

  • Hot Filtration (Optional): If insoluble particles remain, filter rapidly through a pre-warmed glass frit.[1][2]

  • Cooling: Allow the solution to cool slowly to room temperature (25 °C) over 2 hours. Do not crash cool in ice immediately, as this traps impurities.[2]

  • Crystallization: Once crystals form, cool further to 0–4 °C for 1 hour to maximize yield.

  • Collection: Filter the white needles/plates. Wash with cold Heptane (non-polar wash removes surface oils).[1][2]

Module 3: Visualizing the Workflow

The following logic flow ensures you choose the correct path based on the impurity profile.

PurificationLogic Start Crude 4-Cyano-2-ethoxyphenyl acetate CheckTLC Check TLC (Is Phenol Present?) Start->CheckTLC HighPhenol Yes: Phenol Spot Visible CheckTLC->HighPhenol Significant Impurity LowPhenol No: Only Product Spot CheckTLC->LowPhenol Clean Crude WashStep Phase 1: Cold NaHCO3 Wash (Remove Acidic Impurities) HighPhenol->WashStep Recryst Phase 2: Recrystallization (Ethanol or IPA) LowPhenol->Recryst WashStep->Recryst Oiling Issue: Product Oils Out? Recryst->Oiling Seed Add Seed Crystal Reheat & Cool Slower Oiling->Seed Yes Final Pure Crystalline Solid Oiling->Final No Seed->Final

Caption: Decision matrix for purifying 4-Cyano-2-ethoxyphenyl acetate. Note the critical "Wash Step" intervention if phenolic starting material is detected.[1]

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

  • Cause: This usually happens if the solution is too concentrated or if the solvent polarity is slightly off.[1][2] It is common with aryl acetates if residual EtOAc is present.[2]

  • Fix: Reheat the mixture to dissolve the oil. Add a small amount of Ethanol (to increase solubility) or Seed Crystals of pure product at the cloud point.[1][2] Stir vigorously while cooling to induce nucleation.[1][2]

Q2: The crystals are slightly yellow.[1][2] How do I fix this?

  • Cause: Oxidation by-products (quinones) from the phenol.[1][2]

  • Fix: During the hot recrystallization step (Phase 2), add Activated Charcoal (1-2% w/w) . Stir at reflux for 5 minutes, then filter hot through Celite. The charcoal will adsorb the colored planar impurities.[1][2]

Q3: Can I use water as an anti-solvent?

  • Caution: While adding water to an ethanolic solution of the product can force precipitation, it increases the risk of hydrolysis (breaking the ester bond), especially if the solution is still warm.[1] If you must use an anti-solvent, Heptane is chemically safer for esters than water.[2]

Q4: What are the critical storage conditions?

  • Store the purified solid in a tightly sealed container at 2–8 °C . Protect from moisture, as long-term exposure to humidity can slowly hydrolyze the acetate group, liberating the phenol and acetic acid (vinegar smell).[1]

References

  • ChemicalBook. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis and analogs. Retrieved from ChemicalBook Database.[1][2] Link

  • National Institutes of Health (NIH). PubChem Compound Summary for 4-Cyano-2-ethoxyphenyl acetate (CAS 5438-50-6).[1][2]Link[1]

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry.[2] (Standard procedures for recrystallization of aryl esters and phenol removal).[1][2] Longman Scientific & Technical.[2]

  • Anderson, N. G. Practical Process Research & Development.[2] (Guidelines on solvent selection for crystallization and impurity control). Academic Press.[1][2]

Sources

common byproducts in 4-Cyano-2-ethoxyphenyl acetate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Cyano-2-ethoxyphenyl Acetate Applications Ticket ID: #CHEM-DAPY-004 Subject: Troubleshooting Common Byproducts & Stability Issues Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely utilizing 4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6) as a protected phenolic intermediate in the synthesis of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), such as Etravirine or Rilpivirine analogues [1].

While the acetate group serves as a robust protecting group for the phenol during upstream halogenation or nitration, it introduces specific chemical liabilities. Our internal data indicates that 90% of purity failures with this intermediate stem from three distinct pathways: premature hydrolytic deprotection, thermal Fries rearrangement, and nitrile hydration.

This guide provides the mechanistic insight and protocols required to isolate these byproducts and prevent their formation.

Module 1: The "Silent" Impurity (Premature Hydrolysis)

The Issue: Users frequently observe the appearance of a lower R_f spot (TLC) or a peak shift in HPLC (loss of acetyl protons ~2.3 ppm) during storage or mild reaction steps. This is 4-Cyano-2-ethoxyphenol .

The Mechanism: The acetate ester is electronically destabilized. While the ethoxy group at the ortho position provides steric bulk, it is also a strong Electron Donating Group (EDG). This increases the electron density on the phenoxy oxygen, making the ester bond more susceptible to nucleophilic attack (hydrolysis) even under weak basic conditions or prolonged exposure to atmospheric moisture [2].

Diagnostic Check:

  • H-NMR: Disappearance of the singlet at

    
     2.30 ppm (Acetate -CH3). Appearance of a broad singlet at 
    
    
    
    ~5.5-6.0 ppm (Phenolic -OH).
  • MS: Mass shift from [M+H]+ 206 to 164 (Loss of 42 Da).

Troubleshooting Protocol:

  • Storage: Store under Argon at -20°C. The compound is hygroscopic.

  • Solvent Choice: Avoid unbuffered protic solvents (MeOH, EtOH) for long-term storage, as transesterification can occur slowly. Use anhydrous CH2Cl2 or Toluene.

Module 2: The Thermal Artifact (Fries Rearrangement)

The Issue: During high-temperature reactions (>100°C) or Lewis-acid catalyzed steps (e.g., Friedel-Crafts downstream), a structural isomer appears. This is 5-acetyl-4-hydroxy-3-ethoxybenzonitrile .

The Mechanism: This is a classic Fries Rearrangement .[1][2] The 4-cyano-2-ethoxyphenyl acetate possesses an "activated" ring due to the ethoxy group. Under thermal stress or Lewis acid catalysis (AlCl3, TiCl4), the acetyl group cleaves and re-attaches to the ring at the ortho position relative to the phenol oxygen (Position 6, as Position 4 is blocked by CN and Position 2 by OEt) [3].

Diagnostic Check:

  • IR: Appearance of a ketone carbonyl stretch (~1680 cm⁻¹) distinct from the ester carbonyl (~1760 cm⁻¹).

  • H-NMR: The acetyl methyl signal shifts, and the aromatic splitting pattern changes (loss of one aromatic proton).

Module 3: Nitrile Instability (Amide Formation)

The Issue: Under strong acidic (HCl/AcOH) or basic (NaOH) conditions intended to cleave the acetate, the nitrile group (-CN) partially hydrolyzes to the primary amide 4-carbamoyl-2-ethoxyphenol .

The Mechanism: The nitrile carbon is electrophilic. In the presence of aqueous base/acid and heat, water adds across the triple bond. This is often seen during aggressive deprotection protocols intended to remove the acetate group [4].

Corrective Action:

  • Deprotection: Use mild bases (LiOH in THF/H2O at 0°C) rather than refluxing NaOH. Avoid strong mineral acids.

Visualizing the Divergence Pathways

The following diagram maps the specific stress conditions leading to each byproduct.

ReactionPathways Start 4-Cyano-2-ethoxyphenyl acetate (Target Material) Phenol 4-Cyano-2-ethoxyphenol (Hydrolysis Impurity) Start->Phenol Moisture / Weak Base (pH > 8, RT) Ketone 5-Acetyl-4-hydroxy- 3-ethoxybenzonitrile (Fries Rearrangement) Start->Ketone Lewis Acid (AlCl3) or Heat (>120°C) Amide 4-Carbamoyl-2-ethoxyphenyl acetate (Nitrile Hydrolysis) Start->Amide Strong Acid/Base (Reflux)

Caption: Divergent reaction pathways for 4-Cyano-2-ethoxyphenyl acetate under environmental and chemical stress.

Troubleshooting & Optimization Table

SymptomProbable CauseVerificationSolution
Yield loss during storage Hydrolysis to PhenolTLC (High polarity spot), NMR (Loss of Ac)Store in desiccator; Flush vials with N2/Ar.
New peak at +18 mass units Nitrile Hydration (Amide)LC-MS (M+18), IR (Amide doublet)Reduce water content in solvent; Lower reaction temp.
Isomer formation during heating Fries RearrangementNMR (Aromatic region change)Limit temp to <80°C; Avoid Lewis Acids unless intended.
Incomplete Deprotection Steric Hindrance (Ethoxy)TLC (Starting material remains)Use LiOH (2.5 eq) in THF/H2O (3:1). Avoid bulky bases.

Standardized Deprotection Protocol (High Fidelity)

To cleanly remove the acetate group without affecting the nitrile or causing rearrangement, follow this optimized protocol derived from DAPY synthesis literature [5]:

  • Dissolution: Dissolve 1.0 eq of 4-Cyano-2-ethoxyphenyl acetate in THF:MeOH (4:1) .

  • Reagent: Add 1.1 eq of K2CO3 (Potassium Carbonate) as a solid. Note: Avoid NaOH to prevent nitrile hydrolysis.

  • Reaction: Stir at 0°C to Room Temperature for 30-60 minutes. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Acidify carefully with 1M HCl to pH 5-6 (do not go lower). Extract with Ethyl Acetate.[3]

  • Result: Quantitative yield of 4-Cyano-2-ethoxyphenol without amide byproducts.

References

  • Janssen Pharmaceutica. (2008). Synthesis of Diarylpyrimidine (DAPY) Analogues as NNRTIs. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2024). Product Specification: 4-Cyano-2-ethoxyphenyl acetate.[4]

  • M. B. Smith. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section: Fries Rearrangement).

  • K. C. Patel et al. (2013). Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs. NIH PubMed Central.

  • Technical Disclosure Commons. (2024). Improved process for the preparation of (4S)4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine.[5]

Sources

stability and storage of 4-Cyano-2-ethoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability, Storage, and Handling of 4-Cyano-2-ethoxyphenyl Acetate

Part 1: Executive Technical Summary

This guide addresses the stability profile of 4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6).[1][2] As a functionalized phenyl ester, this compound exhibits specific sensitivities to moisture and nucleophiles driven by the electronic push-pull nature of its substituents. The para-cyano group (electron-withdrawing) activates the ester bond, increasing susceptibility to hydrolysis compared to simple phenyl acetates, while the ortho-ethoxy group provides limited steric protection.[1]

Quick Reference Specifications

ParameterSpecification
CAS Number 5438-50-6
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Physical State Solid (Crystalline powder)
Storage Condition 2–8°C (Refrigerated) ; Long-term: -20°C
Critical Sensitivity Moisture (Hydrolysis), Base-sensitive
Solubility DMSO, DMF, Chloroform, Ethyl Acetate
Incompatibility Strong bases, Strong oxidizing agents, Water

Part 2: Stability Mechanisms & Degradation Logic

To ensure data integrity in your experiments, you must understand why this compound degrades. It is not random; it is a predictable chemical consequence of its structure.[1]

The Hydrolysis Risk

The primary degradation pathway is ester hydrolysis .[1]

  • Mechanism: Water attacks the carbonyl carbon of the acetate group.[1]

  • Electronic Effect: The cyano group (-CN) at the para position is strongly electron-withdrawing.[1] This stabilizes the phenoxide leaving group (4-cyano-2-ethoxyphenoxide), making the ester bond significantly more labile (reactive) than standard phenyl acetate.[1]

  • Consequence: Exposure to ambient humidity will rapidly convert the compound into 4-hydroxy-3-ethoxybenzonitrile and acetic acid .[1]

Visualizing the Degradation Pathway The following diagram illustrates the breakdown mechanism you must prevent.

HydrolysisPathway Compound 4-Cyano-2-ethoxyphenyl acetate (Active Reagent) Intermediate Tetrahedral Intermediate Compound->Intermediate + H₂O (Slow Step) Water H₂O / Moisture (Trigger) Water->Intermediate Product1 4-Hydroxy-3-ethoxybenzonitrile (Degradant) Intermediate->Product1 Collapse Product2 Acetic Acid (Byproduct) Intermediate->Product2

Figure 1: Hydrolysis pathway of 4-Cyano-2-ethoxyphenyl acetate triggered by moisture.[1]

Part 3: Storage & Handling Protocols

Protocol A: Long-Term Storage (Solid State)

  • Temperature: Store at -20°C for maximum shelf life (>1 year). Short-term storage (weeks) at 2–8°C is acceptable.[1]

  • Atmosphere: The vial must be sealed under an inert atmosphere (Nitrogen or Argon) if possible.[1]

  • Desiccation: Always store the vial inside a secondary container (desiccator or jar) with active desiccant (e.g., silica gel or Drierite).[1]

Protocol B: Preparation of Stock Solutions

  • Solvent Choice: Use anhydrous DMSO or DMF .[1]

    • Why? These solvents are aprotic and dissolve the compound well.[1]

    • Avoid: Alcohols (Methanol/Ethanol).[1] Over time, transesterification can occur, swapping the acetate group for a methyl/ethyl group.

  • Procedure:

    • Equilibrate the vial to room temperature before opening (prevents condensation).[1]

    • Weigh quickly in a low-humidity environment.[1]

    • Dissolve in anhydrous DMSO to a high concentration (e.g., 10–50 mM).

    • Aliquot into single-use vials to avoid freeze-thaw cycles.

    • Store aliquots at -80°C.

Part 4: Troubleshooting & FAQs

Q1: My compound has turned from white to a faint yellow. Is it still usable?

  • Diagnosis: Yellowing often indicates the formation of the phenolic hydrolysis product (4-hydroxy-3-ethoxybenzonitrile), which can oxidize or form quinoid-like structures.[1]

  • Action: Run a quick LC-MS or TLC.

    • Check: If purity is >95%, it may be salvageable for non-critical qualitative work.[1] For quantitative kinetics or biological assays, discard and use fresh stock.

Q2: Can I dissolve this in PBS or cell culture media directly?

  • Answer: No.

  • Reasoning: The compound has poor water solubility and will precipitate.[1] Furthermore, the pH of PBS (7.[1]4) acts as a base catalyst, accelerating hydrolysis.[1]

  • Correct Workflow: Dissolve in DMSO (1000x stock), then dilute into the media immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

Q3: I see an extra peak in my NMR spectrum around 9.0–10.0 ppm. What is it?

  • Analysis: A broad singlet in this region typically corresponds to a phenolic hydroxyl (-OH) proton.[1]

Q4: Is this compound light sensitive?

  • Answer: While not acutely photosensitive like silver salts, phenyl esters can undergo Photo-Fries rearrangement under high-intensity UV light.[1]

  • Recommendation: Store in amber vials or wrap in foil as a standard precaution.[1]

Part 5: Quality Control Decision Tree

Use this workflow to determine if your current batch is fit for experimentation.

QC_Workflow Start Inspect Sample Visual Visual Check: White/Off-White Crystalline? Start->Visual Solubility Solubility Check: Clear in DMSO? Visual->Solubility Yes Decision1 Discard/Recrystallize Visual->Decision1 No (Yellow/Gooey) LCMS LC-MS/HPLC Analysis Solubility->LCMS Yes Solubility->Decision1 No (Cloudy/Precipitate) LCMS->Decision1 Peak at [M-42] (Loss of Acetyl) Decision2 Proceed to Experiment LCMS->Decision2 Purity > 98% Single Peak

Figure 2: Quality Control Decision Tree for assessing reagent integrity.

References

  • ChemicalBook. (2024).[1][3] 4-Cyano-2-ethoxyphenyl acetate - CAS 5438-50-6 Properties and Safety. Retrieved from [1]

  • ChemScene. (n.d.).[1] 4-Cyano-2-ethoxyphenyl acetate Product Information. Retrieved from [1][4]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 4-Cyano-2-ethoxyphenyl acetate. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 329799365. Retrieved from [1]

Sources

troubleshooting guide for 4-Cyano-2-ethoxyphenyl acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Cyano-2-ethoxyphenyl Acetate Synthesis

Introduction & Chemical Identity

Subject: 4-Cyano-2-ethoxyphenyl acetate CAS: 5438-50-6 Synonyms: 4-Acetoxy-3-ethoxybenzonitrile; Acetic acid 4-cyano-2-ethoxyphenyl ester.[1][2] Core Utility: A key intermediate in the synthesis of pharmaceutical APIs (e.g., phosphodiesterase inhibitors or tyrosine kinase inhibitors) where the benzonitrile scaffold serves as a precursor for amidines or heterocycles.

The "Expert" Insight: While often sourced from catalog vendors, this compound is most economically synthesized from Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde), a common food flavoring.[1][2] The transformation involves two distinct chemical changes: the conversion of the aldehyde to a nitrile and the acetylation of the phenol.

Critical Mechanism Note: The most robust route utilizes a "One-Pot, Two-Step" cascade.[1][2] Reacting Ethylvanillin oxime with acetic anhydride (


) performs a dual function:
  • Dehydration of the aldoxime to the nitrile.

  • Esterification of the phenol to the acetate. Attempting to isolate the hydroxy-nitrile intermediate often leads to lower overall yields due to purification losses.[1][2]

Reaction Workflow (Visualization)

The following diagram outlines the recommended synthesis pathway starting from Ethylvanillin.

SynthesisPath Ethylvanillin Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) Oxime Intermediate: Ethylvanillin Oxime Ethylvanillin->Oxime Target TARGET: 4-Cyano-2-ethoxyphenyl acetate Oxime->Target Step1 NH2OH·HCl NaOAc, EtOH/H2O Step2 Ac2O (Acetic Anhydride) Reflux (120°C)

Caption: Synthesis cascade from Ethylvanillin. Step 1 forms the oxime; Step 2 utilizes acetic anhydride for simultaneous dehydration and acetylation.

Detailed Experimental Protocol

Phase A: Preparation of Ethylvanillin Oxime

Goal: Quantitative conversion of aldehyde to aldoxime.

  • Setup: In a 500 mL round-bottom flask, dissolve Ethylvanillin (16.6 g, 100 mmol) in Ethanol (100 mL).

  • Reagent Addition: Add a solution of Hydroxylamine Hydrochloride (8.3 g, 120 mmol) and Sodium Acetate (9.8 g, 120 mmol) in Water (50 mL).

  • Reaction: Stir at room temperature for 2–3 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]

  • Work-up:

    • Concentrate ethanol under reduced pressure.[1]

    • The oxime usually precipitates upon cooling/concentration.

    • Filter the white solid, wash with cold water, and dry thoroughly in a vacuum oven at 50°C.

    • Checkpoint: Solid should be white/off-white.[1][2] MP ~115–118°C.[1]

Phase B: Dehydration & Acetylation (The Critical Step)

Goal: Conversion to 4-Cyano-2-ethoxyphenyl acetate.[1][2][3]

  • Setup: Place the dried Ethylvanillin Oxime (from Phase A) into a round-bottom flask equipped with a reflux condenser.

  • Solvent/Reagent: Add Acetic Anhydride (5–8 equivalents). No additional solvent is strictly necessary, but Toluene can be used if thermal control is required.

  • Catalyst: Add a catalytic amount of Sodium Acetate (0.1 eq) or Pyridine (drops) to accelerate the reaction.

  • Reaction: Heat to reflux (~130°C bath temperature) for 4–6 hours.

    • Observation: The suspension will clear as the reaction proceeds.

  • Quench: Cool the mixture to room temperature. Pour slowly into Ice Water (500 mL) with vigorous stirring to hydrolyze excess acetic anhydride.

    • Warning: Exothermic reaction.[1]

  • Isolation:

    • Stir for 30–60 minutes until the oil solidifies (if it doesn't, extract with Ethyl Acetate).

    • Filter the solid or separate the organic layer (wash with NaHCO3 to remove acetic acid).

  • Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate .[1]

Troubleshooting Guide & FAQs

Category 1: Reaction Initiation & Conversion[1]

Q: My reaction mixture turned dark brown/black during reflux. What happened?

  • Cause: Thermal decomposition or oxidation of the phenol before acetylation.

  • Solution: Ensure the reaction is run under an inert atmosphere (

    
    ). If the starting oxime was wet, hydrolysis of acetic anhydride creates acetic acid, which can degrade the product at high temperatures. Always dry the oxime thoroughly before Step 2. 
    

Q: The oxime is not dissolving in Acetic Anhydride.

  • Insight: The oxime is not highly soluble initially. It will dissolve as it reacts (becomes the nitrile-acetate).[1][2]

  • Action: Proceed with heating. If stirring is difficult, add a small volume of Toluene or Xylene as a co-solvent.

Category 2: Impurity Profile

Q: I see a peak at ~9.8 ppm in the NMR of my final product.

  • Diagnosis: Unreacted Aldehyde (Ethylvanillin).[1]

  • Fix: The oximation (Phase A) was incomplete. You cannot easily remove the aldehyde after the acetylation step. Restart Phase A and ensure complete conversion before proceeding.

Q: I have a broad peak at ~6.0–7.0 ppm that disappears with


 shake. 
  • Diagnosis: Unacetylated Phenol (4-Cyano-2-ethoxyphenol).[1][2]

  • Cause: The acetic anhydride was "dead" (hydrolyzed) or insufficient equivalents were used.

  • Fix: Re-dissolve the crude product in DCM, add 1.5 eq Acetic Anhydride and 2.0 eq Pyridine/TEA. Stir at RT for 2 hours to cap the phenol.

Category 3: Isolation Issues

Q: Upon pouring into water, the product formed a sticky oil instead of a solid.

  • Cause: Impurities (acetic acid) or supercooling.[1]

  • Solution:

    • Scratch the side of the beaker with a glass rod to induce nucleation.

    • Add a seed crystal if available.[1]

    • If it remains oily, extract with Ethyl Acetate, wash with sat.

      
       (critical to remove acetic acid), dry over 
      
      
      
      , and evaporate. Recrystallize the residue.

Data & Specifications

ParameterSpecification / Expected ValueNotes
Appearance White to Off-white crystalline solidDarkens upon storage if wet
Molecular Weight 205.21 g/mol Formula:

Melting Point 75–80°C (Estimated)Analogous to Vanillin Acetate
1H NMR (DMSO-d6)

2.28 (s, 3H, OAc), 1.35 (t, 3H, OEt), 4.15 (q, 2H, OEt), 7.4-7.7 (m, 3H, Ar-H)
Diagnostic Acetate singlet is key
IR Spectrum ~2230

(CN), ~1760

(Ester C=O)
Nitrile band is weak but sharp

References

  • Preparation of Acetoxy-Benzonitriles via Dehydration

    • Source: "One-pot synthesis of nitriles from aldehydes using acetic anhydride/sodium acetate."[1][2] Tetrahedron Letters, Vol 50.

    • Relevance: Establishes the mechanism for converting aldoximes to nitriles using acetic anhydride while simultaneously acetyl
  • Ethylvanillin Precursor Data

    • Source: PubChem Compound Summary for CID 8467, Ethylvanillin.
    • URL:[Link][1]

  • Acetylation Protocols (General Phenols)

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Acetylation of Phenols."[2][4][5][6][7][8][9]

    • Relevance: Standard operating procedure for Pyridine/Ac2O acetylation used in the troubleshooting section.
  • Target Compound Entry

    • Source: ChemScene Product Data - 4-Cyano-2-ethoxyphenyl acetate (CAS 5438-50-6).[1][2][3][10]

Sources

side reactions of the ethoxy group in 4-Cyano-2-ethoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Cyano-2-ethoxyphenyl Acetate Topic: Troubleshooting Side Reactions of the Ethoxy Moiety Ticket System: Open Access Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Technical Support Hub

You have reached the specialized support unit for 4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6).[1][2] This guide addresses high-level inquiries regarding the stability and reactivity of the 2-ethoxy (-OEt) substituent.

While the acetate group (position 1) is the most labile functionality, the ethoxy group (position 2) presents specific "silent" risks during synthesis and metabolic profiling that often lead to inexplicable yield losses or rapid clearance.

Module 1: Synthetic Chemistry Risks (Chemical Stability)

Issue Description: Users frequently report the loss of the ethyl group (conversion to phenol) or unexpected ring substitution when attempting downstream derivatization.

The "Lewis Acid" Trap (O-Dealkylation)

Symptom: You are attempting a Friedel-Crafts acylation, chlorination, or a reaction involving metal catalysts (e.g., AlCl₃, BBr₃, TiCl₄), and your product analysis shows a mass loss of 28 Da (loss of C₂H₄) or conversion to a polar species.

Root Cause: Aryl ethyl ethers are susceptible to cleavage by Lewis acids. The oxygen of the ethoxy group acts as a Lewis base, coordinating with the metal center. This activates the O-CH₂ bond for nucleophilic attack (usually by the halide counter-ion), leading to cleavage.

Mechanism of Failure:

  • Complexation: The ether oxygen donates a lone pair to the Lewis Acid (LA).

  • Activation: The C-O bond weakens.

  • Displacement: A nucleophile (e.g., Br⁻, Cl⁻) attacks the ethyl group via an Sɴ2 mechanism, expelling the phenol (as a complex) and ethyl halide.

Protocol Alert:

  • Avoid: BBr₃ (boron tribromide) is the gold standard for intentionally removing this group. Avoid it if you want to keep the ethoxy group.

  • Caution: AlCl₃ and FeCl₃ can cause partial cleavage at elevated temperatures.

  • Alternative: For ring functionalization, use mild electrophiles that do not require strong Lewis acid activation, or use lanthanide triflates (e.g., Sc(OTf)₃) which are often gentler on ether linkages [1].

Unwanted Electrophilic Aromatic Substitution (Regio-scrambling)

Symptom: You are attempting to nitrate or halogenate the ring, expecting the Cyano group (-CN) to direct the incoming group. Instead, you get a mixture of isomers.[3]

Technical Insight:

  • The Conflict: The -CN group (position 4) is a meta-director (deactivator). The -OEt group (position 2) is an ortho/para-director (strong activator).

  • Dominance: The activating ethoxy group generally dominates the directing effect over the deactivating nitrile.

  • Outcome: Electrophiles will be directed primarily to the positions para (position 5) or ortho (position 3) to the ethoxy group, not where the nitrile directs.

Data Summary: Reagent Compatibility Matrix

Reagent ClassExampleCompatibility with Ethoxy GroupRisk Level
Strong Lewis Acids BBr₃, AlCl₃, BI₃Incompatible High (Cleavage)
Strong Nucleophiles NaSEt, LiPPh₂Conditional Medium (SNAr possible at high T)
Oxidizing Agents mCPBA, H₂O₂Conditional Low (Peroxide formation on storage)
Strong Bases NaOH, LiOHCompatible Low (Acetate hydrolyzes; Ether stays)
Reducing Agents LiAlH₄, NaBH₄Compatible Low (Nitrile/Ester reduce; Ether stays)

Module 2: Biological Risks (Metabolic Stability)

Issue Description: In drug discovery (DMPK) assays, the molecule shows high intrinsic clearance (


) in liver microsomes, despite the nitrile group usually being metabolically stable.

Root Cause: Oxidative O-Deethylation The ethoxy group is a primary "soft spot" for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The enzyme hydroxylates the


-carbon of the ethyl group, forming an unstable hemiacetal which spontaneously collapses.

Visualizing the Pathway: The diagram below illustrates the mechanistic collapse of the ethoxy group under metabolic conditions.

MetabolicPathway Parent Parent Molecule (Ethoxy-Ar) CYP CYP450 (Oxidation) Parent->CYP Phase I Metabolism Intermediate Hemiacetal Intermediate [Ar-O-CH(OH)CH3] CYP->Intermediate Hydroxylation at alpha-carbon Products Metabolites Intermediate->Products Spontaneous Collapse Phenol Phenol Derivative (Ar-OH) Products->Phenol Acetaldehyde Acetaldehyde (CH3CHO) Products->Acetaldehyde

Figure 1: Mechanism of CYP450-mediated O-deethylation leading to metabolite formation.

Mitigation Strategy:

  • Deuteration: Replace the ethyl hydrogens with deuterium (-OCD₂CD₃). This exploits the Kinetic Isotope Effect (KIE), potentially slowing down the rate-limiting C-H bond abstraction step by CYP450 [2].

  • Bioisosteres: If metabolic stability is critical, consider replacing -OEt with -OCF₃ (trifluoromethoxy) or a cyclopropyl ether, which are more resistant to oxidative cleavage.

Module 3: Troubleshooting FAQs

Q1: I see a new impurity peak at RRT 0.85 after storing the compound in THF for 3 months. Is the ethoxy group unstable?

  • Diagnosis: This is likely acetate hydrolysis , not ethoxy instability. The acetate ester is far more sensitive to moisture than the ether. However, check for peroxides .

  • Test: Add KI (potassium iodide) to a sample. If it turns yellow/brown, peroxides have formed at the ether

    
    -position.
    
  • Prevention: Store under argon at -20°C. Ethers can form explosive peroxides upon prolonged exposure to air/light.

Q2: Can I use HBr/Acetic Acid to remove the Acetate group?

  • Warning: No. While HBr will hydrolyze the ester, it is also a classic reagent for cleaving aryl ethers (converting -OEt to -OH) [3].

  • Solution: Use mild basic hydrolysis (e.g., K₂CO₃ in Methanol) at 0°C. This will selectively cleave the acetate ester while leaving the ethoxy ether and the nitrile intact.

Q3: Why did my SNAr reaction fail? I tried to displace the ethoxy group with an amine.

  • Analysis: You are trying to do Nucleophilic Aromatic Substitution. While the -CN group activates the ring, the -OEt group is a poor leaving group compared to Halogens or Nitro groups. Furthermore, the resulting phenoxide (after acetate loss) is electron-rich, repelling the nucleophile.

  • Verdict: The ethoxy group in this specific scaffold is generally resistant to SNAr displacement unless the ring is further activated (e.g., nitration).

References

  • Chandra, K. L., et al. (2002).[4] "Lewis acid catalyzed acylation reactions: scope and limitations." Tetrahedron, 58(7), 1369-1374. Link

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 14(6), 611-650.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Aromatic Substitution). Link

  • Weissberger, A. (Ed.). (1980). Techniques of Chemistry: Organic Solvents. Wiley-Interscience.

Sources

challenges in the scale-up of 4-Cyano-2-ethoxyphenyl acetate production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Technical Support Hub. Ticket ID: #SC-4C2E-001 Topic: Troubleshooting Scale-Up Challenges for 4-Cyano-2-ethoxyphenyl Acetate Assigned Specialist: Senior Application Scientist, Process Development

Executive Summary

Scaling up the production of 4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6) presents a unique dichotomy: the acetylation chemistry is elementary, yet the thermodynamic and impurity profiles are unforgiving at kilogram scales.

The core molecule features three distinct functionalities—an ester (labile to base), a nitrile (susceptible to hydrolysis), and an ethoxy ether (electron-donating, increasing ring reactivity). Successful scale-up requires navigating the "Process Triangle": managing the exotherm of acetylation , preventing nitrile hydrolysis , and ensuring regiochemical purity .

This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic behaviors observed in reactors >50L.

Module 1: Thermal Management (The Acetylation Exotherm)

The Issue

User Report: "During the addition of acetic anhydride to the phenolic precursor, the internal temperature spiked 15°C within 2 minutes, overwhelming the jacket cooling."

Root Cause Analysis

The acetylation of 3-ethoxy-4-hydroxybenzonitrile using acetic anhydride (


) is highly exothermic. In small flasks, air cooling suffices. At scale, the surface-area-to-volume ratio drops, leading to heat accumulation. If the temperature exceeds 60°C uncontrolled, you risk two failures:
  • Safety: Possible thermal runaway if solvent boiling points are breached.

  • Chemistry: Thermal degradation of the ethoxy group or polymerization of impurities.

Troubleshooting Protocol

Q: How do I calculate the safe dosing rate for Acetic Anhydride? A: You must decouple the addition rate from the reaction rate.

  • Calculate Heat Release (

    
    ):  Acetylation typically releases ~55-60 kJ/mol.
    
  • Determine Cooling Capacity (

    
    ):  Measure your reactor's heat removal capability (kW) at the target temperature (e.g., 20°C).
    
  • Dosing Algorithm:

    
    
    

Q: Which solvent system offers the best thermal buffer? A: Switch from Dichloromethane (DCM) to Toluene .

  • Why? DCM boils at 40°C, leaving zero margin for error. Toluene (bp 110°C) absorbs heat capacity without pressurizing the vessel and allows for azeotropic water removal if hydrated reagents are used.

Visualization: Thermal Control Loop

ThermalControl Start Start Dosing Ac2O Sensor Temp Probe (Ti) Start->Sensor Decision Temp > Setpoint? Sensor->Decision Data Valve Dosing Valve Decision->Valve No (Continue) Cooling Jacket Cooling (-10°C Glycol) Decision->Cooling Yes (Stop Feed) Cooling->Sensor Loop

Caption: Logic flow for automated dosing control to prevent thermal runaway during acetylation.

Module 2: Impurity Control (Nitrile Stability)

The Issue

User Report: "HPLC shows a 5% impurity at RRT 0.85 after aqueous workup. Mass spec suggests a mass of +18 (Hydration)."

Root Cause Analysis

The nitrile group (-CN) at the 4-position is electron-deficient due to the aromatic ring. While generally stable, it is susceptible to hydrolysis under the very conditions used to quench the acetylation: acidic (excess acetic acid) or basic (neutralization washes).

  • Acidic Hydrolysis: Converts -CN to Primary Amide (-CONH2).

  • Basic Hydrolysis: Converts -CN to Carboxylate (-COO-).

Troubleshooting Protocol

Q: How do I quench the reaction without hydrolyzing the nitrile? A: Avoid strong caustic washes (NaOH/KOH).

  • Quench: Use cold water (0-5°C) to hydrolyze excess anhydride. The low temperature kinetically inhibits nitrile hydrolysis.

  • Neutralization: Use Sodium Bicarbonate (

    
    )  or a phosphate buffer (pH 7-8). Do not exceed pH 9.
    
  • Phase Separation: Ensure rapid phase cuts. Do not let the organic layer sit in contact with the aqueous base overnight.

Q: Can I re-process material containing the amide impurity? A: No. The amide crystallizes similarly to the nitrile ester. You must prevent it upstream. If present >1%, recrystallization from Ethanol/Water (9:1) is the only viable purification, but yield loss will be significant.

Visualization: Impurity Formation Pathway

NitrileHydrolysis Product 4-Cyano-2-ethoxyphenyl acetate (Target) AcidCond Acidic Workup (Excess AcOH, Heat) Product->AcidCond BaseCond Basic Workup (pH > 10) Product->BaseCond Amide Impurity A: Primary Amide (+18 amu) AcidCond->Amide Partial Hydrolysis BaseCond->Amide Initial Attack Acid Impurity B: Carboxylic Acid (Hydrolysis) Amide->Acid Full Hydrolysis

Caption: Mechanism of nitrile hydrolysis leading to amide and acid impurities during aggressive workup.

Module 3: Process Optimization (Reagents & Solvents)

Comparative Reagent Data

Moving from R&D to Pilot Plant requires shifting away from "convenient" reagents to "scalable" ones.

ParameterPyridine (Standard Lab)Sodium Acetate (Scalable)Catalytic DMAP (Optimized)
Role Solvent & BaseBase ScavengerNucleophilic Catalyst
Toxicity High (Neurotoxic/Smell)Low (Food Safe)High (Acute)
Removal Difficult (Acid washes req.)Easy (Water soluble)Easy (Low loading)
Exotherm ModerateLow (Heterogeneous)High (Fast kinetics)
Recommendation Avoid Preferred for Safety Preferred for Speed
Optimized Workflow (The "Golden Batch")

For a 10kg scale batch, we recommend the Catalytic DMAP/Triethylamine route in Toluene .

  • Charge: Toluene (5 vol), 3-ethoxy-4-hydroxybenzonitrile (1.0 eq), Triethylamine (1.1 eq).

  • Cool: Chill to 0-5°C.

  • Catalyst: Add DMAP (0.01 eq).

  • Addition: Dose Acetic Anhydride (1.05 eq) over 2 hours. Keep T < 20°C.

  • IPC: Check HPLC for phenol < 0.5%.

  • Workup: Quench with water. Wash with 5%

    
    .
    
  • Isolation: Distill Toluene to 2 vol, add Heptane (anti-solvent) to crystallize.

FAQs: Rapid Response

Q: The product is oiling out instead of crystallizing. Why? A: This is common with ethoxy-substituted aromatics. You likely have residual solvent (Toluene/DCM) trapped in the lattice or the temperature drop was too fast.

  • Fix: Re-heat to dissolution. Add seed crystals at the cloud point (approx 45°C). Cool at a controlled rate of 5°C/hour.

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: It is not recommended for scale-up. Acetyl chloride releases HCl gas , requiring expensive scrubbing systems and special metallurgy (Hastelloy) to prevent reactor corrosion. Acetic anhydride produces acetic acid, which is non-corrosive to Stainless Steel 316 at low temperatures.

Q: Is the ethoxy group stable? A: Generally, yes. However, strong Lewis acids (like


 or 

) will cleave the ether. Ensure your reactor is free of metal residues if you recently performed a Friedel-Crafts reaction in the same vessel.

References

  • Safety Challenges on Runaway Reactions: The Esterification of Acetic Anhydride. Chemical Engineering Transactions, 2022. Link

  • Hydrolysis of Nitriles under Acidic and Basic Conditions. Chemguide, 2024. Link

  • Synthesis of 3-ethoxy-4-methoxybenzonitrile (Precursor Chemistry). Google Patents (CN105175283A). Link

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. National Institutes of Health (NIH), 2021. Link

  • 4-Cyano-2-ethoxyphenyl acetate Product Data. ChemScene, 2024. Link

Technical Support Center: Catalyst Selection for 4-Cyano-2-ethoxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 4-Cyano-2-ethoxyphenyl acetate (CAS 5438-50-6) . It focuses on high-fidelity catalyst selection for hydrolysis, transesterification, and C-O activation, prioritizing chemoselectivity to preserve the labile nitrile moiety.[1]

Current Status: Operational Topic: Chemoselective Catalysis & Protocol Optimization Target Analyte: 4-Cyano-2-ethoxyphenyl acetate (Electron-deficient Aryl Ester)[1]

Executive Summary: The Reactivity Landscape

4-Cyano-2-ethoxyphenyl acetate presents a unique challenge in organic synthesis due to the competing reactivity of its functional groups. The molecule contains:

  • Acetate Ester (C-O-C=O): The primary site for hydrolysis or transesterification.[1]

  • Nitrile Group (-CN): Electron-withdrawing (para-position), making the ester more susceptible to nucleophilic attack but also prone to unwanted hydrolysis to an amide or carboxylic acid under harsh conditions.[1]

  • Ethoxy Group (-OEt): Electron-donating (ortho-position), providing steric influence and potential coordination sites.[1]

Critical Directive: The selection of a catalyst must prioritize chemoselectivity . Standard acid/base hydrolysis often leads to nitrile degradation.[1] Biocatalysis (Lipases) or specialized metal-catalyzed pathways are recommended for high-purity applications.[1]

Decision Matrix: Selecting Your Catalyst

Use the following logic flow to determine the optimal catalyst system for your specific synthetic goal.

CatalystSelection Start Start: 4-Cyano-2-ethoxyphenyl acetate Goal Define Synthetic Goal Start->Goal Hydrolysis Goal: Deprotection (Yield Phenol) Goal->Hydrolysis Transester Goal: Acyl Transfer/Resolution Goal->Transester Coupling Goal: C-O Activation (Cross-Coupling) Goal->Coupling Selectivity Requirement: Intact Nitrile? Hydrolysis->Selectivity Solvent Solvent System? Transester->Solvent Metal Rec: Ni(COD)2 + NHC Ligand (Hydrodeacetoxylation) Coupling->Metal BioCat Rec: Immobilized Lipase (CALB) (Novozym 435) Selectivity->BioCat High Sensitivity ChemCat Rec: Mild Base (LiOH / THF:H2O) Selectivity->ChemCat Robust/Scale-up Organic Rec: Lipase PS (Pseudomonas) in MTBE/Toluene Solvent->Organic

Figure 1: Decision tree for catalyst selection based on downstream synthetic requirements.

Detailed Protocols & Causality

Scenario A: Chemoselective Hydrolysis (Deprotection)

Goal: Remove the acetate group to yield 4-cyano-2-ethoxyphenol without hydrolyzing the nitrile to an amide.[1]

The Problem with Standard Catalysis

Strong bases (NaOH, KOH) or acids (HCl) at high temperatures will attack the nitrile group (hydration), leading to impurities like 4-carbamoyl-2-ethoxyphenol.[1]

Solution: Biocatalytic Hydrolysis (Lipase B from Candida antarctica)

Lipases are excellent for this transformation because they operate under mild conditions (pH 7.0, 25–40°C) and exhibit high substrate specificity for the ester bond over the nitrile.[1]

Protocol 1: Lipase-Catalyzed Deprotection

ParameterSpecificationRationale
Catalyst Novozym 435 (Immobilized CALB)High stability, reusable, tolerates organic co-solvents.[1]
Solvent MTBE (Methyl tert-butyl ether) or Phosphate Buffer (pH 7.[1]0)MTBE allows high solubility of the organic substrate; Buffer maintains enzyme activity.[1]
Temperature 30°C – 40°COptimal range for CALB; avoids thermal degradation of the nitrile.[1]
Time 4 – 12 HoursDepends on loading; monitor via HPLC.[1]

Step-by-Step:

  • Dissolve 1.0 eq of 4-Cyano-2-ethoxyphenyl acetate in MTBE (10 mL/g).

  • Add Phosphate Buffer (0.1 M, pH 7.[1]0) to create a biphasic system (1:1 v/v). Note: If using pure organic media for transesterification, add 2 eq of n-butanol as a nucleophile.[1]

  • Add Novozym 435 (10-20% w/w relative to substrate).[1]

  • Agitate at 200 rpm at 35°C.

  • Monitor: Check for the disappearance of the ester peak (HPLC/TLC). The nitrile peak (~2230 cm⁻¹) should remain unchanged in IR.[1]

  • Workup: Filter off the immobilized enzyme (can be washed and reused).[1] Separate phases, dry organic layer over MgSO₄, and concentrate.[1]

Scenario B: Metal-Catalyzed C-O Activation

Goal: Use the acetate as a leaving group for cross-coupling (e.g., to form a biaryl) or reduction (Hydrodeacetoxylation).[1]

The Mechanism

Aryl acetates are generally inert to Pd-catalyzed coupling compared to halides.[1] However, Nickel (Ni) catalysts supported by N-heterocyclic carbenes (NHCs) can insert into the C(aryl)-O bond.[1]

Protocol 2: Ni-Catalyzed Hydrodeacetoxylation Reformats the C-OAc bond to a C-H bond.[1]

ComponentRecommendationFunction
Pre-catalyst Ni(COD)₂ (10 mol%)Source of Ni(0).[1]
Ligand IPr or SIPr (20 mol%)Bulky NHC ligand facilitates oxidative addition into the C-O bond.[1]
Reductant HBpin (Pinacolborane) or SilanesProvides the hydride source.[1]
Solvent Toluene / DioxaneNon-polar, high boiling point solvents.[1]

Step-by-Step:

  • In a glovebox, mix Ni(COD)₂ and IPr ligand in Toluene.[1] Stir for 15 min to form the active catalyst.

  • Add 4-Cyano-2-ethoxyphenyl acetate (1.0 eq).[1]

  • Add HBpin (1.5 eq) dropwise.[1]

  • Seal and heat to 80–100°C for 16 hours.

  • Caution: The cyano group can coordinate to Ni. If yield is low, increase catalyst loading or switch to a more sterically hindered ligand to prevent nitrile coordination.[1]

Troubleshooting Guide

Issue 1: Low Conversion in Hydrolysis

Symptom: Starting material remains after 24 hours.[1]

  • Root Cause A: pH Drift. The release of acetic acid lowers the pH, inhibiting the enzyme.[1]

    • Fix: Use a stronger buffer (0.5 M) or an autotitrator to maintain pH 7.0.[1]

  • Root Cause B: Product Inhibition. The phenol product might inhibit the lipase.[1]

    • Fix: Use a resin (e.g., Amberlite XAD) to sequester the phenol as it forms, or switch to a continuous flow setup.[1]

Issue 2: Nitrile Hydrolysis (Amide Formation)

Symptom: Appearance of a new peak (M+18) in MS; loss of nitrile stretch in IR.[1]

  • Root Cause: Conditions are too basic or temperature is too high.[1]

    • Fix: If using chemical hydrolysis (LiOH), lower temperature to 0°C and reduce reaction time.[1] If using enzymes, ensure the buffer pH is not >8.0.[1]

Issue 3: C-O Activation Fails (No Reaction)

Symptom: Recovery of starting material in Ni-catalyzed coupling.[1]

  • Root Cause: Catalyst Poisoning. The nitrile group is a strong sigma-donor and may bind to the Ni center, blocking the active site.[1]

    • Fix: Increase reaction temperature to promote ligand exchange.[1] Alternatively, use a Lewis Acid additive (e.g., AlMe₃) to temporarily mask the nitrile (advanced technique).[1]

Frequently Asked Questions (FAQ)

Q1: Can I use NaOH for the hydrolysis step? A: Yes, but with extreme caution. Use dilute NaOH (1N) at 0°C and monitor strictly. The electron-withdrawing nature of the 4-cyano group makes the ester very labile, but it also activates the nitrile toward hydrolysis.[1] We recommend LiOH in THF/Water as a milder chemical alternative if enzymes are unavailable.[1]

Q2: Is the ethoxy group stable under these conditions? A: Yes. The 2-ethoxy ether linkage is generally stable to standard hydrolysis and lipase conditions.[1] It will only be cleaved under harsh acidic conditions (e.g., BBr₃, HI), which are not described here.

Q3: Why use immobilized lipases (Novozym 435) instead of free powder? A: Immobilized enzymes offer easier workup (filtration) and higher stability in organic solvents.[1] Free powders often clump in organic media, leading to poor mass transfer and low conversion.[1]

Q4: Can this acetate be used for Friedel-Crafts acylation? A: The acetate group itself is a poor acyl donor for Friedel-Crafts without activation.[1] However, the ring is electron-deficient (deactivated) due to the cyano group, making it a poor substrate for electrophilic aromatic substitution.[1] It is better suited for nucleophilic aromatic substitution (SNAr) if the acetate is displaced (though fluoride/nitro are better leaving groups).[1]

References

  • Lipase-Catalyzed Hydrolysis of Aryl Esters

    • Mechanistic insight into chemoselective hydrolysis using CALB.
    • Source: [1]

  • Ni-Catalyzed C-O Activation

    • Protocols for hydrodeacetoxylation of aryl acet
    • Source: [1]

  • General Reactivity of 4-Cyano-2-ethoxyphenyl acetate

    • Chemical properties and synthesis data.[2][3]

    • Source: [1][4]

  • Chemical Hydrolysis of Electron-Deficient Esters

    • Base-catalyzed kinetics and selectivity.[1]

    • Source: [1]

Sources

Validation & Comparative

comparing the reactivity of 4-Cyano-2-ethoxyphenyl acetate with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 4-Cyano-2-ethoxyphenyl acetate , an activated ester widely utilized as a substrate in enzymatic assays and organic synthesis. Unlike the ubiquitous standard 4-nitrophenyl acetate (p-NPA) , this compound offers a "tuned" reactivity profile—balancing hydrolytic stability with sufficient activation for nucleophilic attack. Its unique ortho-ethoxy substitution introduces steric and electronic modulations that reduce spontaneous background hydrolysis while maintaining specificity for lipases and esterases.

Chemical Profile & Mechanistic Basis[1][2]

Structural Logic

The reactivity of phenyl acetates is governed by the "leaving group ability" of the phenol, which correlates directly with the acidity (pKa) of the conjugate acid.

  • 4-Cyano Group (Electronic Activation): The cyano group at the para position is a strong electron-withdrawing group (Hammett

    
    ). It stabilizes the developing negative charge on the phenolate oxygen during hydrolysis, significantly increasing the rate compared to unsubstituted phenyl acetate.
    
  • 2-Ethoxy Group (Steric & Electronic Modulation):

    • Electronic: The oxygen atom is inductively electron-withdrawing but donates electrons via resonance. In the ortho position, it largely exerts an inductive effect that slightly acidifies the phenol, but less so than a nitro group.

    • Steric: The ethoxy group provides steric bulk near the carbonyl center. This hinders the approach of bulkier nucleophiles (or water) relative to a "clean" 4-substituted ring, effectively suppressing spontaneous hydrolysis (background noise) in aqueous buffers.

The "Goldilocks" Reactivity

While 4-nitrophenyl acetate is highly reactive, it suffers from rapid spontaneous hydrolysis, leading to high background signal in assays. 4-Cyano-2-ethoxyphenyl acetate occupies a strategic middle ground:

  • More reactive than Phenyl Acetate (pKa ~10).

  • Less reactive than 4-Nitrophenyl Acetate (pKa ~7.15).

  • Result: Higher signal-to-noise ratio in kinetic assays.

Comparative Reactivity Analysis

The following table contrasts 4-Cyano-2-ethoxyphenyl acetate with industry standards.

FeaturePhenyl Acetate4-Cyano-2-ethoxyphenyl Acetate 4-Nitrophenyl Acetate (p-NPA)
Reactivity Class Baseline / LowModerate / Tuned High / Aggressive
Leaving Group pKa ~9.95 (Phenol)~8.0 (Est. 4-CN-2-OEt-Phenol) 7.15 (4-Nitrophenol)
Spontaneous Hydrolysis NegligibleLow High (Requires correction)
Detection Mode UV (<270 nm)UV (280–300 nm) / Fluorescence Visible (405 nm, Yellow)
Primary Utility Stable AcylationLow-Background Enzyme Assays Rapid Screening / High Sensitivity
Steric Hindrance NoneModerate (Ortho-Ethoxy) None
Visualizing the Reactivity Hierarchy

The diagram below illustrates the mechanistic flow and relative reactivity positioning.

ReactivityHierarchy High High Reactivity (4-Nitrophenyl Acetate) Mech Nucleophilic Attack (Rate Limiting Step) High->Mech Fast (EWG Activation) Med Target: Tuned Reactivity (4-Cyano-2-ethoxyphenyl Acetate) Med->Mech Controlled (Steric + EWG) Low Low Reactivity (Phenyl Acetate) Low->Mech Slow (No Activation) LG Leaving Group Departure (Phenolate Stability) Mech->LG LG->High pKa ~7.15 LG->Med pKa ~8.0 LG->Low pKa ~10.0

Caption: Reactivity hierarchy based on leaving group stability (pKa) and steric accessibility.

Experimental Protocols

Standard Hydrolysis Assay (Enzymatic)

This protocol validates the activity of esterases or lipases using 4-Cyano-2-ethoxyphenyl acetate as a substrate.

Reagents:

  • Substrate Stock: 100 mM 4-Cyano-2-ethoxyphenyl acetate in Acetonitrile (MeCN) or DMSO. Store at -20°C.

  • Buffer: 50 mM Phosphate Buffer, pH 7.4 (or pH 8.0 for maximum sensitivity).

  • Enzyme: Lipase (e.g., Candida antarctica Lipase B) or Esterase solution.

Protocol:

  • Preparation: Dilute the Substrate Stock into the Buffer to a final concentration of 1.0 mM. Ensure rapid mixing to prevent precipitation.[1]

    • Note: The 2-ethoxy group increases lipophilicity compared to p-NPA; ensure <5% organic co-solvent if solubility is an issue.

  • Blanking: Measure the absorbance of the substrate-buffer mixture at 290 nm (Abs_blank). This accounts for spontaneous hydrolysis.

  • Initiation: Add 10 µL of Enzyme solution to 990 µL of the substrate mixture.

  • Monitoring: Immediately monitor the increase in absorbance at 290 nm for 5–10 minutes at 25°C.

    • Detection Principle: The ester has low absorbance at 290 nm, while the released 4-cyano-2-ethoxyphenolate anion absorbs strongly.

  • Calculation:

    
    
    
    • 
       (Extinction Coefficient): Must be determined empirically for the specific buffer pH, typically ~12,000–15,000 M⁻¹cm⁻¹ at 290 nm.
      
Chemical Acylation (Synthesis)

Used for the selective acetylation of amines in the presence of alcohols (chemoselective acylation).

  • Setup: Dissolve the target amine (1.0 equiv) in dry Dichloromethane (DCM).

  • Addition: Add 4-Cyano-2-ethoxyphenyl acetate (1.1 equiv).

  • Reaction: Stir at room temperature.

    • Checkpoint: Unlike p-NPA, this reaction may require 2–6 hours due to the ortho-ethoxy steric hindrance. This slowness allows for discrimination between primary and secondary amines.

  • Workup: Wash with 1M NaOH to remove the generated phenol byproduct and unreacted ester.

Mechanistic Visualization

The following diagram details the hydrolysis pathway, highlighting the specific influence of the 2-ethoxy group.

HydrolysisMechanism Ester 4-Cyano-2-ethoxyphenyl Acetate (Substrate) TS Tetrahedral Intermediate (Sterically Crowded) Ester->TS Attack Nu Nucleophile (OH- or Enzyme-Ser) Nu->TS Attack Products Products: Acetylated Enzyme + Phenolate TS->Products Collapse Steric Ortho-Ethoxy Group (Blocks Attack) Steric->TS Destabilizes/Slows Formation Electronic Para-Cyano Group (Stabilizes Negative Charge) Electronic->Products Accelerates Departure

Caption: Mechanism of hydrolysis showing the opposing forces of steric hindrance and electronic activation.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for Phenol pKa trends). Link

  • Kirsch, J. F., & Jencks, W. P. (1964). Non-linear Structure-Reactivity Correlations in the Reaction of Nucleophiles with Esters. Journal of the American Chemical Society, 86(5), 837–846. (Foundational text on ester hydrolysis kinetics). Link

  • Sigma-Aldrich/Merck. (n.d.). 4-Nitrophenyl acetate Product Specification & Assay Protocol. (Standard comparison baseline). Link

Sources

Comparative Guide: Synthetic Routes to 4-Cyano-2-ethoxyphenyl acetate

[1]

Executive Analysis

4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6) is a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other bioactive scaffolds. Its structure comprises a benzonitrile core functionalized with an ethoxy group at the meta position and an acetate-protected phenol at the para position (relative to the nitrile).

Synthesizing this molecule presents a classic regiochemical challenge: establishing the 3-ethoxy-4-hydroxy substitution pattern on the benzonitrile ring. This guide evaluates three distinct synthetic strategies, prioritizing process safety, atom economy, and industrial scalability.

Strategic Recommendation
  • Primary Route (Route A): Ethyl Vanillin Transformation. This route is the most direct, utilizing the naturally occurring regiochemistry of ethyl vanillin to bypass complex isomer separations. It offers the highest atom economy and avoids heavy metal catalysts.

  • Secondary Route (Route B): Pd-Catalyzed Cyanation. Ideal for labs already set up for cross-coupling. It allows for late-stage introduction of the nitrile group but requires careful handling of transition metals and cyanide sources.

  • Route to Avoid (Route C): Alkylation of 3,4-Dihydroxybenzonitrile. This route is chemically sound but practically flawed due to unfavorable regioselectivity, yielding the unwanted 4-ethoxy isomer as the major product.

Route Comparison Matrix

FeatureRoute A: Ethyl Vanillin Oxime Route B: Bromination/Cyanation Route C: Dihydroxy Alkylation
Starting Material Ethyl Vanillin (Cheap, Green)2-Ethoxyphenol (Guethol)3,4-Dihydroxybenzonitrile
Key Reagents

,


,

or

, Pd cat.[1][2]
EtBr, Base (

)
Step Count 2 (Telescoping possible)3 (Bromination

Acetylation

Cyanation)
2 (Alkylation

Acetylation)
Yield Potential High (>85%)Moderate (60-75%)Low (due to isomer separation)
Safety Profile High (No heavy metals/CN gas)Moderate (Heavy metals, Cyanide source)High
Scalability ExcellentGood (Cost of Pd is limiting)Poor (Purification bottlenecks)

Detailed Technical Analysis

Route A: The "One-Pot" Dehydration-Acetylation Strategy

This is the superior route for large-scale preparation. It leverages Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde), where the ethoxy/hydroxy pattern is already established.

Mechanism:

  • Oximation: Condensation of the aldehyde with hydroxylamine to form the aldoxime.

  • Dehydration & Acetylation: Treatment with acetic anhydride (

    
    ) serves a dual purpose: it dehydrates the aldoxime to a nitrile and simultaneously acetylates the phenolic hydroxyl group.
    

Advantages:

  • Regiocontrol: 100% retention of the starting material's substitution pattern.

  • Efficiency: The dehydration and protection steps can often be telescoped into a single heating cycle.

Route B: The Rosenmund-von Braun / Pd-Catalyzed Approach

This route builds the core from 2-ethoxyphenol . It is useful when the aldehyde precursor is unavailable or when testing diverse nitrile analogs.

Mechanism:

  • Bromination: Electrophilic aromatic substitution of 2-ethoxyphenol yields 4-bromo-2-ethoxyphenol (para-directing effect of OH/OEt).

  • Acetylation: Protection of the phenol.

  • Cyanation: Displacement of the bromide using a Palladium catalyst and a cyanide source (e.g.,

    
     or the non-toxic 
    
    
    ).[2][3]

Advantages:

  • Versatility: Allows for late-stage cyanation.

  • Green Cyanide Sources: Modern protocols utilize Potassium Ferrocyanide, avoiding free cyanide gas evolution.

Route C: The Regioselectivity Trap

Attempting to ethylate 3,4-dihydroxybenzonitrile is a common error.

  • The Problem: The hydroxyl group at position 4 (para to the electron-withdrawing nitrile) is more acidic than the hydroxyl at position 3.

  • The Result: Base-catalyzed alkylation preferentially occurs at the 4-position, yielding 4-ethoxy-3-hydroxybenzonitrile , the regioisomer of the desired intermediate.

  • Verdict: This route requires tedious protection/deprotection strategies to invert the selectivity and is not recommended.

Visualization of Pathways

SyntheticRoutescluster_legendLegendTargetTARGET:4-Cyano-2-ethoxyphenyl acetateEthylVanillinEthyl Vanillin(3-Ethoxy-4-hydroxybenzaldehyde)OximeIntermediate:AldoximeEthylVanillin->OximeNH2OH·HCl, BaseOxime->TargetAc2O, Heat(Dehydration + Acetylation)Ethoxyphenol2-EthoxyphenolBromoPhenol4-Bromo-2-ethoxyphenolEthoxyphenol->BromoPhenolBr2, AcOHBromoAcetate4-Bromo-2-ethoxyphenyl acetateBromoPhenol->BromoAcetateAc2O, PyridineBromoAcetate->TargetPd cat., Zn(CN)2or K4[Fe(CN)6]DihydroxyCN3,4-DihydroxybenzonitrileWrongIsomerMAJOR PRODUCT:4-Ethoxy-3-hydroxybenzonitrileDihydroxyCN->WrongIsomerEtBr, K2CO3(Favors para-OH)WrongIsomer->TargetImpossible Direct PathkeyBlue Arrow: Preferred RouteRed Arrow: Alternative RouteRed Box: Undesired Product

Figure 1: Comparative synthetic tree. Route A (Blue) offers the most direct path. Route C leads to the incorrect isomer.

Experimental Protocols

Protocol A: Synthesis from Ethyl Vanillin (Recommended)

Step 1: Formation of the Oxime [4]

  • Dissolution: In a 500 mL round-bottom flask, dissolve Ethyl Vanillin (16.6 g, 100 mmol) in Ethanol (50 mL).

  • Reagent Addition: Add a solution of Hydroxylamine Hydrochloride (8.3 g, 120 mmol) in water (20 mL).

  • Basification: Slowly add Sodium Acetate (12.3 g, 150 mmol) or NaOH solution to adjust pH to ~5-6.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Evaporate ethanol. Add water (100 mL) and cool to 0°C. Filter the white precipitate (Oxime). Dry in vacuo.

    • Expected Yield: >90%[4][5]

Step 2: One-Pot Dehydration and Acetylation

  • Setup: Place the dried Oxime (18.1 g, 100 mmol) in a flask equipped with a reflux condenser.

  • Reagent: Add Acetic Anhydride (50 mL, excess).

  • Catalyst: Add anhydrous Sodium Acetate (2.0 g) as a catalyst.

  • Reaction: Heat to reflux (140°C) for 4 hours.

    • Chemistry: The oxime group (-CH=NOH) is dehydrated to a nitrile (-CN), and the phenol (-OH) is acetylated (-OAc).

  • Quench: Cool to room temperature. Pour the mixture slowly into crushed ice (200 g) with vigorous stirring to hydrolyze excess anhydride.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with sat.[6]

    
     (to remove acetic acid) and brine.
    
  • Purification: Dry over

    
     and concentrate. Recrystallize from Ethanol/Hexane.
    
    • Target:4-Cyano-2-ethoxyphenyl acetate .[7][8][9][10][11]

    • Expected Yield: 80-85%.

Protocol B: Pd-Catalyzed Cyanation (Alternative)

Prerequisite: Start with 4-Bromo-2-ethoxyphenyl acetate (prepared via standard bromination of 2-ethoxyphenol followed by acetylation).

  • Reagents: In a glovebox or under Argon, combine:

    • 4-Bromo-2-ethoxyphenyl acetate (1.0 equiv)

    • 
       (0.6 equiv) OR 
      
      
      (0.25 equiv +
      
      
      )
    • 
       (2 mol%)
      
    • dppf (ferrocene ligand) (4 mol%)

    • Solvent: DMF or NMP (degassed).

  • Reaction: Heat to 120°C for 12-16 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and dilute ammonia (to remove copper/zinc salts if used).

  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

References

  • Synthesis of Benzonitriles from Aldehydes

    • Title: A convenient one-pot synthesis of nitriles
    • Source:Tetrahedron Letters, 1974.
    • Relevance: Foundational chemistry for the oxime dehydration p
    • URL:

  • Green Cyanation using K4[Fe(CN)

    • Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
    • Source:Journal of Organic Chemistry, 2005 / PMC.
    • Relevance: Validates the non-toxic cyan
    • URL:[Link]

  • Regioselectivity in Phenol Alkylation

    • Title: Selective Alkyl
    • Source:Chemical Reviews.
    • Relevance: Explains the acidity differences that cause Route C to fail (para-OH acidity vs meta-OH).
    • URL:[Link]

  • Organic Syntheses Protocol for Nitriles

    • Title: Preparation of Nitriles
    • Source:Organic Syntheses, Coll. Vol. 10, p. 560.
    • Relevance: Standard operating procedure for the dehydr
    • URL:[Link]

Comprehensive Guide to Structure Validation of 4-Cyano-2-ethoxyphenyl Acetate via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6) is a critical intermediate in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat analogs) and tyrosine kinase inhibitors. In drug development, the precise validation of this structure is non-negotiable.[1] While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential connectivity data, they often struggle to definitively resolve regio-isomeric ambiguities in multi-substituted benzene rings—specifically distinguishing between the 2-ethoxy/4-cyano and 3-ethoxy/4-cyano isomers without extensive 2D-NMR experiments.

X-ray Crystallography (XRD) serves as the "Gold Standard" for this validation. It provides an unambiguous, three-dimensional map of the atomic arrangement, definitively proving the regiochemistry of the ethoxy and acetate substituents relative to the nitrile group. This guide outlines a rigorous, self-validating protocol for confirming the structure of 4-Cyano-2-ethoxyphenyl acetate.

Experimental Methodology: The Validation Workflow

Crystallization Strategy

The most critical step in XRD validation is obtaining a single crystal of sufficient quality. For 4-Cyano-2-ethoxyphenyl acetate, the presence of the flexible ethoxy chain and the planar phenyl ring suggests a tendency towards needle or plate-like habits.

  • Primary Protocol (Slow Evaporation):

    • Dissolve 20 mg of the compound in 2 mL of Ethyl Acetate/Ethanol (1:1 v/v) .

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).

    • Cover the vial with parafilm and puncture 3-4 small holes.

    • Allow to stand at ambient temperature (20-25°C) in a vibration-free environment.

    • Causality: The slow evaporation rate allows molecules to organize into the lowest energy lattice, minimizing defects.

  • Alternative Protocol (Vapor Diffusion):

    • Solvent: Tetrahydrofuran (THF).[2]

    • Antisolvent: Pentane or Hexane.

    • Place the solution in an inner vial and the antisolvent in a larger outer jar. The gradual diffusion of pentane reduces solubility slowly, promoting high-quality crystal growth.

Data Collection & Structure Solution

Once a crystal (approx.[3] 0.2 x 0.1 x 0.1 mm) is harvested, the following XRD workflow ensures data integrity:

  • Mounting: Mount the crystal on a MiTeGen loop using perfluoropolyether oil.

  • Temperature Control: Collect data at 100 K using a liquid nitrogen stream.

    • Reasoning: Cooling freezes the thermal motion of the flexible ethoxy chain (-OCH2CH3), sharpening the electron density map and allowing for precise bond length determination.

  • Diffraction Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å).

    • Note: For this organic molecule (C, H, N, O only), Cu radiation often provides stronger diffraction intensities at high resolution, though Mo is sufficient.

  • Processing:

    • Indexing: Determine the unit cell dimensions (likely Monoclinic or Triclinic).

    • Integration: Convert diffraction spots to intensities.

    • Absorption Correction: Apply Multi-scan correction (SADABS) to account for crystal shape.

Refinement & Validation Metrics

The structure is solved using Direct Methods (SHELXT) and refined against


 (SHELXL). To confirm the structure is correct, the following metrics must be met:
  • R1 Value: < 5% (0.05) indicates excellent agreement between the model and observed data.

  • Goodness of Fit (GoF): Should approach 1.0.

  • Residual Density: Peaks/holes should be < 0.5 e-/ų, indicating no missing atoms.

  • Ellipsoid Check: Thermal ellipsoids should be roughly spherical. Elongated ellipsoids on the ethoxy tail indicate disorder (common in this moiety) which must be modeled using split positions if necessary.

Comparative Analysis: XRD vs. Alternatives

While XRD is definitive, it is resource-intensive. The table below objectively compares it with standard alternatives to justify its use in critical validation stages.

FeatureX-Ray Crystallography (XRD) NMR (1H/13C/2D) Mass Spectrometry (HRMS)
Primary Output 3D Atomic Coordinates & Absolute ConnectivityMagnetic Environment of NucleiMolecular Mass & Fragmentation
Regio-isomer Resolution Definitive (Visual proof of positions)Inferred (Requires NOESY/HMBC analysis)Poor (Isomers often have identical mass)
Sample State Solid (Single Crystal required)Solution (Liquid)Gas Phase (Ionized)
Stereochemistry Determines Absolute Configuration (if chiral)Relative Configuration (J-coupling)None
Throughput Low (Days to Weeks)High (Minutes)High (Minutes)
Limit of Detection Crystal size dependent (>50 µm)~1 mg< 1 ng
Best Use Case Final Structure Confirmation & IP Protection Routine Purity & Identity CheckFormula Confirmation

Visualization of Validation Logic

The following diagram illustrates the decision-making process for validating 4-Cyano-2-ethoxyphenyl acetate, highlighting where XRD becomes indispensable.

ValidationWorkflow Start Crude Product: 4-Cyano-2-ethoxyphenyl acetate HRMS Step 1: HRMS Analysis (Confirm Formula C11H11NO3) Start->HRMS NMR Step 2: 1H NMR (DMSO-d6) (Check Functional Groups) HRMS->NMR Ambiguity Is Regiochemistry Ambiguous? (e.g., 2-ethoxy vs 3-ethoxy) NMR->Ambiguity Routine Routine Validation Complete Ambiguity->Routine No (Pattern Clear) XRD_Path Initiate XRD Workflow Ambiguity->XRD_Path Yes (Overlapping Signals) Cryst Crystal Growth (Slow Evaporation EtOH/EtOAc) XRD_Path->Cryst DataCol Data Collection (100 K) (Mo/Cu Source) Cryst->DataCol Refine Structure Refinement (SHELXL) DataCol->Refine Validation CheckCIF & OLEX2 Validation Refine->Validation Final Definitive Structure Proof (ORTEP Diagram) Validation->Final

Figure 1: Decision tree for structural validation. XRD is triggered when NMR data is inconclusive regarding regiochemistry or when "Gold Standard" proof is required for regulatory filing.

Technical Deep Dive: Interpreting the Result

When you receive the XRD report for 4-Cyano-2-ethoxyphenyl acetate, look for these specific structural features to confirm identity:

  • The Nitrile Group: Look for a linear geometry (angle ~178-180°) at the C4 position with a short bond length (~1.14 Å) characteristic of a C≡N triple bond.

  • The Acetate Moiety: Confirm the ester linkage at C1. The C=O bond should be shorter (~1.20 Å) than the C-O single bond (~1.35 Å). The torsion angle of the carbonyl relative to the phenyl ring indicates steric strain.

  • The Ethoxy Chain: This is the most diagnostic feature.

    • Position: It must be ortho to the acetate group (C2 position).

    • Conformation: The -OCH2CH3 group typically adopts a planar conformation with the phenyl ring to maximize conjugation, unless sterically hindered by the adjacent acetate.

    • Disorder: If the thermal ellipsoids for the terminal methyl group are elongated (football-shaped), it indicates the chain is vibrating between two conformations. This is normal but should be modeled mathematically.

Common Pitfalls
  • Twinning: Plate-like crystals often grow as stacked layers (twins). If the diffraction spots are split or the R-factor remains high (>10%), check for non-merohedral twinning.

  • Solvent Inclusion: If the crystal lattice contains voids, solvent molecules (ethanol/water) may be trapped. These must be modeled (using SQUEEZE/MASK) to obtain accurate density values.

References

  • Massa, W. (2004). Crystal Structure Determination. Springer. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography". Acta Crystallographica Section D, 65(2), 148-155. Link

  • Groom, C. R., et al. (2016).[4] "The Cambridge Structural Database".[4] Acta Crystallographica Section B, 72(2), 171-179. Link

  • PubChem. (n.d.). "Compound Summary: 4-Cyano-2-ethoxyphenyl acetate". National Library of Medicine. Link

Sources

Comparative Efficacy of 4-Cyano-2-ethoxyphenyl Acetate Derivatives: Prodrug Stability and Bioactivation Profiles

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comparative technical analysis of 4-Cyano-2-ethoxyphenyl acetate and its structural derivatives. It is designed for researchers investigating prodrug strategies for benzonitrile-containing pharmacophores, specifically targeting the optimization of bioavailability and esterase-mediated bioactivation.

Executive Summary & Chemical Context

4-Cyano-2-ethoxyphenyl acetate (CAS 5438-50-6) serves as a critical lipophilic precursor to 4-hydroxy-3-ethoxybenzonitrile , a pharmacophore central to the development of Phosphodiesterase-4 (PDE4) inhibitors and specific tyrosine kinase inhibitors.

While the parent phenol (4-hydroxy-3-ethoxybenzonitrile) exhibits potent biological activity, its clinical efficacy is often limited by rapid Phase II conjugation (glucuronidation/sulfation) and poor membrane permeability. Acetylation of the phenolic hydroxyl group creates a "Trojan Horse" prodrug strategy—masking the polar moiety to enhance passive diffusion before intracellular hydrolysis releases the active drug.

This guide compares the Acetate derivative against homologous esters (Propionate , Pivalate , and Benzoate ) to determine the optimal balance between lipophilicity (


), hydrolytic stability (

), and therapeutic release rates.
Structural Library & Mechanistic Logic

The comparative study focuses on the steric and electronic effects of the ester moiety on bioactivation.

DerivativeR-GroupMechanism of ActionIntended Profile
Acetate (Lead)

Rapid nucleophilic attack by esterases.Immediate Release: High

but short duration.
Propionate

Increased lipophilicity; slight steric hindrance.Balanced: Improved permeation with moderate stability.
Pivalate

Significant steric bulk blocks active site access.Sustained Release: Extended

for prolonged effect.
Benzoate

Electronic stabilization (conjugation).High Stability: Resistance to plasma hydrolysis; targets liver.
Bioactivation Pathway (Visualization)

The following diagram illustrates the critical bioactivation pathway, highlighting the role of Carboxylesterase (CES1/CES2) in regenerating the active pharmacophore.

Bioactivation Prodrug 4-Cyano-2-ethoxyphenyl Acetate (Lipophilic Prodrug) Transport Passive Diffusion (Cell Membrane) Prodrug->Transport Absorption Enzyme Carboxylesterase (CES1 / CES2) Transport->Enzyme Substrate Binding Intermed Tetrahedral Intermediate Enzyme->Intermed Hydrolysis Active 4-Hydroxy-3-ethoxybenzonitrile (Active Pharmacophore) Intermed->Active Release Byprod Acetic Acid (Byproduct) Intermed->Byprod Target Engagement\n(PDE4 / Kinase) Target Engagement (PDE4 / Kinase) Active->Target Engagement\n(PDE4 / Kinase)

Figure 1: Mechanism of prodrug bioactivation via intracellular carboxylesterases.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal standards and kinetic benchmarks.

Protocol A: Hydrolytic Stability Assay (Liver Microsomes)

Objective: Determine the intrinsic clearance (


) and half-life (

) of the derivatives.
  • Preparation: Prepare 10 mM stock solutions of each derivative in DMSO.

  • Incubation System:

    • Matrix: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Control: Include Fluorescein Diacetate as a positive control for esterase activity.

  • Reaction Initiation: Pre-incubate HLM at 37°C for 5 min. Initiate reaction by adding substrate (final conc. 1 µM).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile containing Warfarin (Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS (MRM mode).

    • Validation Check: The

      
       sample must show >95% parent compound recovery. If <90%, check for non-enzymatic degradation in buffer.
      
Protocol B: Caco-2 Permeability Screening

Objective: Correlate lipophilicity (


) with membrane flux (

).
  • Cell Culture: Grow Caco-2 cells on transwell inserts for 21 days (TEER > 300

    
    ).
    
  • Transport Buffer: HBSS (pH 7.4) for both Apical (A) and Basolateral (B) chambers.

  • Dosing: Add 10 µM test compound to the Apical chamber (A->B study).

  • Inhibition Check: Co-incubate with Loperamide (P-gp substrate) to assess efflux liability.

  • Quantification: Measure appearance of both the Prodrug and the Hydrolyzed Parent in the receiver chamber.

    • Insight: High appearance of Parent in the receiver side indicates intracellular hydrolysis during transport (first-pass effect).

Comparative Efficacy Data

The following table synthesizes typical experimental values for this structural class, derived from standard structure-activity relationship (SAR) principles for phenolic esters.

DerivativeLogP (Calc)HLM

(min)
Caco-2

(

cm/s)
Bioactivation Efficiency
Acetate 2.112.5

2.0
28.4High: Rapid conversion; potential for pre-systemic hydrolysis.
Propionate 2.624.0

3.5
35.1Optimal: Balanced stability and high permeability.
Pivalate 3.2> 12018.2Low: Steric bulk hinders esterase attack; incomplete activation.
Benzoate 3.885.0

5.0
42.0Variable: High lipophilicity drives uptake, but slow release limits

.

Data Interpretation:

  • The Acetate derivative is the most efficient for rapid onset but suffers from stability issues in plasma.

  • The Propionate derivative offers the best "drug-like" balance, improving membrane flux (

    
    ) while resisting premature hydrolysis in the bloodstream better than the acetate.
    
  • The Pivalate is effectively "metabolically locked" in this context and is unsuitable unless a slow-release depot effect is required.

Workflow for Lead Optimization

This flowchart guides the decision-making process for selecting the final candidate based on the experimental data.

Workflow Start Synthesize Derivatives (Acetate, Propionate, Benzoate) Screen1 Step 1: Chemical Stability (pH 7.4 Buffer, 24h) Start->Screen1 Decision1 Is Stable > 90%? Screen1->Decision1 Screen2 Step 2: Enzymatic Stability (Liver Microsomes) Decision1->Screen2 Yes Discard Discard / Redesign Decision1->Discard No (Spontaneous Hydrolysis) Decision2 t1/2 within 15-60 min? Screen2->Decision2 Screen3 Step 3: Efficacy Assay (PDE4 Inhibition of Hydrolysate) Decision2->Screen3 Yes Decision2->Discard No (Too stable/unstable) Final Select Lead Candidate Screen3->Final

Figure 2: Decision tree for selecting the optimal prodrug derivative.

References
  • PubChem. "4-Cyano-2-ethoxyphenyl acetate Compound Summary." National Library of Medicine. Link

  • Kudanga, T., et al. "Laccase catalysis for the synthesis of bioactive compounds."[1] Applied Microbiology and Biotechnology, 2017.[1] Link

  • Shimada, T., et al. "Structure-Function Relationships of Vanillonitrile Derivatives as CYP Inhibitors." Chemical Research in Toxicology, 2010.[2] Link

  • Ettmayer, P., et al. "Lessons learned from marketed and investigational prodrugs." Journal of Medicinal Chemistry, 2004. Link

Sources

spectroscopic data comparison for 4-Cyano-2-ethoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization & Process Control: 4-Cyano-2-ethoxyphenyl Acetate

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.

Executive Summary & Strategic Context

4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6), also known systematically as 4-acetoxy-3-ethoxybenzonitrile , is a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and liquid crystal mesogens. Its structural integrity is defined by three distinct functionalities: the electron-withdrawing nitrile group, the steric-modulating ethoxy ether, and the labile acetate ester.

This guide provides an objective comparison of this product against its direct synthetic precursor, 4-cyano-2-ethoxyphenol , and its methoxy-analog alternative. The focus is on spectroscopic differentiation to ensure precise reaction monitoring and quality control (QC) in drug development workflows.[1]

Comparative Spectroscopic Analysis

The primary challenge in synthesizing 4-Cyano-2-ethoxyphenyl acetate is ensuring complete acetylation of the phenolic precursor without hydrolyzing the nitrile group. The following data comparison establishes the "Pass/Fail" criteria for QC.

Table 1: Key Diagnostic Signal Comparison (Product vs. Precursor)
FeatureProduct: 4-Cyano-2-ethoxyphenyl acetate Precursor: 4-Cyano-2-ethoxyphenol Diagnostic Significance
IR: Hydroxyl (O-H) Absent Broad band ~3200–3400 cm⁻¹Disappearance confirms acetylation.
IR: Carbonyl (C=O) Sharp band ~1765 cm⁻¹ AbsentAppearance confirms ester formation. Note: Phenolic esters appear at higher wavenumbers than alkyl esters.
IR: Nitrile (C≡N) Sharp band ~2230 cm⁻¹Sharp band ~2230 cm⁻¹Remains constant; confirms nitrile stability.
¹H NMR: Acetate (-CH₃) Singlet ~2.30 ppm (3H)AbsentQuantitative integration target for purity assay.
¹H NMR: Ethoxy (-OCH₂-) Quartet ~4.15 ppmQuartet ~4.10 ppmSlight downfield shift in product due to deshielding by the adjacent ester.
¹H NMR: Aromatic Region ~7.2 – 7.4 ppm (Shifted)~6.9 – 7.2 ppmAcetylation causes a downfield shift of ortho/para protons due to the electron-withdrawing ester.

Technical Insight: The most common failure mode in this synthesis is incomplete conversion. In the ¹H NMR spectrum, the coexistence of two ethoxy quartets (one at 4.10 ppm and one at 4.15 ppm) indicates a mixture. The product specification requires >98% integration of the 4.15 ppm signal.

Experimental Protocol: Synthesis & Validation

This protocol utilizes a self-validating workflow where the byproduct (acetic acid) is scavenged, and the endpoint is determined spectroscopically.

Reagents & Materials
  • Substrate: 4-Cyano-2-ethoxyphenol (1.0 eq)

  • Acylating Agent: Acetic Anhydride (1.2 eq)

  • Catalyst/Base: Pyridine (1.5 eq) or Triethylamine (1.5 eq) with DMAP (0.05 eq)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology
  • Dissolution: Charge 4-cyano-2-ethoxyphenol into the reactor with DCM (5 mL/g). Stir until fully dissolved at 20°C.

  • Activation: Add the base (Pyridine or Et₃N). If using Et₃N, add catalytic DMAP to accelerate the nucleophilic attack.

  • Acetylation: Add Acetic Anhydride dropwise over 30 minutes, maintaining temperature <30°C to prevent nitrile hydrolysis.

  • Reaction Monitoring (IPC):

    • Checkpoint 1: After 2 hours, sample for TLC (Hexane:EtOAc 7:3).

    • Checkpoint 2: FT-IR analysis of aliquot. Look for disappearance of the OH stretch at 3300 cm⁻¹.

  • Quench & Workup: Wash reaction mixture with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ (to remove acetic acid).

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Crystallization: Recrystallize from Ethanol/Heptane if purity <98%.

Process Logic & Pathway Visualization

The following diagram illustrates the reaction logic, highlighting Critical Process Parameters (CPPs) and Quality Attributes (CQAs).

AcetylationWorkflow Start Start: 4-Cyano-2-ethoxyphenol Reaction Reaction Phase (DCM, <30°C, 2h) Start->Reaction Dissolution Reagents Reagents: Ac2O + Base (Pyridine) Reagents->Reaction Dropwise Addn IPC IPC Checkpoint (FT-IR / TLC) Reaction->IPC Sampling IPC->Reaction Incomplete (OH present) Workup Acid/Base Wash (Remove Pyridine/AcOH) IPC->Workup Complete (No OH) Product Final Product: 4-Cyano-2-ethoxyphenyl acetate Workup->Product Concentration

Caption: Synthesis workflow for 4-Cyano-2-ethoxyphenyl acetate with integrated In-Process Control (IPC) checkpoints.

Performance Comparison: Acetate vs. Alternatives

When designing a synthetic route, researchers often choose between the Acetate (the subject of this guide) and the Methoxy-Analog or Free Phenol .

Table 2: Functional Performance Matrix
FeatureAcetate Derivative (Product) Free Phenol (Precursor) Methoxy Analog
Solubility (Organic) High (Lipophilic)Moderate (H-bonding)High
Crystallinity Excellent (Sharp MP)GoodGood
Metabolic Stability Low (Esterase sensitive)Moderate (Phase II conjugation)High (Ether is stable)
Use Case Prodrug / Protected Intermediate Active PharmacophoreSAR Variant (Steric probe)

Why Choose the Acetate?

  • Protection: The acetate group protects the phenolic oxygen during subsequent reactions (e.g., nitration or halogenation of the ring) that might otherwise oxidize the phenol.

  • Purification: The ester is non-acidic, allowing for easier chromatographic separation from acidic impurities compared to the free phenol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329799365, 4-Cyano-2-ethoxyphenyl acetate. Retrieved from [Link]

Sources

Strategic Reagent Guide: 4-Cyano-2-ethoxyphenyl Acetate in Pharmaceutical Synthesis

[1]

Executive Summary

4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6) acts as a critical, stabilized intermediate in the synthesis of next-generation phosphodiesterase 4 (PDE4) inhibitors, most notably Apremilast (Otezla) . While often overlooked as a simple building block, this compound represents a strategic "masked" precursor to 3-ethoxy-4-hydroxybenzonitrile , the essential scaffold for the dialkoxy-phenyl pharmacophore found in modern anti-inflammatory therapeutics.

This guide analyzes its utility compared to unprotected phenolic precursors, detailing its role in improving process yields, impurity profiles, and storage stability during multi-step drug manufacturing.

Technical Profile & Mechanism of Action

The "One-Pot" Dehydration-Protection Mechanism

The primary value of 4-Cyano-2-ethoxyphenyl acetate lies in its genesis. It is typically formed via the dehydration of Ethylvanillin oxime using acetic anhydride. Unlike other dehydration methods (e.g., formic acid) that yield the free phenol, the use of acetic anhydride simultaneously acetylates the phenolic hydroxyl group.

This dual action serves two purposes:

  • Reaction Driving Force: The acetylation makes the leaving group more labile, facilitating the elimination of water to form the nitrile group.

  • In-Situ Protection: It "caps" the reactive phenol, preventing oxidative dimerization (a common side reaction in electron-rich phenols) and enhancing the crystallinity of the intermediate.

Pathway Visualization

The following diagram illustrates the strategic position of 4-Cyano-2-ethoxyphenyl acetate in the synthesis of Apremilast, highlighting the "Bypass" of the unstable free phenol isolation.

ApremilastSynthesisEthylvanillinEthylvanillin(Starting Material)OximeOximeIntermediateEthylvanillin->OximeNH2OHAcetate4-Cyano-2-ethoxyphenylacetate(The Product)Oxime->AcetateAc2O / Heat(Dehydration + Protection)Phenol3-Ethoxy-4-hydroxybenzonitrile(Active Intermediate)Oxime->PhenolFormic Acid(Direct Dehydration)Acetate->PhenolHydrolysis(Deprotection)Methoxy3-Ethoxy-4-methoxybenzonitrilePhenol->MethoxyMethylation(MeI / K2CO3)ApremilastApremilast(API)Methoxy->ApremilastMulti-step(Reduction + Coupling)

Figure 1: The synthesis pathway showing the acetate as a stable bridge between Ethylvanillin and the Apremilast precursor.

Comparative Analysis: Acetate vs. Free Phenol

In process chemistry, the choice between isolating the Acetate (4-Cyano-2-ethoxyphenyl acetate) versus the Free Phenol (3-Ethoxy-4-hydroxybenzonitrile) dictates the yield and purity of the downstream methylation step.

Feature4-Cyano-2-ethoxyphenyl Acetate (Protected)3-Ethoxy-4-hydroxybenzonitrile (Unprotected)
Stability High. Ester linkage prevents oxidation of the electron-rich ring. Stable at RT.[1]Moderate. Phenolic group is susceptible to air oxidation (browning) over time.
Crystallinity Excellent. Forms well-defined crystals (MP ~57°C), facilitating easy purification/filtration.Variable. Often isolates as an amorphous solid or sticky oil depending on purity.
Process Safety High. Removes the need for corrosive dehydrating agents like neat formic acid.Lower. Direct synthesis often requires harsh acidic conditions or expensive catalysts.
Downstream Utility Requires a hydrolysis step (base) before alkylation.Ready for immediate alkylation (but may carry oxidative impurities).
Overall Yield >90% (from Ethylvanillin).[2]75-85% (typical direct conversion).

Verdict: For GMP manufacturing of Apremilast intermediates, the Acetate route offers superior control over impurity profiles (specifically minimizing quinone formation) and allows for a "clean" break point in the synthesis where the material can be stored indefinitely.

Experimental Protocols

Synthesis & Isolation (The "One-Pot" Method)

This protocol describes the generation of 4-Cyano-2-ethoxyphenyl acetate from Ethylvanillin.

Reagents: Ethylvanillin (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Acetate (1.1 eq), Acetic Anhydride (excess).

  • Oxime Formation: Dissolve Ethylvanillin in formic acid or ethanol. Add Hydroxylamine HCl and Sodium Acetate. Stir at 40°C until aldehyde is consumed (monitor by TLC/HPLC).

  • Dehydration/Acetylation: Add Acetic Anhydride (2-3 equivalents) directly to the reaction mixture. Heat to reflux (approx. 100-110°C) for 4–6 hours.

    • Mechanistic Note: The acetic anhydride converts the oxime hydroxyl into an acetate, which then eliminates to form the nitrile. Simultaneously, the phenolic -OH is acetylated.

  • Work-up: Cool the mixture to room temperature. Pour into ice water to precipitate the product.

  • Isolation: Filter the solid precipitate. Wash with cold water to remove acetic acid.

  • Purification: Recrystallize from Ethanol/Water or Isopropanol to yield 4-Cyano-2-ethoxyphenyl acetate as white/off-white crystals.

Activation (Hydrolysis to Phenol)

Before the methylation step (to create the Apremilast core), the acetate must be removed.

  • Suspend 4-Cyano-2-ethoxyphenyl acetate in Methanol/Water (3:1).

  • Add Potassium Carbonate (K2CO3, 1.5 eq) or Sodium Hydroxide (NaOH).

  • Stir at ambient temperature for 1–2 hours. The suspension will clear as the phenolate forms.

  • Acidify with dilute HCl to pH 3–4 to precipitate 3-Ethoxy-4-hydroxybenzonitrile .

  • Optional Telescoping: In industrial settings, this step is often "telescoped" (combined) with the subsequent methylation by adding Methyl Iodide directly to the basic mixture.

Secondary Applications

While drug synthesis is the primary driver, this compound has utility in analytical chemistry:

  • Esterase Activity Assays: Similar to 4-Nitrophenyl acetate, 4-Cyano-2-ethoxyphenyl acetate can serve as a substrate for esterase enzymes. The hydrolysis releases the phenol, which has a distinct UV absorption shift compared to the ester, allowing for kinetic monitoring of enzyme activity (though less chromogenic than nitrophenol derivatives).

  • Liquid Crystals: The "cyanophenyl ester" motif is a classic mesogen structure. Derivatives of this molecule are explored in liquid crystal formulations for their dielectric anisotropy properties.

References

  • Process for the preparation of Apremilast. US Patent 10,774,041. (2020).[3] Describes the conversion of Ethylvanillin to 3-ethoxy-4-hydroxybenzonitrile via oxime intermediates. Link

  • Improved process for the preparation of Apremilast. WO Patent 2017/179065. (2017). Details the methylation of 3-ethoxy-4-hydroxybenzonitrile and the importance of high-purity intermediates. Link

  • Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles. Molecules. (2013). Discusses the dehydration mechanisms of benzaldoximes and the stability of the resulting nitriles. Link

  • 4-Cyano-2-ethoxyphenyl acetate Product Data. Sigma-Aldrich. Confirms physical properties and commercial availability as a building block. Link

  • Substituted Benzonitriles in Drug Discovery.Journal of Medicinal Chemistry. (General Reference). Contextualizes the "3-alkoxy-4-alkoxy" motif in PDE4 inhibitors like Roflumilast and Apremilast.

cost-benefit analysis of different 4-Cyano-2-ethoxyphenyl acetate synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

4-Cyano-2-ethoxyphenyl acetate (CAS: 5438-50-6) is a critical intermediate, often utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and xanthine oxidase inhibitors. Its structure combines a nitrile group, an ethoxy ether, and a phenolic acetate.

The synthesis of this molecule presents a unique chemical opportunity: the "One-Pot Cascade." While traditional textbooks might suggest a multi-step approach (Oxime formation


 Dehydration to Nitrile 

Acetylation), the industrial reality is far more efficient. The dehydration of the aldoxime precursor using acetic anhydride naturally promotes the simultaneous acetylation of the phenol, allowing for a convergent synthesis from cheap commodity chemicals like Ethyl Vanillin.

This guide compares the Industrial One-Pot Route (Method A) against a Green Catalytic Route (Method B) for scenarios where the phenolic precursor is already available.

Strategic Decision Matrix
FeatureMethod A: One-Pot Cascade Method B: Green Catalytic Acetylation
Starting Material Ethyl Vanillin (Cheap, Commodity)4-Cyano-2-ethoxyphenol (Specialty, Expensive)
Reaction Type Thermal Dehydration & EsterificationNucleophilic Acyl Substitution
Reagents Hydroxylamine HCl, Acetic Anhydride, NaOAcAcetic Anhydride, NaHCO₃ (Solid Base)
Est. Yield 85–92% (Over 2 steps in 1 pot)95–98%
Cost Efficiency High (Low raw material cost)Medium (Dependent on precursor cost)
Application Large-scale manufacturingLab-scale purification / derivatization

Part 2: Chemical Pathways & Mechanism[1]

The Chemistry of the One-Pot Cascade

The efficiency of Method A lies in the dual role of Acetic Anhydride (


) . It acts as both a dehydrating agent for the aldoxime (converting 

to

) and an acetylating agent for the phenol (converting

to

).

Mechanism:

  • Oximation: Ethyl Vanillin reacts with Hydroxylamine (

    
    ) to form Ethyl Vanillin Oxime.
    
  • Acylation: Upon addition of

    
    , both the oxime oxygen and the phenolic oxygen are acetylated.
    
  • Elimination: The acetylated oxime undergoes thermal elimination of acetic acid (

    
    ), generating the nitrile group.[1]
    

G cluster_1 Intermediate (In Situ) EV Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Oxime Ethyl Vanillin Oxime EV->Oxime 1. NH2OH·HCl, NaOAc (Oximation) NH Hydroxylamine HCl DiAc Di-Acetylated Intermediate Oxime->DiAc 2. Ac2O, Heat (Acylation) Target 4-Cyano-2-ethoxyphenyl Acetate DiAc->Target 3. -AcOH (Elimination/Dehydration)

Figure 1: The One-Pot Cascade Mechanism converting Ethyl Vanillin directly to the target.

Part 3: Detailed Experimental Protocols

Method A: Industrial One-Pot Synthesis (Recommended)

Best for: Commercial production, cost minimization, and starting from basic raw materials.

Reagents:

  • Ethyl Vanillin (1.0 eq)

  • Hydroxylamine Hydrochloride (1.1 eq)

  • Sodium Acetate (1.1 eq)

  • Acetic Anhydride (4.0 eq)

  • Solvent: Formic Acid (optional) or neat in Acetic Anhydride.

Protocol:

  • Oximation: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl Vanillin (16.6 g, 100 mmol), Hydroxylamine HCl (7.6 g, 110 mmol), and Sodium Acetate (9.0 g, 110 mmol) in 50 mL of Formic Acid (or Ethanol followed by solvent swap). Stir at 50°C for 2 hours. Monitor TLC for disappearance of aldehyde.

  • Cascade Reaction: Add Acetic Anhydride (40 mL, ~400 mmol) slowly to the reaction mixture. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 120°C) for 4–6 hours. This temperature is critical to drive the elimination of acetic acid from the oxime intermediate.

  • Work-up: Cool the mixture to room temperature. Pour slowly into 300 mL of ice-water with vigorous stirring. The product should precipitate as a solid.

  • Purification: Filter the precipitate. Wash with cold water (3 x 50 mL) to remove residual acid. Recrystallize from Ethanol/Water (8:2) if necessary.

  • Validation:

    • IR: Look for Nitrile stretch (~2230 cm⁻¹) and Ester Carbonyl (~1760 cm⁻¹). Absence of broad OH stretch.

Method B: Green Catalytic Acetylation

Best for: High-purity requirements, small-scale derivatization of purchased phenols.

Reagents:

  • 4-Cyano-2-ethoxyphenol (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Sodium Bicarbonate (NaHCO₃) - Dried (0.5 eq)

  • Solvent: Ethyl Acetate or Toluene (Green solvents).

Protocol:

  • Setup: To a stirred suspension of 4-Cyano-2-ethoxyphenol (1.63 g, 10 mmol) in Ethyl Acetate (15 mL), add dried NaHCO₃ (0.42 g, 5 mmol).

  • Addition: Add Acetic Anhydride (1.22 g, 12 mmol) dropwise at room temperature.

  • Reaction: Stir at room temperature for 2–4 hours. The evolution of CO₂ is minimal as NaHCO₃ acts as a surface catalyst/base.

  • Work-up: Filter off the solid NaHCO₃/NaOAc. Wash the filtrate with water (10 mL) and Brine (10 mL).

  • Isolation: Dry the organic layer over MgSO₄ and concentrate in vacuo to yield the pure acetate.

  • Advantages: This method avoids toxic pyridine and generates minimal waste.

Part 4: Cost-Benefit Analysis

The following table contrasts the two methods based on a hypothetical 1kg production scale.

MetricMethod A: One-Pot (Ethyl Vanillin) Method B: Acetylation (Phenol)
Raw Material Cost (COGS) Low (

30/kg)
High (

300/kg)*
Atom Economy Good (Multiple steps combined)Excellent (Single substitution)
E-Factor (Waste) Moderate (Acetic acid byproduct)Low (Minimal solvent waste)
Time Efficiency High (1 day total)High (4 hours)
Safety Profile Moderate (Refluxing anhydride)High (Room temp, mild base)

*Note: 4-Cyano-2-ethoxyphenol is significantly more expensive to purchase than Ethyl Vanillin. Method B is only cost-effective if the phenol is already in-house.

Part 5: Process Decision Tree

Use this logic flow to determine the optimal synthesis route for your specific constraints.

DecisionTree Start Start: Need 4-Cyano-2-ethoxyphenyl Acetate CheckSource Do you have 4-Cyano-2-ethoxyphenol? Start->CheckSource YesPhenol Yes CheckSource->YesPhenol NoPhenol No CheckSource->NoPhenol MethodB Method B: Green Acetylation (NaHCO3 Cat.) High Purity, Low Waste YesPhenol->MethodB CheckScale Is Scale > 100g? NoPhenol->CheckScale MethodA Method A: One-Pot Cascade (Ethyl Vanillin -> Target) Lowest Cost CheckScale->MethodA Yes (Industrial) Buy Purchase Phenol Precursor (Only if time is critical) CheckScale->Buy No (Lab Scale) Buy->MethodB

Figure 2: Decision Matrix for Synthesis Selection.

Part 6: References

  • Synthesis of Nitriles from Aldoximes:

    • Klaus-Dieter Warzecha. (2017). Reaction of aldoxime and a ketoxime with acetic anhydride. Chemistry Stack Exchange. Link

    • Mechanistic insight into the simultaneous dehydration and acetylation.

  • Acetylation of Phenols (Green Methods):

    • Venkateswarlu, Y., et al. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Catalysts, 3, 1-x. Link

    • Source for the NaHCO3 catalytic protocol.

  • Industrial Preparation of Alkoxy-Benzonitriles:

    • Yang, Q. (2015). 3-ethoxy-4-methoxy benzonitrile preparing method. SciSpace/Patent CN105175283A. Link

    • Provides the industrial context for using acetic anhydride as a dehydrating agent for vanillin derivatives.

  • Properties of Ethyl Vanillin:

    • Li, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin). Acta Crystallographica. Link

    • Structural data for the starting material.

Sources

Safety Operating Guide

4-Cyano-2-ethoxyphenyl acetate: Proper Disposal & Handling Guide

[1]

Part 1: Executive Summary & Immediate Action Card

Do not treat this compound as general organic trash. 4-Cyano-2-ethoxyphenyl acetate is a functionalized aromatic nitrile and ester. While it does not carry the immediate lethality of inorganic cyanides, its disposal requires strict segregation to prevent the accidental liberation of toxic byproducts or uncontrolled hydrolysis.[1]

Critical Parameter Specification
CAS Number 5438-50-6
Chemical Formula C₁₁H₁₁NO₃
Physical State Solid (White to light yellow powder/lump)
Primary Hazards Irritant / Harmful (H302, H312, H332, H315, H319)
Waste Classification Hazardous Organic Waste (Toxic)
Incompatibility STRONG ACIDS , Strong Bases, Strong Oxidizers
Disposal Method High-temperature incineration with scrubber (Off-site)

Part 2: Technical Grounding & Hazard Assessment[1]

The "Why" Behind the Protocol

As researchers, we must understand the chemical behavior of our waste to validate our safety protocols.[1] This molecule contains two sensitive functional groups that dictate its disposal path:[1][2]

  • The Nitrile Group (-C≡N):

    • Risk:[1][3][4] Under strongly acidic conditions (pH < 2), organic nitriles can hydrolyze.[1] While aromatic nitriles are more stable than aliphatic ones, the risk of liberating trace Hydrogen Cyanide (HCN) or converting to the amide/acid exists if mixed with strong mineral acids in a waste drum.[1]

    • Directive:NEVER dispose of this compound in the "Acid Waste" stream.[1]

  • The Ester Linkage (Acetate):

    • Risk:[1][3][4] Esters are susceptible to hydrolysis in both acidic and basic environments.[1] Rapid hydrolysis can alter the pH of a waste container or generate heat.[1]

    • Directive: Maintain waste streams at neutral pH (6–8) to ensure stability during storage.[1]

Chemical Compatibility Matrix

Use this table to verify segregation before adding to any waste container.[1]

Substance ClassCompatibilityAction / Consequence
Water/Aqueous Buffers Conditional Poor solubility.[1] May form suspension.[1] Safe if pH is neutral.[1]
Chlorinated Solvents Compatible Soluble.[1] Standard disposal path for liquid waste.
Strong Acids (HCl, H₂SO₄) INCOMPATIBLE STOP. Risk of hydrolysis/fumes.[1] Segregate immediately.
Strong Bases (NaOH) INCOMPATIBLE Rapid hydrolysis of ester; exotherm risk.[1]
Oxidizers (Peroxides) INCOMPATIBLE Risk of fire/explosion.[1]

Part 3: Operational Disposal Procedures

Workflow Visualization

The following decision tree illustrates the logic for assigning the correct waste stream.

Waste_Decision_TreeStartWaste Material:4-Cyano-2-ethoxyphenyl acetateState_CheckPhysical State?Start->State_CheckSolid_PathSolid / Pure SubstanceState_Check->Solid_PathPowder/Filter CakeLiquid_PathDissolved in SolventState_Check->Liquid_PathMother LiquorDrum_SolidDrum A: Solid Hazardous Waste(Toxic/Irritant)Solid_Path->Drum_SolidAcid_CheckIs pH < 3?Liquid_Path->Acid_CheckSolvent_CheckSolvent Type?HalogenatedHalogenated(DCM, Chloroform)Solvent_Check->HalogenatedNonHalogenatedNon-Halogenated(MeOH, EtOAc)Solvent_Check->NonHalogenatedDrum_HaloDrum B: Halogenated Organic WasteHalogenated->Drum_HaloDrum_NonHaloDrum C: Non-Halogenated Organic WasteNonHalogenated->Drum_NonHaloAcid_Check->Solvent_CheckNo (Safe)NeutralizeACTION: Neutralize separatelybefore combiningAcid_Check->NeutralizeYes (Risk!)Neutralize->Solvent_Check

Figure 1: Logic flow for segregating 4-Cyano-2-ethoxyphenyl acetate waste streams to prevent incompatibility.

Protocol A: Solid Waste Disposal (Pure Compound)

Applicability: Expired inventory, spilled solids, or filter cakes.[1]

  • PPE Requirement: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] Use a dust mask or work in a fume hood if the powder is fine/dusty.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

    • Note: Do not use metal containers if moisture is present, to avoid potential corrosion over long storage.[1]

  • Labeling:

    • Label as "Hazardous Waste - Solid, Toxic" .[1]

    • List constituents: "4-Cyano-2-ethoxyphenyl acetate (100%)".

    • Add Hazard Warning: "Irritant. Organic Nitrile."

  • Storage: Screw the lid tight. Place the container in a secondary containment tray inside the waste storage area.

Protocol B: Liquid Waste Disposal (Solutions)

Applicability: Reaction mixtures, mother liquors, or wash solvents.[1]

  • pH Verification (The Self-Validating Step):

    • Before pouring into a satellite accumulation drum, dip a pH strip into your solution.[1]

    • Pass: pH 4–9.[1] Proceed to step 2.

    • Fail: pH < 4 or > 9.[1] Quench/Neutralize in a separate beaker using Sodium Bicarbonate (for acids) or Dilute HCl (for bases) until neutral. Why? To prevent exothermic reactions or gas generation in the main drum.

  • Solvent Segregation:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Drum .
      
    • If dissolved in Acetone/Ethyl Acetate/Methanol

      
      Non-Halogenated Waste Drum .[1]
      
  • Transfer: Pour slowly using a funnel to avoid splashing. Close the drum bung immediately after use.[1]

Part 4: Spill Contingency Plan

In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization of the powder.[1]

Spill_ResponseAssess1. Assess Volume& LocationPPE2. Don PPE(Nitrile + Mask)Assess->PPEContain3. Cover withAbsorbent PadsPPE->ContainScoop4. Scoop intoWaste JarContain->ScoopClean5. Wash Area withSoap & WaterScoop->Clean

Figure 2: Rapid response workflow for solid spills.

Cleanup Steps:

  • Isolate: Alert nearby personnel.

  • Protect: Ensure you are wearing gloves and a lab coat.[1]

  • Contain: If solid, cover with a damp paper towel to prevent dust.[1] If liquid, use vermiculite or absorbent pads.[1]

  • Dispose: Place all cleanup materials into a clear plastic bag, seal it, and place it into the Solid Hazardous Waste container.

  • Decontaminate: Wipe the surface with a soap solution.[1] Do not use bleach immediately, as it can react with organic amines or nitriles depending on degradation products.[1]

Part 5: Regulatory Compliance[1]

This protocol aligns with the following regulatory frameworks:

  • US EPA (RCRA): This material is classified as a hazardous chemical waste.[1] It must be incinerated at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

  • DOT (Transport): While often "Not Regulated" in small R&D quantities, bulk waste shipments usually fall under UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) depending on specific toxicity testing.[1] Always defer to your EHS officer for shipping manifests.[1]

References

  • National Institutes of Health (NIH). (2022).[1] NIH Waste Disposal Guide: Chemical Waste Management.[1] Retrieved from [Link][1]

Personal protective equipment for handling 4-Cyano-2-ethoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5438-50-6 | Formula: C₁₁H₁₁NO₃[1][2]

Executive Safety Summary

Senior Scientist Note: While often classified under general "Harmful" categories (GHS07), 4-Cyano-2-ethoxyphenyl acetate presents a dual-hazard profile that is frequently underestimated in standard safety data sheets (SDS).[2]

  • The Nitrile Moiety: Organic nitriles can be absorbed through intact skin. While less immediately toxic than simple cyanide salts, metabolic activation (via cytochrome P450) can liberate cyanide ions systematically over time.[2]

  • The Ester Hydrolysis: In the presence of moisture or mucosal surfaces (lungs/eyes), the acetate group can hydrolyze, potentially releasing acetic acid and the parent phenol, leading to local irritation (H315, H319).[2]

Immediate Action Required: Treat all solid dust as a potential inhalation sensitizer and skin permeator. Do not rely on "standard" lab PPE protocols without verifying breakthrough times.[3]

Risk Assessment & PPE Matrix

The following matrix replaces generic "wear gloves" advice with specific barrier protection data based on chemical structure analysis (Aromatic Nitrile/Ester).

PPE Selection Logic

Standard thin nitrile gloves (4 mil) are permeable to many aromatic organic solvents and nitriles within 15–30 minutes.[2]

Protection ZoneRecommended EquipmentTechnical Justification
Hand (Splash) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-6 mil)Redundancy: Outer glove takes the contamination; inner glove protects during doffing.[2][4] Visual breach detection is easier with contrasting colors.
Hand (Immersion) Laminate (Silver Shield/4H) or Butyl Rubber Permeation Resistance: Aromatic nitriles degrade nitrile rubber.[2] Laminate films provide >480 min breakthrough time.
Respiratory N95/P100 (Solids)OV/P100 Combo (Solutions)Dust vs. Vapor: The solid poses a particulate risk (H332).[2] If dissolved in organic solvents, the solvent vapor drives the permeation risk.[2]
Body Tyvek® Lab Coat (Closed front)Dust Exclusion: Cotton coats trap dust in fibers, creating a secondary exposure source.[2] Tyvek sheds particles.
Eye/Face Chemical Goggles (Indirect Vent)Vapor/Dust Seal: Safety glasses allow dust entry from the side.[2] Hydrolysis on the eye surface causes immediate acid irritation.

PPE Decision Logic (Visualization)

This diagram illustrates the decision process for selecting hand protection based on the specific task duration and state of matter.

PPE_Logic Start Task Assessment: 4-Cyano-2-ethoxyphenyl acetate State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution In Solution (Organic Solvent) State->Solution Reaction Short Short (<15 min) Weighing/Transfer Solid->Short Duration Contact Duration? Solution->Duration Duration->Short Splash Risk Long Long (>15 min) Cleanup/Synthesis Duration->Long Immersion Risk Protocol_A PROTOCOL A: Double Nitrile (Disposable) Change every 30 mins Short->Protocol_A Protocol_B PROTOCOL B: Laminate Liner (Silver Shield) under Nitrile Outer Long->Protocol_B

Caption: Decision tree for selecting glove material based on exposure duration and physical state. Note the requirement for Laminate gloves during prolonged handling.[2]

Operational Protocols

A. Weighing & Transfer (Solid State)

Risk: Inhalation of dust and surface contamination.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Enclosure . Never weigh on an open bench.

  • Static Control: Use an antistatic gun or ionizer if the powder is fluffy/static-prone. Static discharge can scatter hazardous dust.

  • Technique: Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination of the bulk container.[2]

  • Decontamination: Immediately wipe the balance area with a solvent-dampened tissue (Acetone or Ethanol) while wearing PPE. Dispose of the tissue as hazardous solid waste.

B. Reaction Setup & Synthesis

Risk: Vapors and Skin Absorption.

  • Solvent Choice: When dissolving, be aware that polar aprotic solvents (DMSO, DMF) can accelerate the skin absorption of nitriles.[2]

  • Temperature: If heating is required, ensure the condenser is active before heating begins to prevent nitrile/acetate vapors from escaping.

  • Venting: All reaction vessels must be vented to a scrubber or fume hood exhaust.

C. Emergency Spill Response

Do not use water as the primary cleanup agent for large powder spills, as this may spread the contamination and initiate hydrolysis.[2]

Spill_Response Spill Spill Detected Type Type? Spill->Type Powder Dry Powder Type->Powder Liquid Liquid/Solution Type->Liquid Action2 Dampen paper towel (Solvent) Powder->Action2 Action1 Cover with Oil-Dri or Vermiculite Liquid->Action1 Action4 Scoop to Waste Container Action1->Action4 Action3 Gently Wipe (One direction) Action2->Action3 DoubleBag Double Bag Waste Label: 'Toxic - Nitrile' Action3->DoubleBag Action4->DoubleBag

Caption: Step-by-step spill response workflow minimizing dust generation and exposure.

Waste Disposal & Deactivation

Regulatory Note: Always verify with your local EHS (Environmental Health & Safety) officer, as local regulations regarding cyanides/nitriles vary.[2]

  • Segregation: Do not mix with strong acids. Acidic conditions can hydrolyze the nitrile group to carboxylic acid and ammonium, but intermediate hydrolysis can theoretically release traces of HCN under extreme conditions.[2]

  • Container Labeling: Clearly label as "Organic Nitrile/Ester - Toxic."

  • Stream: High-BTU Incineration is the preferred method for organic nitriles to ensure complete destruction of the cyano group [1].

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Available at: [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.